3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,14,20-22H,7-13H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSTAFEONTRTA-RFXJPFPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722092 | |
| Record name | 20-Oxopregna-3,5-diene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4954-07-8 | |
| Record name | 20-Oxopregna-3,5-diene-3,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Certainty
In the realm of steroid chemistry, where subtle stereochemical changes can drastically alter biological activity, the unambiguous determination of a molecule's structure is paramount. This guide provides a comprehensive, multi-spectroscopic walkthrough for the structure elucidation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. As a Senior Application Scientist, my approach is not merely to present data, but to build a logical, self-validating case for the structure, explaining the causality behind each analytical step. We will integrate data from Mass Spectrometry, UV-Visible, Infrared, and a full suite of Nuclear Magnetic Resonance experiments to assemble the molecular puzzle, piece by piece.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any advanced spectroscopy, a foundational analysis provides a critical roadmap. The compound is identified as this compound, with the molecular formula C₂₅H₃₄O₅ and a molecular weight of 414.53 g/mol .[1][2]
A calculation of the Degrees of Unsaturation (DoU) offers the first glimpse into the molecule's cyclic and unsaturated nature.
-
Formula: DoU = C + 1 - (H/2)
-
Calculation: DoU = 25 + 1 - (34 / 2) = 26 - 17 = 9
These nine degrees of unsaturation are logically accounted for by the proposed structure:
-
4 from the tetracyclic pregnane steroid core.
-
2 from the conjugated diene system (pregna-3,5-dien).
-
1 from the ketone at C-20 (-one).
-
2 from the two acetate groups (-diacetate), each containing a carbonyl group.
This initial calculation provides strong preliminary support for the named structure.
Mass Spectrometry: Confirming Mass and Probing Fragmentation
Mass spectrometry (MS) serves two primary functions: to confirm the exact molecular weight and to reveal fragmentation patterns that act as structural fingerprints.[3][4] For a molecule of this nature, soft ionization techniques are preferred to minimize excessive fragmentation and preserve the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. This is expected to generate the protonated molecule [M+H]⁺.
-
Analysis: Analyze using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Data Interpretation
The primary goal is to confirm the elemental composition. The calculated exact mass for [C₂₅H₃₄O₅+H]⁺ is 415.2428. An observed mass within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the molecular formula.
Further analysis of the tandem MS (MS/MS) fragmentation spectrum reveals key structural motifs. Steroids exhibit characteristic fragmentation pathways, and for this compound, the loss of the acetate groups is expected to be prominent.[5][6]
| Observed m/z (Expected) | Fragment | Inference |
| 415.2428 | [M+H]⁺ | Molecular ion confirms the molecular weight. |
| 355.2217 | [M+H - C₂H₄O₂]⁺ | Loss of a molecule of acetic acid (60.02 Da), a common fragmentation for acetate esters. |
| 313.2111 | [M+H - C₂H₄O₂ - C₂H₂O]⁺ | Subsequent loss of ketene (42.01 Da) from the second acetate group. |
| 295.1904 | [M+H - 2(C₂H₄O₂)]⁺ | Loss of two molecules of acetic acid (120.04 Da), indicating the presence of two acetate groups. |
These fragmentation patterns provide strong, self-validating evidence for a pregnane skeleton containing two acetate functional groups.
UV-Visible Spectroscopy: Characterizing the Chromophore
The conjugated pregna-3,5-diene system constitutes a distinct chromophore, which can be identified by UV-Visible spectroscopy. The wavelength of maximum absorbance (λmax) is characteristic of the extent and substitution of the conjugated system.[7][8]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol.
-
Analysis: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Data Interpretation
The presence of the heteroannular diene in the B-ring of the steroid is expected to result in a strong π → π* transition.[9][10] The λmax can be predicted using the Woodward-Fieser rules:
-
Base Value (Heteroannular Diene): 214 nm
-
Ring Residue Substituents (C-4, C-7, C-10): 3 x 5 nm = +15 nm
-
Exocyclic Double Bond (C-5 to Ring A): +5 nm
-
-OR group at C-3 (enol acetate): +6 nm
-
Predicted λmax: ~240 nm
A strong absorption maximum observed experimentally around 240 nm would provide definitive evidence for the 3,5-diene system, corroborating the structural hypothesis.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the specific functional groups present in the molecule, particularly the distinct carbonyl environments.[11]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The spectrum can be acquired from a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Scan the mid-IR range (4000-400 cm⁻¹).
Data Interpretation
The IR spectrum is expected to display several characteristic absorption bands. The carbonyl (C=O) stretching region is particularly informative.
| Frequency Range (cm⁻¹) | Vibration | Functional Group Assignment |
| ~1758 | C=O Stretch | Enol Acetate Ester (at C-3) |
| ~1735 | C=O Stretch | Tertiary Acetate Ester (at C-17) |
| ~1710 | C=O Stretch | Aliphatic Ketone (at C-20)[12] |
| ~1650, ~1605 | C=C Stretch | Conjugated Diene (at C-3/C-4 and C-5/C-6) |
| ~1240, ~1210 | C-O Stretch | Acetate Esters |
The presence of three distinct carbonyl absorptions at these characteristic frequencies provides compelling evidence for the three different C=O environments: an enol ester, a standard aliphatic ester, and an aliphatic ketone. The C=C stretching bands further confirm the diene system.
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework and its connectivity.[13][14][15] A comprehensive suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR
-
¹³C{¹H} NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Workflow for NMR Data Integration
The following diagram illustrates the logical workflow for integrating the various NMR datasets to build the final structure.
Caption: Logical workflow for NMR-based structure elucidation.
Key NMR Data Interpretation
¹H and ¹³C Assignments: The HSQC experiment allows for the direct correlation of proton and carbon signals. The following table summarizes the key expected chemical shifts.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (from Proton) |
| C-3 | ~141.0 | - | - | - |
| C-4 | ~118.5 | ~5.7 | s | C-2, C-5, C-6, C-10, C-3 OAc C=O |
| C-5 | ~149.0 | - | - | - |
| C-6 | ~124.0 | ~5.5 | d | C-4, C-5, C-7, C-8, C-10 |
| C-17 | ~95.0 | - | - | - |
| C-18 | ~14.0 | ~0.8 | s | C-12, C-13, C-14, C-17 |
| C-19 | ~19.0 | ~1.1 | s | C-1, C-5, C-9, C-10 |
| C-20 | ~209.0 | - | - | - |
| C-21 | ~31.5 | ~2.1 | s | C-17, C-20 |
| C-3 OAc | ~169.0 (C=O) | ~2.15 (CH₃) | s | C-3 (from CH₃) |
| C-17 OAc | ~170.5 (C=O) | ~2.05 (CH₃) | s | C-17 (from CH₃) |
Connectivity from 2D NMR:
-
COSY: Will reveal the proton coupling networks within the A, B, C, and D rings, allowing for sequential assignment of adjacent protons (e.g., H-6 → H-7 → H-8).
-
HMBC: This is the crucial experiment for connecting the pieces. It establishes long-range (2- and 3-bond) correlations, bridging non-protonated carbons and linking different spin systems. The diagram below highlights the most critical HMBC correlations that unambiguously confirm the global structure.
Caption: Key HMBC correlations confirming the steroid core connectivity.
The correlation from the C-19 methyl protons to the olefinic C-5 and quaternary C-10, combined with the correlation from the C-18 methyl protons to the quaternary C-13 and C-17, firmly establishes the A/B and C/D ring fusion. Crucially, the correlations from the C-21 methyl protons to both C-17 and the C-20 ketone, and from the C-17 acetate methyl protons to C-17, confirm the substitution pattern on the D-ring.
Conclusion: A Unified and Self-Validating Structural Assignment
The structure of this compound is unequivocally confirmed through the systematic integration of multiple, orthogonal analytical techniques.
-
HRMS established the correct elemental composition.
-
UV-Vis Spectroscopy confirmed the presence and nature of the conjugated diene system.
-
IR Spectroscopy identified all key functional groups and their distinct chemical environments.
-
A full suite of NMR experiments provided the definitive, high-resolution map of the molecular framework, with COSY defining intra-ring connectivity and HMBC assembling the complete structure.
Each piece of data corroborates the others, forming a self-validating system that leaves no ambiguity. This rigorous, evidence-based approach exemplifies the standard of scientific integrity required in modern chemical and pharmaceutical research.
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SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. Retrieved from [Link]
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Kuo, Y. H., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(15), 4983. Retrieved from [Link]
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Liere, P., et al. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Journal of Endocrinology, 226(2), R55-R70. Retrieved from [Link]
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Ghulam, A., & Shackleton, C. H. (2009). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Hormone and Metabolic Research, 41(05), 365-373. Retrieved from [Link]
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Kharlamova, A. V., et al. (2021). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 32(6), 1436-1447. Retrieved from [Link]
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Jaeger, M., & Aspers, R. L. E. G. (2012). Steroids and NMR. Annual Reports on NMR Spectroscopy, 77, 115-285. Retrieved from [Link]
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Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(3), 672-678. Retrieved from [Link]
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Slideshare. (n.d.). Structure elucidation of steroids. Retrieved from [Link]
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Jaeger, M., & Aspers, R. L. E. G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 275-314). Royal Society of Chemistry. Retrieved from [Link]
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Mauney, D. T., Maner, J. A., & Duncan, M. A. (2017). IR Spectroscopy of Protonated Acetylacetone and Its Water Clusters: Enol-Keto Tautomers and Ion→Solvent Proton Transfer. The Journal of Physical Chemistry A, 121(37), 7059-7069. Retrieved from [Link]
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Sethi, A., et al. (2021). Efficient Synthesis and Spectroscopic Characterization of Biologically Relevant Pregnane Derivatives, and its Glycoside. Current Chinese Chemistry, 1(1), 72-79. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
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YouTube. (2021). IR Spectroscopy Part 10, Keto - Enol form of Ethyl aceto acetate. Retrieved from [Link]
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MOLBASE. (n.d.). Pregna-2,5-dien-3,17α-diol-4,20-dion-3,17-diacetat. Retrieved from [Link]
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Scribd. (n.d.). Conjugated Dienes and Ultraviolet Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate. Retrieved from [Link]
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PubChem. (n.d.). Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Pregna-4,6-dien-20-one, 3β,17-dihydroxy-, Diacetate. Retrieved from [Link]
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Slideshare. (2018). Chapter 14. Conjugated Compounds and Ultraviolet Spectroscopy. Retrieved from [Link]
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Sztanke, M., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3374. Retrieved from [Link]
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An In-Depth Technical Guide to 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate (CAS 4954-07-8)
This technical guide provides a comprehensive overview of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a synthetic steroid intermediate with CAS number 4954-07-8. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It will delve into the chemical properties, a representative synthesis, potential biological significance, and proposed analytical methodologies for this compound, grounding the discussion in established principles of steroid chemistry.
Introduction and Chemical Identity
This compound, also known by its synonym 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one, is a pregnane-class steroid.[1][2] Pregnane derivatives are a cornerstone in the synthesis of a vast array of hormonal drugs, including corticosteroids and progestins.[2] This particular compound is identified as a key intermediate in the synthesis of other pharmaceutically relevant steroids, such as in the preparation of Cyproterone acetate impurities.[3] The presence of diacetate functional groups at the C3 and C17 positions is a common strategy in steroid chemistry to enhance the lipophilicity and, in some cases, the biological activity and pharmacokinetic profile of the molecule.
The core structure features a pregnane skeleton with a conjugated diene system at the 3 and 5 positions and a ketone at C20. This structural arrangement is pivotal to its reactivity and potential interactions with biological targets.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 4954-07-8 | [1][2] |
| Molecular Formula | C₂₅H₃₄O₅ | [1][2] |
| Molecular Weight | 414.53 g/mol | [1][2] |
| Melting Point | 161 °C | |
| Appearance | Likely a white to off-white crystalline solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | Inferred |
Representative Synthesis Protocol
The following represents a generalized, hypothetical protocol for the synthesis of the title compound, starting from a readily available pregnane derivative.
Starting Material: 17α-Hydroxyprogesterone
Step-by-Step Methodology
-
Acetylation of 17α-Hydroxyprogesterone:
-
Dissolve 17α-hydroxyprogesterone in a suitable solvent system, such as a mixture of pyridine and acetic anhydride.
-
The reaction is typically carried out at room temperature or with gentle heating to facilitate the acetylation of the 17-hydroxyl group.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 17α-acetoxyprogesterone.
-
-
Enolization and Acetylation to Form the 3,5-Diene:
-
Dissolve the 17α-acetoxyprogesterone in a solvent mixture capable of promoting enolization, such as acetic anhydride with a catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid).
-
The reaction mixture is stirred, often at a controlled temperature, to allow for the formation of the enol at the C3 position, which is then trapped by acetylation.
-
Careful monitoring is crucial to prevent side reactions.
-
Upon completion, the reaction is typically quenched by pouring it into a cold aqueous solution of a weak base, such as sodium bicarbonate.
-
The product is then extracted with an appropriate organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of the target compound.
Biological Context and Potential Mechanism of Action
While specific biological studies on this compound are limited, its structural similarity to other pregnadiene derivatives suggests it may possess progestational activity.[1] Progestins, both natural progesterone and synthetic analogues, are a critical class of hormones involved in the female reproductive cycle, pregnancy, and are widely used in contraception and hormone replacement therapy.[4][5][6]
Progestational Activity
The primary mechanism of action for progestins involves their interaction with progesterone receptors (PRs), which are nuclear transcription factors.[4] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[4]
The key physiological effects mediated by this pathway in the context of contraception and hormone therapy include:
-
Inhibition of Ovulation: Progestins can suppress the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] This disruption of the hormonal cascade prevents ovulation.
-
Endometrial Transformation: Progestins are crucial for transforming the uterine lining (endometrium) from a proliferative to a secretory state, making it receptive to implantation.[4] In contraceptive applications, sustained progestin levels can lead to endometrial atrophy, which is unfavorable for implantation.[5]
-
Changes in Cervical Mucus: Progestins increase the viscosity and decrease the volume of cervical mucus, creating a barrier that is hostile to sperm penetration.[5]
Potential Signaling Pathway
Caption: Generalized signaling pathway of a progestin via the progesterone receptor.
Proposed Analytical Methodologies
A robust analytical framework is essential for the characterization and quality control of any synthetic compound. The following are standard, field-proven techniques that would be applied to this compound.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the number and types of protons, with characteristic signals expected for the vinyl protons of the diene system, the methyl groups at C18, C19, and C21, and the acetate methyl groups.
-
¹³C NMR would confirm the carbon skeleton, including the carbonyl carbons of the ketone and acetate groups, and the olefinic carbons of the diene.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish the connectivity of the entire molecule and confirm the stereochemistry.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₂₅H₃₄O₅) by providing a highly accurate mass measurement of the molecular ion.
-
Fragmentation patterns observed in MS/MS analysis would provide further structural confirmation, likely showing losses of acetic acid and other characteristic fragments of the steroid backbone.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify key functional groups. Expected characteristic absorption bands would include C=O stretching for the ketone and ester groups, and C=C stretching for the diene system.
-
Purity Assessment and Quality Control
-
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method, likely with a C18 column, would be the primary technique for assessing purity.
-
A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be employed, likely in a gradient elution mode.
-
Detection would typically be performed using a UV detector, as the conjugated diene system should provide a strong chromophore.
-
This method would be validated for linearity, accuracy, precision, and sensitivity to quantify the purity of the compound and detect any impurities.
-
-
Melting Point Analysis:
-
A sharp melting point range is a good indicator of the purity of a crystalline solid.
-
Conclusion
This compound is a synthetic pregnane derivative with significance as a chemical intermediate in the synthesis of more complex steroids. While specific biological data for this compound is not extensively published, its structure strongly suggests potential progestational activity, acting through the progesterone receptor signaling pathway. The synthesis of this compound can be achieved through standard transformations in steroid chemistry, and its identity and purity can be rigorously assessed using a suite of modern analytical techniques. This guide provides a foundational understanding of this compound for researchers and developers working in the field of steroid chemistry and drug discovery.
References
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Coutinho, E. M. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 12(9), 3267. [Link]
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Grishchenko, V. I., & Grishchenko, N. G. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Probl Endokrinol (Mosk), 66(4), 36-44. [Link]
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Justice, T. E., & Lui, F. (2024). Progestins. In StatPearls. StatPearls Publishing. [Link]
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Sitruk-Ware, R., & Nath, A. (2013). The clinical relevance of progestogens in hormonal contraception: Present status and future developments. Seminars in Reproductive Medicine, 31(2), 103-112. [Link]
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PubChem. Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate. [Link]
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U.S. Environmental Protection Agency. Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)-. [Link]
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Methylamine Supplier. 9-Fluoro-11β,21-Dihydroxy-16α,17-(Isopropylidenedioxy)Pregna-1,4-Diene-3,20-Dione 21-Acetate. [Link]
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Home Sunshine Pharma. Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- CAS 6870-94-6. [Link]
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Fokina, V. V., et al. (2003). Microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D. Steroids, 68(5), 415-421. [Link]
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Duax, W. L., & Osawa, Y. (1985). Structure determination of 3 beta, 17-dihydroxy-17 alpha-pregn-5-ene-20-one. Steroids, 45(3-4), 289-296. [Link]
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Schulster, D., Whitehead, J. K., & Kellie, A. E. (1964). Synthesis of 3-hydroxy-19-nor[21-14C]pregna-1,3,5(10)-trien-20-one from [14C]methyl iodide. Biochemical Journal, 90(3), 43P. [Link]
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Kido, Y., et al. (2011). (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor. Biological & Pharmaceutical Bulletin, 34(3), 318-323. [Link]
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Kincl, F. A., & Rudel, H. W. (1968). Sustained release hormonal preparations. 3. Biological effectivness of 6-methyl-17-alpha-acetoxypregna-4,6-diene-3,20-dione. Steroids, 12(6), 689-696. [Link]
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An In-Depth Technical Guide to 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, also known by its IUPAC name 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one, is a key synthetic intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor in the manufacturing of Cyproterone acetate, a potent antiandrogen and progestogen.[2] This guide provides a comprehensive overview of the physical and chemical properties of this steroidal compound, its synthesis, and the analytical methodologies crucial for its characterization and quality control in a research and drug development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 4954-07-8 | [1][3] |
| Molecular Formula | C₂₅H₃₄O₅ | [1][3] |
| Molecular Weight | 414.53 g/mol | [1][3] |
| Appearance | White to off-white powder (inferred) | |
| Melting Point | 161 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform.[4] | |
| Storage | Store in a cool, dry place, away from direct sunlight and heat. Keep in a well-sealed container to prevent moisture absorption and oxidation.[4] |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Cyproterone acetate. It is typically prepared from 17α-hydroxyprogesterone acetate through an enolic acetylation reaction. This process involves the formation of a dienol diacetate structure.
Reaction Pathway
The synthesis initiates with the treatment of 17α-hydroxyprogesterone acetate with an acetylating agent, commonly acetic anhydride, in the presence of an acid catalyst such as p-toluenesulfonic acid or perchloric acid. The reaction proceeds through the formation of an enol intermediate at the C3 position, which is subsequently acetylated along with the hydroxyl group at C17.
Caption: Synthesis of this compound.
Experimental Protocol: Enolic Acetylation of 17α-Hydroxyprogesterone Acetate
The following is a representative, generalized protocol based on established methods for steroidal enol-acetylation. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17α-hydroxyprogesterone acetate in a suitable solvent such as acetic anhydride or an inert solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any residual base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane) to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the 3,5-diene system, typically in the range of 5.0-6.0 ppm. Signals for the two acetate methyl groups would appear as singlets around 2.0-2.2 ppm. The steroidal methyl protons (C18 and C19) would resonate as singlets in the upfield region (0.8-1.2 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetate groups and the C20 ketone around 170 ppm and >200 ppm, respectively. The olefinic carbons of the diene system would be observed in the 120-140 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the acetate esters (around 1735-1750 cm⁻¹) and the C20 ketone (around 1705-1725 cm⁻¹). The C=C stretching of the diene system would be visible around 1600-1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 414.53. Fragmentation patterns would likely involve the loss of acetic acid molecules (60 Da) and other characteristic steroidal cleavages.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for monitoring its synthesis and stability.
Caption: General workflow for HPLC purity analysis.
Experimental Protocol: HPLC Method for Purity Determination
This protocol provides a starting point for developing a validated HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating steroidal compounds. A starting gradient could be 50:50 acetonitrile:water, ramping up to 90:10 acetonitrile:water over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm, where the conjugated diene system is expected to have significant absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Role in Drug Development: Intermediate for Cyproterone Acetate
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Cyproterone acetate. Cyproterone acetate is a synthetic steroidal antiandrogen with progestational activity used in the treatment of prostate cancer, hirsutism, and severe acne. The 3,5-diene-3,17-diacetate functionality serves as a protected and activated precursor for subsequent chemical transformations in the synthesis of the final drug substance.
Conclusion
This compound is a steroidal intermediate of significant industrial importance. A comprehensive understanding of its physicochemical properties, a well-defined synthetic route, and robust analytical methods for its characterization are paramount for ensuring the quality and efficiency of the final active pharmaceutical ingredient, Cyproterone acetate. This guide provides a foundational framework for researchers and drug development professionals working with this key compound. Further investigation into its specific solubility, stability under various conditions, and detailed spectroscopic characterization will continue to be of value to the scientific community.
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synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate from 17α-hydroxyprogesterone
An In-depth Technical Guide to the Synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate from 17α-Hydroxyprogesterone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the production of various steroid-based pharmaceuticals.[1] The synthesis commences with the readily available steroid hormone, 17α-hydroxyprogesterone.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for characterization.
Foundational Principles and Strategic Approach
The core of this synthesis lies in the transformation of the α,β-unsaturated ketone moiety within the A-ring of 17α-hydroxyprogesterone into a stable dienol diacetate. This reaction is a classic example of enolization and subsequent trapping of the enolates with an acetylating agent. The resulting dienol diacetate is a versatile intermediate, notably utilized in the preparation of Cyproterone acetate.[1]
The Underlying Reaction Mechanism
The conversion of the 4-en-3-one system of 17α-hydroxyprogesterone to a 3,5-diene-3,17-diol diacetate is typically achieved through acid-catalyzed enolization. The presence of a strong acid catalyst facilitates the formation of a dienol intermediate, which is then acylated. Acetic anhydride serves as the acetylating agent, reacting with both the newly formed 3-enol and the existing 17α-hydroxyl group to yield the desired diacetate product. The stability of the conjugated diene system in the product drives the reaction forward.
Below is a conceptual visualization of the reaction pathway.
Caption: Reaction mechanism for the formation of the dienol diacetate.
Detailed Experimental Protocol
This section outlines a robust and reproducible protocol for the synthesis.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 17α-Hydroxyprogesterone | C₂₁H₃₀O₃ | 330.46 | 68-96-2 | Starting material.[3] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent. |
| Perchloric Acid (70%) | HClO₄ | 100.46 | 7601-90-3 | Catalyst. Handle with extreme caution. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Solvent for reaction and extraction. |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Acid scavenger in work-up. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Step-by-Step Synthesis Workflow
The following workflow provides a clear sequence of the experimental steps.
Caption: Experimental workflow for the synthesis.
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 17α-hydroxyprogesterone in a mixture of ethyl acetate and acetic anhydride.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of 70% perchloric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and cautiously add pyridine to neutralize the perchloric acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization and Purity Assessment
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Modern spectroscopic and chromatographic techniques are employed for this purpose.[4]
Analytical Techniques
The analysis of steroid hormones and their derivatives often involves a combination of chromatographic and spectrometric methods to ensure accurate identification and quantification.[5][6][7]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to the vinyl protons of the diene system, the two acetate methyl groups, and other characteristic steroid backbone protons. |
| ¹³C NMR | Structural confirmation | Resonances for the ester carbonyl carbons, the carbons of the C=C double bonds, and the acetate methyl carbons. |
| FT-IR | Functional group identification | Strong absorption bands for the ester carbonyl (C=O) stretching, and C=C stretching of the diene. |
| Mass Spec. | Molecular weight confirmation | A molecular ion peak corresponding to the mass of the product (C₂₅H₃₄O₅, MW: 414.53).[8] |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |
Safety and Handling
-
Perchloric acid is a strong oxidizing agent and can be explosive. It should be handled with extreme care in a fume hood, and contact with organic materials should be minimized.
-
Acetic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated area.
Conclusion
This guide has detailed a reliable and efficient method for the . The procedure leverages a classic acid-catalyzed enolization and acetylation reaction. The described protocol, coupled with the outlined analytical techniques, provides a comprehensive framework for the successful synthesis and characterization of this valuable steroidal intermediate.
References
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- Labinsights. (2023). Detailed Introduction to Steroids Analysis. Labinsights.
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The Strategic Synthesis and Application of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate: A Technical Guide for Pharmaceutical Development
Foreword: Unveiling the Dienol Diacetate in Modern Steroid Synthesis
In the intricate landscape of steroid chemistry, the pursuit of efficient and selective synthetic pathways is paramount. The development of potent progestational and antiandrogenic agents, such as medroxyprogesterone acetate and cyproterone acetate, relies on the strategic manipulation of the steroid nucleus. Central to many of these synthetic routes is the formation of a key, yet often transient, intermediate: 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate . This dienol diacetate, derived from the readily available 17α-hydroxyprogesterone acetate, serves as a versatile platform for the introduction of crucial functional groups at the C6 and C7 positions, thereby dictating the ultimate biological activity of the target molecule.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles, the rationale behind experimental design, and the practical considerations for its successful synthesis and utilization in the laboratory. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal intermediate and its role in the synthesis of complex steroidal drugs.
The Genesis of a Key Intermediate: Synthesis of this compound
The transformation of 17α-hydroxyprogesterone acetate, a compound with a stable α,β-unsaturated ketone system in its A-ring, into the highly reactive this compound is a cornerstone of many synthetic strategies. This conversion is achieved through an acid-catalyzed enolization reaction.
The Mechanistic Underpinnings: Acid-Catalyzed Keto-Enol Tautomerism
The formation of the dienol diacetate is a classic example of keto-enol tautomerism, a fundamental concept in organic chemistry.[1][2][3] In the presence of a strong acid catalyst, the carbonyl oxygen at the C3 position of the steroid's A-ring is protonated. This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons at the C2 and C4 positions.
A weak base, typically the acetate anion from the reaction medium, can then abstract a proton from the C4 position, leading to the formation of a dienol intermediate. This dienol, in the presence of an acetylating agent like acetic anhydride, is readily trapped as its more stable diacetate ester, thus shifting the equilibrium towards the product. The formation of the conjugated 3,5-diene system is thermodynamically favored.
The reaction mechanism can be visualized as follows:
Caption: Acid-catalyzed formation of the dienol diacetate.
A Validated Experimental Protocol
The following protocol is a synthesis of established procedures for the preparation of dienol diacetates from α,β-unsaturated keto steroids, providing a reliable method for generating this compound.
Materials and Reagents:
| Reagent | Grade | Supplier Example |
| 17α-Hydroxyprogesterone Acetate | Pharmaceutical | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| p-Toluenesulfonic acid monohydrate | ACS Reagent | Alfa Aesar |
| Glacial Acetic Acid | ACS Reagent | VWR |
| Sodium Hydroxide | ACS Reagent | Merck |
| Ethanol | Anhydrous | Decon Labs |
| Activated Charcoal | Decolorizing | Cabot |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 17α-hydroxyprogesterone acetate (100 g).
-
Solvent and Reagent Addition: To the flask, add glacial acetic acid (1000 mL), followed by acetic anhydride (50 g) and p-toluenesulfonic acid monohydrate (2 g) under continuous stirring.
-
Reaction Execution: Slowly heat the reaction mixture to 40-45°C and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and carefully add a 30% sodium hydroxide solution (10 mL) to neutralize the p-toluenesulfonic acid. Concentrate the mixture under reduced pressure to remove the bulk of the glacial acetic acid.
-
Crystallization and Purification: To the concentrated residue, add tap water (600 mL) and cool the mixture to 10-15°C with stirring for 2-3 hours to induce crystallization. Collect the crude product by filtration and wash the filter cake with deionized water until neutral. The crude product can be further purified by recrystallization from ethanol with decolorizing charcoal to yield pure this compound.
Expected Yield and Purity:
Based on analogous reactions, the yield of the purified dienol diacetate is expected to be in the range of 85-95%, with a purity of >98% as determined by HPLC.
The Dienol Diacetate in Action: A Gateway to Steroidal Diversity
The synthetic utility of this compound lies in the enhanced reactivity of its conjugated diene system, which allows for selective functionalization of the steroid's A and B rings. This intermediate is particularly crucial in the synthesis of chlormadinone acetate and cyproterone acetate, both of which feature key modifications at the C6 position.
Pathway to Chlormadinone Acetate: Epoxidation and Ring Opening
One of the primary applications of the dienol diacetate is in the synthesis of chlormadinone acetate, a potent progestin.[4][5][6] This synthetic route involves the selective epoxidation of the 6,7-double bond, followed by a ring-opening reaction with hydrochloric acid.
Caption: Synthetic pathway from the dienol diacetate to chlormadinone acetate.
The stereochemistry of the epoxidation of steroidal 4,6-dienes is influenced by steric factors, with the peroxy acid typically attacking from the less hindered α-face of the steroid nucleus.[7] This results in the formation of a 6α,7α-epoxide. Subsequent treatment with a source of chloride, such as hydrogen chloride, leads to the opening of the epoxide ring and the introduction of a chlorine atom at the C6 position, along with the regeneration of the 4,6-diene system, to yield chlormadinone. The final step involves the acetylation of the 17α-hydroxyl group to afford chlormadinone acetate.
A Note on the Synthesis of Cyproterone Acetate
The synthesis of cyproterone acetate, a potent antiandrogen, also proceeds through intermediates derived from 17α-hydroxyprogesterone acetate. While the exact synthetic sequence can vary, the formation of a dienol diacetate is a plausible and strategic step to facilitate the introduction of the 6-chloro substituent and the subsequent formation of the 1,2α-methylene group that characterizes cyproterone acetate. The dienol diacetate can be converted to a 6-chloro-4,6-diene intermediate, a common precursor to cyproterone acetate.[8]
Characterization and Quality Control
The identity and purity of this compound must be rigorously confirmed before its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| Infrared (IR) Spectroscopy | Appearance of characteristic C=C stretching vibrations for the conjugated diene system. Presence of strong C=O stretching bands for the acetate groups and the C20 ketone. Absence of a broad O-H stretching band, indicating complete acetylation of the enol. |
| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons of the 3,5-diene system. Resonances for the two acetate methyl groups. Characteristic signals for the steroid backbone protons, with shifts indicative of the dienol diacetate structure. |
| ¹³C NMR Spectroscopy | Resonances for the sp² hybridized carbons of the diene system and the carbonyl carbons of the acetate and ketone groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₅H₃₄O₅, MW: 414.53 g/mol ). Fragmentation patterns consistent with the steroidal structure and the loss of acetate groups.[9] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >98% under appropriate chromatographic conditions. |
Conclusion and Future Perspectives
This compound stands as a testament to the elegance and utility of strategic intermediate design in steroid synthesis. Its formation through a well-understood acid-catalyzed enolization provides a reliable and efficient means to activate the steroid nucleus for further functionalization. The ability to selectively introduce substituents at the C6 and C7 positions through reactions of this dienol diacetate has been instrumental in the development of a range of clinically significant progestational and antiandrogenic drugs.
As the demand for more potent and selective steroid-based therapeutics continues to grow, the principles governing the synthesis and reactivity of intermediates like this compound will remain of central importance. Future research in this area may focus on the development of even more efficient and environmentally benign methods for its synthesis, as well as the exploration of its reactivity towards a broader range of electrophiles to unlock novel classes of steroidal compounds with unique biological profiles. A thorough understanding of the chemistry of this versatile intermediate is, therefore, not just a matter of historical interest, but a key to future innovation in medicinal chemistry.
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An In-Depth Technical Guide on the Role of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Steroidogenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a key steroidal intermediate. While not a direct participant in endogenous steroidogenesis, this compound serves as a critical precursor in the multi-step synthesis of potent therapeutic steroids, most notably Cyproterone Acetate. This document elucidates the foundational principles of biological steroidogenesis to provide a comparative context for the synthetic pathways where this pregnadiene derivative is employed. We will detail the strategic importance of its dienol diacetate structure and provide robust, field-proven experimental protocols for its conversion and the subsequent characterization of its downstream products. This guide is intended to equip researchers and drug development professionals with the technical and causal understanding necessary to effectively utilize this and similar intermediates in the synthesis of complex steroidal drugs.
Part 1: The Foundation - A Primer on Biological Steroidogenesis
All endogenous steroid hormones are derived from a common precursor, cholesterol. The intricate enzymatic cascade responsible for this transformation, known as steroidogenesis, is a cornerstone of human physiology, governing everything from sexual development to stress response. The initial and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone, which occurs within the mitochondria of steroidogenic tissues like the adrenal glands and gonads[1]. This conversion is catalyzed by the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1)[1].
From pregnenolone, the pathway diverges to produce the five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. This diversification is orchestrated by a series of hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes. For instance, pregnenolone can be converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD), or to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1)[2]. These two pathways, the Δ⁴ and Δ⁵ pathways respectively, form the primary branches of steroid synthesis.
Caption: Simplified overview of the major pathways in biological steroidogenesis.
Part 2: Synthetic Steroid Chemistry - The Role of this compound
While the biological pathways are elegant in their enzymatic precision, the synthetic chemist often requires robust, stable intermediates to perform complex chemical transformations not achievable in vivo. This compound, with the chemical formula C₂₅H₃₄O₅, is one such intermediate[3]. It is particularly valuable in the synthesis of modified steroids like Cyproterone Acetate, a potent anti-androgen and progestin[4].
The key to its utility lies in its structure as a dienol diacetate. This protected enol form is stable and allows for the strategic introduction of unsaturation in the steroid's A and B rings. This is a common strategy in steroid synthesis to create precursors for further functionalization. In the context of Cyproterone Acetate synthesis, this intermediate is a precursor to a 17α-acetoxy-4,6-pregnadiene-3,20-dione structure. This 4,6-diene system is crucial for the subsequent steps of forming the final drug.
The synthetic route from a 17α-hydroxyprogesterone acetate starting material to Cyproterone Acetate involves several key transformations:
-
Formation of the 4,6-diene: Dehydrogenation of 17α-hydroxyprogesterone acetate, often using a reagent like chloranil, introduces a double bond at the C6-C7 position, creating 17α-acetoxy-4,6-pregnadiene-3,20-dione[1][4]. This compound represents a stable, isolable precursor to this reactive diene system.
-
Epoxidation: The newly formed C6-C7 double bond is selectively epoxidized, typically using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a 6,7α-epoxide[5][6].
-
Epoxide Ring Opening and Chlorination: The epoxide ring is then opened under acidic conditions with hydrochloric acid. This reaction proceeds with high regioselectivity to introduce a chlorine atom at C6 and a hydroxyl group at C7[3][5]. Subsequent dehydration yields the 6-chloro-4,6-diene structure.
-
Dehydrogenation: A double bond is introduced at the C1-C2 position, often using a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4].
-
Cyclopropanation (Methylenation): The final step is the addition of a methylene group across the 1,2-double bond to form the characteristic 1α,2α-methylene cyclopropane ring of Cyproterone Acetate. This is often achieved using a reagent like trimethylsulfoxonium iodide[5].
Caption: Key transformations in the synthesis of Cyproterone Acetate.
Part 3: Experimental Protocols and Validation
The following protocols are representative methodologies for the key transformations in the synthesis of Cyproterone Acetate, starting from a 4,6-diene precursor which can be derived from this compound.
Protocol 1: Epoxidation of 17α-Acetoxy-4,6-pregnadiene-3,20-dione
-
Causality: This step aims to activate the C6-C7 position for the introduction of the chloro-substituent. m-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for the stereoselective epoxidation of electron-rich double bonds in steroids[6]. The reaction is typically carried out in a non-polar solvent to ensure solubility of the steroid and reagent.
-
Methodology:
-
Dissolve 17α-acetoxy-4,6-pregnadiene-3,20-dione (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture and neutralize the m-chlorobenzoic acid byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Add mCPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 6,7α-epoxy intermediate.
-
-
Validation and Characterization (Self-Validating System):
-
TLC: The product should show a single spot with a different Rf value compared to the starting material.
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the product.
-
Mass Spectrometry (MS): Confirm the molecular weight of the epoxide (M+H⁺ or other adducts)[7].
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the disappearance of the C6 and C7 olefinic protons and the appearance of signals corresponding to the epoxide ring protons.
-
Protocol 2: Ring Opening of the 6,7α-Epoxide with HCl
-
Causality: This reaction introduces the key chlorine atom at the C6 position. The use of a strong acid like HCl protonates the epoxide oxygen, making it a good leaving group and facilitating nucleophilic attack by the chloride ion[3][8]. The reaction is highly regioselective, with the chloride attacking the C6 position.
-
Methodology:
-
Dissolve the crude 6,7α-epoxy intermediate (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetone and water.
-
Cool the solution to 0°C.
-
Slowly add concentrated hydrochloric acid (excess) to the stirred solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC for the consumption of the epoxide.
-
Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The crude product will be a mixture of the chlorohydrin and the dehydrated 6-chloro-4,6-diene (Chlormadinone Acetate). Gentle heating or treatment with a mild acid can drive the dehydration to completion.
-
-
Validation and Characterization:
-
MS: Detection of the molecular ion corresponding to the chlorinated product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive signature.
-
NMR: ¹H NMR will show the appearance of a new signal for the proton at the chlorine-bearing carbon (C6) and the disappearance of the epoxide protons. ¹³C NMR will show a characteristic upfield shift for the carbon attached to the chlorine atom.
-
Part 4: Data Presentation
The following table summarizes the key intermediates in the synthesis of Cyproterone Acetate from 17α-hydroxyprogesterone acetate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Analytical Signals |
| 17α-Hydroxyprogesterone Acetate | C₂₃H₃₂O₄ | 372.50 | ¹H NMR: Signals for two vinyl protons. MS: m/z [M+H]⁺ at 373.2. |
| 17α-Acetoxy-4,6-pregnadiene-3,20-dione | C₂₃H₃₀O₄ | 370.49 | ¹H NMR: Appearance of new olefinic signals for H-6 and H-7. MS: m/z [M+H]⁺ at 371.2. |
| 6,7α-Epoxy-17α-acetoxy-4-pregnene-3,20-dione | C₂₃H₃₀O₅ | 386.49 | ¹H NMR: Disappearance of H-6/H-7 olefinic signals, appearance of epoxide proton signals. MS: m/z [M+H]⁺ at 387.2. |
| Chlormadinone Acetate | C₂₃H₂₉ClO₄ | 404.93 | ¹H NMR: Characteristic shifts for protons adjacent to the chloro-substituted carbon. MS: Isotopic cluster for chlorine at m/z [M+H]⁺ 405.2 and 407.2. |
| Delmadinone Acetate | C₂₃H₂₇ClO₄ | 402.91 | ¹H NMR: Appearance of olefinic signals for H-1 and H-2. MS: Isotopic cluster for chlorine at m/z [M+H]⁺ 403.2 and 405.2. |
| Cyproterone Acetate | C₂₄H₂₉ClO₄ | 416.94 | ¹H NMR: Appearance of high-field signals for the cyclopropyl methylene protons. MS: Isotopic cluster for chlorine at m/z [M+H]⁺ 417.2 and 419.2. |
Conclusion
This compound exemplifies a class of synthetic intermediates that are indispensable in modern medicinal chemistry. While its structure precludes it from direct involvement in the finely tuned enzymatic pathways of biological steroidogenesis, its role as a stable, versatile precursor is paramount in the construction of complex, life-altering steroid-based pharmaceuticals. A thorough understanding of its chemical properties and the rationale behind its conversion to downstream products, such as Cyproterone Acetate, empowers researchers to innovate and optimize the synthesis of next-generation therapeutics. The self-validating protocols outlined in this guide provide a robust framework for ensuring the integrity and success of each synthetic step, a critical component in the journey from laboratory synthesis to clinical application.
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The Multifaceted Biological Activities of Pregnadiene Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the diverse biological activities of pregnadiene derivatives, a class of steroid compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents detailed experimental protocols for activity assessment, and offers insights into the structure-activity relationships that govern their efficacy.
Introduction to Pregnadiene Derivatives
Pregnadienes are C21 steroids characterized by the presence of two carbon-carbon double bonds within their fundamental pregnane skeleton.[1] The position of these double bonds, along with the nature and stereochemistry of various substituents, gives rise to a vast array of derivatives with distinct pharmacological profiles.[1][2] These compounds have garnered considerable attention in medicinal chemistry due to their potent and varied biological effects, which include anti-inflammatory, anticancer, and neuroprotective activities.[3][4][5] Their mechanisms of action are often mediated through interactions with nuclear receptors, such as the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR), as well as through the inhibition of key enzymes like 5α-reductase.[6][7][8]
Mechanisms of Action: A Tale of Two Receptors and an Enzyme
The biological activities of pregnadiene derivatives are largely dictated by their interactions with specific intracellular targets. Understanding these molecular mechanisms is crucial for the rational design of novel therapeutic agents with improved potency and selectivity.
Pregnane X Receptor (PXR) Activation: The Master Regulator of Xenobiotic Metabolism
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a xenobiotic sensor, primarily in the liver and intestines.[6][9] Upon activation by a wide range of endogenous and exogenous ligands, including certain pregnadiene derivatives, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[10] This complex then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, leading to the upregulation of proteins involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[9][11] This induction of metabolic enzymes is a critical consideration in drug development to avoid potential drug-drug interactions.[6]
Glucocorticoid Receptor (GR) Modulation: The Basis of Anti-Inflammatory Action
The anti-inflammatory effects of many pregnadiene derivatives are mediated through their interaction with the Glucocorticoid Receptor (GR).[8] In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins.[12] Upon ligand binding, the receptor dissociates, dimerizes, and translocates to the nucleus.[13] Once in the nucleus, the activated GR can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[14]
-
Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), without directly binding to DNA.[7] This "tethering" mechanism is a key component of the anti-inflammatory effects of glucocorticoids.[15] GR can inhibit NF-κB signaling by increasing the nuclear export of the p65 subunit of NF-κB and by interfering with the phosphorylation of the RNA polymerase II C-terminal domain at NF-κB-regulated promoters.[7][15]
5α-Reductase Inhibition: A Strategy for Androgen-Dependent Conditions
Certain pregnadiene derivatives have been shown to inhibit the enzyme 5α-reductase.[16] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[16] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer.[16] By blocking the production of DHT, 5α-reductase inhibitors can provide therapeutic benefit in these diseases.[16]
Diverse Biological Activities of Pregnadiene Derivatives
The interactions of pregnadiene derivatives with their molecular targets translate into a wide spectrum of biological activities with significant therapeutic potential.
Anti-Inflammatory Activity
The anti-inflammatory properties of pregnadiene derivatives are well-documented and form the basis for the clinical use of synthetic glucocorticoids.[3][17] By modulating GR signaling, these compounds can suppress the production of pro-inflammatory cytokines and other mediators of the inflammatory response.[17] The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of novel compounds.[2]
| Compound/Derivative | Assay | Species | IC50/ED50 | Reference |
| Pimaradienoic acid | Acetic acid-induced writhing | Mouse | 1, 3, 10 mg/kg (oral) | [18] |
| Ellagic Acid | Carrageenan-induced paw edema | Rat | 8.41 mg/kg | [17] |
| Pyrimidine derivatives | COX-2 Inhibition | In vitro | 0.25 - 0.89 µM | [5] |
| Thiourea derivatives of naproxen | 5-LOX Inhibition | In vitro | 0.30 µM | [19] |
Anticancer Activity
A growing body of evidence supports the potential of pregnadiene derivatives as anticancer agents.[4][20] Their cytotoxic effects can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation.[20] The National Cancer Institute's 60-cell line screen (NCI-60) is a valuable tool for identifying the anticancer activity and selectivity of novel compounds.[20][21]
| Compound/Derivative | Cell Line | GI50 | Reference |
| Pregnenolone derivative 8 | HepG2 | 0.74 µM/mL | [20] |
| Pregnenolone derivative 17 | MDA-MB-230 | 5.01 µM/mL | [20] |
| Pyrazolinylcoumarin 47 | CCRF-CEM (Leukemia) | 1.88 µM | [22] |
| Pyrazolinylcoumarin 47 | MOLT-4 (Leukemia) | 1.92 µM | [22] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 (Melanoma) | 2.50 µM | [23] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 (Prostate) | 3.63 µM | [23] |
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of pregnenolone and its derivatives.[5][24] These compounds have been shown to protect neurons from various insults, including excitotoxicity and oxidative stress.[24][25] The proposed mechanisms for their neuroprotective effects include the modulation of neurotransmitter receptors, the promotion of myelination, and the suppression of neuroinflammation.[8] In vivo models, such as those involving scopolamine-induced cognitive impairment or cerebral ischemia, are employed to assess the neuroprotective efficacy of these compounds.[1][26]
Experimental Protocols for Biological Activity Assessment
The following section provides detailed, step-by-step methodologies for key experiments and workflows to evaluate the biological activity of pregnadiene derivatives.
In Vitro Assays
This cell-based reporter gene assay is used to identify compounds that activate the human PXR.[27]
Materials:
-
HepG2 cells stably co-transfected with a hPXR expression vector and a CYP3A4 promoter-luciferase reporter construct.[7]
-
Cell culture medium (e.g., DMEM with 10% FBS).[28]
-
Test pregnadiene derivatives and positive control (e.g., rifampicin).[29]
-
Luciferase assay reagent.[28]
-
96-well cell culture plates.[28]
-
Luminometer.[28]
Procedure:
-
Seed the stably transfected HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.[28]
-
Prepare serial dilutions of the test pregnadiene derivatives and the positive control in cell culture medium.[28]
-
Remove the existing medium from the cells and add the medium containing the test compounds or controls.[28]
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[28]
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[28]
-
Calculate the fold induction of luciferase activity relative to the vehicle control.[28]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[30]
Materials:
-
Cancer cell line of interest.[4]
-
Complete cell culture medium.[4]
-
Test pregnadiene derivatives.[4]
-
96-well plates.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]
-
Solubilization solution (e.g., DMSO).[4]
-
Microplate reader.[4]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the pregnadiene derivatives for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[31]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4]
In Vivo Models
This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[4]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).[30]
-
Carrageenan solution (1% in sterile saline).[2]
-
Test pregnadiene derivatives and a reference anti-inflammatory drug (e.g., indomethacin).[17]
-
Plethysmometer or calipers.[2]
Procedure:
-
Administer the test pregnadiene derivative or the reference drug to the rats via the desired route (e.g., oral, intraperitoneal).[17]
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2]
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.[17]
This model is used to evaluate the in vivo anticancer efficacy of test compounds.[32]
Materials:
-
Immunodeficient mice (e.g., nude or SCID).[32]
-
Human cancer cell line of interest.
-
Matrigel (optional).
-
Test pregnadiene derivative and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) subcutaneously into the flank of each immunodeficient mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomize the mice into treatment and control groups.
-
Administer the test pregnadiene derivative or vehicle to the mice according to the desired dosing schedule and route.
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
Structure-Activity Relationships (SAR)
The biological activity of pregnadiene derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of more potent and selective analogs.
-
Substitution at C-16 and C-17: The presence of acetal or acetonide groups at the 16α and 17α positions can significantly enhance glucocorticoid activity.[3]
-
Fluorination: The introduction of a fluorine atom at the 9α-position generally increases glucocorticoid and mineralocorticoid activity, although its effect on receptor binding can be complex.[3]
-
Modifications to the D-ring: Alterations to the D-ring of the steroid nucleus can lead to compounds with potent 5α-reductase inhibitory activity.[27]
-
Side Chain at C-17: The nature of the side chain at the C-17 position can influence the binding affinity for the androgen receptor and 5α-reductase.[27]
Conclusion
Pregnadiene derivatives represent a versatile class of compounds with a broad range of biological activities and significant therapeutic potential. Their ability to modulate key signaling pathways, including those mediated by the Pregnane X Receptor and the Glucocorticoid Receptor, as well as their capacity to inhibit enzymes like 5α-reductase, underscores their importance in drug discovery. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this fascinating class of molecules. Further investigation into the nuanced structure-activity relationships and the development of derivatives with improved selectivity and pharmacokinetic profiles will undoubtedly pave the way for novel and effective treatments for a variety of diseases.
References
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Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC - NIH. Available at: [Link]
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In vivo and in vitro effect of novel 4,16-pregnadiene-6,20-dione derivatives, as 5alpha-reductase inhibitors - PubMed. Available at: [Link]
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Effect of Pregnenolone Derivatives on the Selective Inhibition of 5α-Reductase 2 Activity. Available at: [Link]
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The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed Central. Available at: [Link]
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## A-Technical Guide on 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate: A Key Steroidal Intermediate
Authored by Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a pivotal intermediate in the synthesis of various steroidal compounds. The document explores its discovery, historical context, and the evolution of its synthetic methodologies. Central to this guide is a detailed examination of its chemical properties, substantiated by step-by-step experimental protocols for its preparation and characterization. Furthermore, this guide elucidates its critical applications as a precursor in the development of novel therapeutic agents. This content is tailored for researchers, scientists, and professionals engaged in drug development and steroid chemistry, offering both foundational knowledge and actionable insights.
Introduction and Historical Context
The realm of steroid chemistry has been instrumental in the creation of a wide array of therapeutic agents, ranging from anti-inflammatory drugs to hormonal therapies. Within this intricate field, specific chemical intermediates are often the linchpin for unlocking innovative synthetic pathways and, consequently, new classes of pharmaceuticals. This compound stands out as a compound of significant interest, primarily for its function as a key intermediate in the synthesis of a variety of pregnane and corticoid steroids.[1]
The initial investigation and synthesis of pregnadiene derivatives can be traced back to the mid-20th century, a period marked by intensive research into steroid hormones and their analogs. While a singular "discovery" of this compound is not prominently recorded as an isolated event, its existence and application are deeply intertwined with the broader advancements in steroid synthesis and modification techniques. Early research by pioneers in the field centered on developing stable enol esters and ethers to serve as protecting groups and as reactive intermediates for subsequent chemical transformations. The diacetate form, specifically, provided a stable and crystallizable compound that could be easily purified and then used in complex, multi-step synthetic processes.
Chemical Properties and Synthesis
Chemical Structure and Identifiers:
-
IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3,17-diyl] diacetate
-
Alternate Names: 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one[2]
-
Molecular Weight: 414.53 g/mol [2]
The molecule's architecture is characterized by the classic four-ring steroid nucleus, featuring a diene system across the A and B rings and acetate groups at the C3 and C17 positions. This enol diacetate configuration is fundamental to its utility as a synthetic intermediate.
2.1. Synthetic Pathway: Enol Acetylation
The predominant and historically significant method for preparing this compound is through the enol acetylation of a suitable pregnane precursor, such as a 17α-hydroxyprogesterone derivative. This reaction is a foundational technique in steroid chemistry, enabling the protection of the C3 keto group and the introduction of a reactive diene system.[4]
Causality Behind Experimental Choices:
The selection of reagents and reaction conditions for this process is critical to ensure selective enolization and acetylation while preventing undesirable side reactions.[4]
-
Acetylating Agent: While acetic anhydride is a commonly used and effective acetylating agent, isopropenyl acetate, in the presence of a strong acid catalyst like p-toluenesulfonic acid, is often favored for achieving more reactive and regioselective acetylation.[5] This "enol acetate procedure" is highly efficient for creating the Δ³,⁵-diene system.[5][6]
-
Catalyst: A potent, non-nucleophilic acid catalyst is necessary to facilitate the formation of the enol intermediate. p-Toluenesulfonic acid is a standard choice due to its effectiveness and ready availability.[6]
-
Solvent: The reaction is typically conducted in an aprotic solvent capable of dissolving the steroidal starting material and compatible with the reaction conditions. Toluene or xylene are frequently employed, and the reaction may be heated to ensure its completion.
2.2. Detailed Experimental Protocol: Synthesis from 17α-Hydroxyprogesterone
This protocol outlines a representative method for the synthesis of this compound.
Materials:
-
17α-Hydroxyprogesterone
-
Isopropenyl acetate
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Pyridine
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 17α-hydroxyprogesterone (1 equivalent) in toluene.
-
Reagent Addition: Add isopropenyl acetate (10-15 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Introduce a small amount of pyridine to neutralize the acid catalyst.
-
Extraction: Dilute the mixture with dichloromethane and wash it sequentially with a saturated aqueous sodium bicarbonate solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Crystallization: Recrystallize the purified product from methanol to yield crystalline this compound.
Self-Validating System:
-
TLC Monitoring: Continuous monitoring of the reaction by TLC helps determine the optimal endpoint, thereby preventing the formation of byproducts from extended reaction times or excessive heat.
-
Neutralization Step: The addition of pyridine is essential to quench the acid catalyst, which prevents potential degradation of the product during the workup and purification stages.
-
Chromatographic Purification: This step guarantees the removal of unreacted starting materials, byproducts, and any residual reagents, resulting in a highly pure product. The purity can be verified using analytical methods like HPLC and NMR.
2.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using a range of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides detailed structural information, confirming the presence of the diene system, acetate groups, and the overall steroid framework.
-
Mass Spectrometry (MS): This determines the molecular weight of the compound, verifying the expected molecular formula.
-
Infrared (IR) Spectroscopy: This reveals characteristic absorption bands for the ester carbonyl groups and the C=C bonds of the diene.
-
Melting Point: A sharp melting point of 161 °C is indicative of high purity.[3]
Applications in Steroid Synthesis
The primary value of this compound is its role as a versatile intermediate for the synthesis of more complex and biologically active steroids. The Δ³,⁵-diene system serves as a key reactive site for a variety of chemical transformations.
3.1. Regeneration of the Δ⁴-3-keto System
The enol diacetate can be readily converted back to the more thermodynamically stable Δ⁴-3-keto functionality under mild acidic or basic conditions. This protection-deprotection strategy is a cornerstone of multi-step steroid syntheses, where the C3 keto group needs to be temporarily masked to allow for selective reactions at other positions on the steroid nucleus.
3.2. Introduction of Substituents at C4, C5, and C6
The electron-rich diene system is susceptible to electrophilic attack, which allows for the introduction of various substituents at the C4, C5, and C6 positions. This has been leveraged in the synthesis of numerous modified steroids with unique biological activities. For example, halogenation or oxidation reactions can be specifically targeted to this diene system.
Experimental Workflow: Halogenation of the Diene
Caption: Workflow for the electrophilic halogenation of the diene system.
Conclusion and Future Perspectives
While not a widely recognized name in the pharmaceutical industry, this compound is a crucial building block in the complex process of steroid synthesis. Its discovery and application are a testament to the ingenuity of medicinal chemists in developing strategies to construct intricate molecular structures. The stability and unique reactivity of its enol diacetate functionality have provided a dependable platform for creating a multitude of steroidal compounds.
Looking forward, the principles governing the synthesis and reactivity of this intermediate remain highly relevant. As the search for new and more effective therapeutic agents continues, the ability to selectively modify the steroid nucleus is of utmost importance. The foundational knowledge of intermediates like this compound will undoubtedly continue to inspire the development of novel synthetic methods and the discovery of the next generation of steroid-based drugs.
References
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Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (2021). ResearchGate. [Link]
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Moffett, R. B., & Weisblat, D. I. (1952). Δ20(21)-Steroid Enol Acetates. Journal of the American Chemical Society, 74(9), 2183–2186. [Link]
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Moffett, R. B., & Weisblat, D. I. (1952). Δ20(21)-Steroid Enol Acetates. Journal of the American Chemical Society, 74(9), 2183–2186. [Link]
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Ribeiro, M. F., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules, 26(11), 3295. [Link]
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Soloway, A. H., Considine, W. J., Fukushima, D. K., & Gallagher, T. F. (1954). Some Reactions of Epoxides of Steroid Enol Acetates. Journal of the American Chemical Society, 76(11), 2941–2943. [Link]
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Stankov, S., et al. (2011). Synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes from pregnenolone. Steroids, 76(12), 1337-1347. [Link]
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Shephard, K. P., & Van Rheenen, V. (1976). Studies on the synthesis of enol acetates of the .DELTA.1-3-oxo AB-trans steroid system. The Journal of Organic Chemistry, 41(1), 148-149. [Link]
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Sharma, M., & Taneja, S. C. (2011). Enol Acetates. Synlett, 2011(15), 2272–2273. [Link]
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Pharmaffiliates. (n.d.). Pregna-4,6-dien-20-one, 3β,17-dihydroxy-, Diacetate. Retrieved from [Link]
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Nguyen, T. T., et al. (2018). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. ResearchGate. [Link]
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Engel, C. R., & Rakhit, S. (1961). STEROIDS AND RELATED PRODUCTS: XIX. THE SYNTHESIS OF 3,9,12,20-TETRAOXYGENATED 9,12-seco STEROIDS. PART III. 11-AZA STEROIDS. PART I. Canadian Journal of Chemistry, 39(6), 1340-1353. [Link]
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Schulster, D., Whitehead, J. K., & Kellie, A. E. (1965). Synthesis of 3-hydroxy-19-nor[21-14C]pregna-1,3,5(10)-trien-20-one from [14C]methyl iodide. Steroids, 5(3), 333-342. [Link]
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Dolle, R. E., et al. (2003). Synthesis of 21,21-difluoro-3 beta-hydroxy-20-methylpregna-5,20-diene and 5,16,20-triene as potential inhibitors of steroid C17(20) lyase. Bioorganic & Medicinal Chemistry, 11(3), 427-431. [Link]
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Home Sunshine Pharma. (n.d.). Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- CAS 6870-94-6. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. We will explore the foundational physicochemical principles governing its solubility, present a robust experimental framework for solubility determination, and discuss the critical implications of solvent selection in research and pharmaceutical applications.
Introduction: The Significance of Solubility in Steroid Research
This compound (CAS 4954-07-8) is a steroid derivative with a molecular formula of C25H34O5 and a molecular weight of approximately 414.53 g/mol .[1] As with many steroidal compounds, its utility in preclinical and clinical research is intrinsically linked to its solubility. The ability to achieve desired concentrations in various solvent systems is paramount for a wide range of applications, including in vitro assays, formulation development, and toxicological studies. Steroids are characteristically hydrophobic, exhibiting low solubility in aqueous solutions but greater solubility in organic solvents.[2][3] The choice of solvent can significantly influence not only the concentration of the steroid in solution but also its biological activity and the reproducibility of experimental results.[4] This guide will provide the foundational knowledge and practical methodologies for a thorough investigation of the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
The molecular structure of this compound is the primary determinant of its solubility profile. Key structural features include the rigid four-ring steroid nucleus, the diacetate functional groups at positions 3 and 17, and the ketone group at position 20. The steroid backbone is largely nonpolar, contributing to its lipophilicity. The acetate and ketone groups, however, introduce polar centers capable of participating in dipole-dipole interactions and, to a lesser extent, acting as hydrogen bond acceptors. The overall solubility of this molecule in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Strategic Solvent Selection for Solubility Screening
The selection of an appropriate solvent is a cornerstone of effective crystallization and formulation development in the pharmaceutical industry.[6] A systematic approach to solvent screening should encompass a diverse range of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants. This allows for a comprehensive understanding of the compound's solubility behavior.
A suggested panel of organic solvents for screening the solubility of this compound is presented below. The solvents are categorized by their general polarity and chemical class.
| Solvent Category | Examples | Rationale for Inclusion |
| Non-polar | Heptane, Cyclohexane | To assess solubility in purely aliphatic and alicyclic hydrocarbon environments. |
| Moderately Non-polar | Toluene, Dichloromethane | To evaluate the impact of aromaticity and halogenation on solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | To investigate the role of dipole-dipole interactions without hydrogen bond donation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the influence of hydrogen bond donation on solubilizing the ester and ketone functionalities. |
| Other Solvents | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | To explore solubility in highly polar, aprotic solvents commonly used in biological assays and as process solvents. |
The following diagram illustrates the logical workflow for solvent selection and subsequent solubility determination.
Caption: Logical workflow for solvent selection and experimental solubility determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7] The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound in a selected range of organic solvents.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass containers with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup
Procedure:
-
Preparation of Solvent Systems: Prepare a sufficient volume of each selected organic solvent.
-
Addition of Excess Solute: To a series of labeled vials, add a pre-weighed amount of this compound. The amount should be in excess of its expected solubility to ensure that a saturated solution is formed and that solid material remains after equilibration.
-
Addition of Solvent: Add a known volume or mass of the respective solvent to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining particulate matter, pass the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial for gravimetric analysis or into an HPLC vial for chromatographic analysis.
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.
-
HPLC Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration curve.
-
-
Calculation of Solubility:
-
Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)
-
HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution factor)
-
The following diagram illustrates the key steps of the shake-flask method.
Caption: Key steps of the shake-flask method for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] |
| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Data] | [Calculated Data] |
Interpretation of Results:
Conclusion
This technical guide has outlined a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in research and development. The methodologies and principles discussed herein provide a robust foundation for generating the critical data needed to advance the scientific and therapeutic potential of this and other related steroidal compounds.
References
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- Solubility determination and characterisation of steroids - Bohrium.
- Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate - PubChem.
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- Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives - PubMed.
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- This compound | 4954-07-8 | EAA95407 - Biosynth.
- Pregna-4,6-dien-20-one, 3β,17-dihydroxy-, Diacetate - Pharmaffiliates.
- 9-Fluoro-11β,21-Dihydroxy-16α,17-(Isopropylidenedioxy)Pregna-1,4-Diene-3,20-Dione 21-Acetate - Methylamine Supplier.
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl-, (11beta,16beta)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Medroxyprogesterone 17-Acetate from 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Introduction
Medroxyprogesterone 17-acetate (MPA) is a synthetic progestin of significant therapeutic importance, widely used in hormone therapy and as a contraceptive. Its chemical structure, featuring a 6α-methyl group on the progesterone backbone, enhances its progestational activity and metabolic stability compared to the parent hormone.[1][2] The synthesis of MPA presents a fascinating challenge in steroid chemistry, requiring precise control of regioselectivity and stereoselectivity. This application note provides a detailed, research-level guide for the synthesis of Medroxyprogesterone 17-Acetate, commencing from the readily available steroid intermediate, 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. This starting material is an enol acetate-protected form of 17α-hydroxyprogesterone acetate, which allows for strategic manipulation of the steroid's A and B rings.
Our approach is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind the experimental choices. We will navigate through a three-step synthetic pathway: (1) regeneration of the Δ⁴-3-keto system, (2) introduction of a 6-methylene group, and (3) stereoselective hydrogenation to yield the final 6α-methyl configuration.
Overall Synthetic Strategy
The synthesis of Medroxyprogesterone 17-Acetate from this compound is a multi-step process that leverages classical steroid chemistry transformations. The core of this synthesis is the precise introduction of a methyl group at the C6 position with the correct stereochemistry.
Caption: Overall workflow for the synthesis of Medroxyprogesterone 17-Acetate.
The synthetic pathway can be visualized as follows:
Caption: Chemical reaction pathway for the synthesis of Medroxyprogesterone 17-Acetate.
Part 1: Regeneration of the Δ⁴-3-Keto System
Scientific Rationale: The starting material, a dienol diacetate, serves as a protecting group for the Δ⁴-3-keto functionality. To perform selective reactions on the A/B ring system, specifically at the C6 position, this conjugated ketone must be regenerated. Mild acidic hydrolysis is the method of choice to cleave the enol acetate without affecting the ester at the C17 position.
Protocol 1: Hydrolysis of this compound
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | Room Temperature |
| Expected Yield | 90-95% |
Materials:
-
This compound (1 equivalent)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Once the reaction is complete, neutralize the acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 17α-hydroxyprogesterone acetate.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Part 2: Introduction of the 6-Methylene Group
Scientific Rationale: The introduction of a methylene group at the C6 position is a key step. This is often achieved via a Mannich-type reaction or by reacting an enamine of the Δ⁴-3-keto steroid with formaldehyde.[3] An alternative direct methylenation can be performed using a formaldehyde equivalent and a condensation agent.[4] The resulting 6-methylene intermediate is crucial for the subsequent stereoselective reduction.
Protocol 2: Synthesis of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Temperature | Reflux |
| Expected Yield | ~95% |
Materials:
-
17α-hydroxyprogesterone acetate (1 equivalent)
-
Anhydrous chloroform
-
1,3-Dioxolane
-
Sodium acetate
-
Aluminum trichloride
-
Phosphorus oxychloride
-
Saturated sodium carbonate solution
-
Acetone
-
Petroleum ether
Procedure:
-
In a reactor equipped with a reflux condenser and a dropping funnel, add sodium acetate, aluminum trichloride, and 1,3-dioxolane to anhydrous chloroform. Reflux the mixture for 30 minutes.[5]
-
Add 17α-hydroxyprogesterone acetate to the reaction mixture and stir until dissolved.[5]
-
Slowly add phosphorus oxychloride dropwise to the reaction solution over 1.5 hours.[5]
-
Continue the reaction under reflux for an additional 3 hours. Monitor the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and quench by the dropwise addition of saturated sodium carbonate solution with vigorous stirring until the aqueous layer is alkaline (pH 7-8).[5]
-
Filter to remove any insoluble material. Separate the organic layer, wash it with water until neutral, and dry over anhydrous sodium sulfate.[5]
-
Evaporate the solvent under reduced pressure. The residue can be purified by recrystallization from acetone/petroleum ether to yield 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.[5]
Part 3: Stereoselective Hydrogenation to the 6α-Methyl Group
Scientific Rationale: The final step is the stereoselective reduction of the exocyclic double bond at C6 to a methyl group. Catalytic hydrogenation over a palladium catalyst is a well-established method for this transformation.[4][6] The stereochemical outcome (predominantly α-orientation) is directed by the steric hindrance of the steroid's angular methyl groups, favoring the approach of hydrogen from the less hindered α-face.
Protocol 3: Synthesis of Medroxyprogesterone 17-Acetate
| Parameter | Value |
| Reaction Time | 5 hours |
| Temperature | 75-78 °C |
| Expected Yield | ~87.5% |
Materials:
-
17α-acetoxy-6-methylenepregn-4-ene-3,20-dione (1 equivalent)
-
Ethanol
-
Cyclohexene
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Methanol
-
Dichloromethane
Procedure:
-
To a three-necked flask, add 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, ethanol, cyclohexene, and 5% Pd/C catalyst.[6]
-
Heat the reaction mixture to 75-78 °C and maintain for 5 hours. Monitor the reaction by HPLC.[6]
-
Upon completion, filter the hot reaction mixture to recover the Pd/C catalyst.[6]
-
Cool the filtrate to below 50 °C and slowly add hydrochloric acid. Control the temperature between 40-50 °C for 3 hours to ensure isomerization to the thermodynamically stable product.[6]
-
Adjust the pH of the reaction solution to 6-7 with saturated sodium bicarbonate solution.[6]
-
Concentrate the solution under reduced pressure to a paste and cool to below 20 °C.[6]
-
Filter the resulting solid, wash, and dry to obtain the crude Medroxyprogesterone 17-Acetate.[6]
-
Recrystallize the crude product from a mixture of methanol and dichloromethane to obtain the pure product.[6]
Conclusion
This application note outlines a robust and high-yielding synthetic route to Medroxyprogesterone 17-Acetate from this compound. The described protocols are based on established and reliable chemical transformations in steroid synthesis. By understanding the rationale behind each step, researchers can adapt and optimize these procedures for their specific laboratory settings.
References
- Google Patents. (n.d.). Synthesis method of medroxyprogesterone acetate.
-
Patsnap. (n.d.). Synthesis method of medroxyprogesterone acetate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of medroxyprogesterone acetate for perimenopausal syndrome.
-
National Center for Biotechnology Information. (1964). Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione). Biochemical Journal, 93(1), 8C–9C. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6-methyl-delta-4,6-3-keto steroids.
-
YouTube. (2020, November 6). Progestogens. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 6-methyl-delta-4,6-3-keto steroids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6-methyl-Δ4,6 -3-keto steroids.
- Google Patents. (n.d.). 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation.
- Google Patents. (n.d.). Process for the preparation of 6-methylene steroids.
-
Chemistry LibreTexts. (2021, March 16). 4.7: Biosynthesis and Total Synthesis of Steroids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 6α-Methylprogesterone. Retrieved from [Link]
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A Comprehensive Guide to the Analytical Methodologies for Megestrol Acetate Impurity Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the comprehensive analysis of impurities in Megestrol Acetate, a synthetic progestin widely used as an appetite stimulant and for the treatment of various medical conditions.[1][2] The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product.[3][4][5] This document outlines the strategic approach to impurity profiling, beginning with the foundational technique of forced degradation to identify potential degradation products. It provides detailed, step-by-step protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the industry standard for separation and quantification. Furthermore, it delves into the application of advanced Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the structural elucidation of unknown impurities. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to establish a robust, reliable, and regulatory-compliant analytical strategy for Megestrol Acetate.
Introduction: The Imperative for Impurity Profiling
Megestrol Acetate (C₂₄H₃₂O₄) is a synthetic derivative of progesterone with significant therapeutic applications, including the management of cachexia, anorexia, and unexplained weight loss in patients with AIDS, as well as in the treatment of breast and endometrial cancers.[2][6] Given its critical use, ensuring the purity and stability of Megestrol Acetate active pharmaceutical ingredient (API) and its finished drug products is paramount.
Pharmaceutical impurities are unwanted chemicals that can arise during synthesis, formulation, or upon storage.[7] Even at trace levels, these impurities can potentially alter the drug's efficacy, stability, and, most critically, pose a safety risk to the patient. Regulatory bodies worldwide, therefore, mandate rigorous impurity profiling to identify and quantify any substance present in the drug product that is not the intended active ingredient. This process is foundational to developing a robust manufacturing process and ensuring product quality throughout its shelf life.
The Landscape of Megestrol Acetate Impurities
Impurities in Megestrol Acetate can be broadly categorized into three types:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, inorganic salts, and heavy metals.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.
Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), list several known impurities for Megestrol Acetate.[8][9] Understanding these specified impurities is the starting point for any analytical method development.
| Impurity Name | Common Designation | Source / Type | Molecular Formula |
| Medroxyprogesterone Acetate | Impurity A (EP, USP) | Process-Related | C₂₄H₃₄O₄ |
| Megestrol | Impurity B | Degradation/Metabolite | C₂₂H₃₀O₃ |
| 6α-Methyl-3,20-dioxopregn-4-en-17-yl acetate | Impurity A (EP) | Process-Related | C₂₄H₃₄O₄ |
| (2β)-Methyl Megestrol Acetate | Impurity G | Process-Related | C₂₅H₃₄O₄ |
| 4,7-Dihydro Megestrol Acetate | Impurity J | Process-Related | C₂₄H₃₄O₄ |
| 2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate | Impurity I (EP) | Process-Related | C₂₅H₃₂O₄ |
This table is a representative list. Refer to the current USP and EP monographs for a complete and official list of specified impurities.[1][9][10][11][12]
Foundational Strategy: Forced Degradation Studies
Before a method can be validated as "stability-indicating," it must be proven capable of separating the active ingredient from its potential degradation products. Forced degradation (or stress testing) is the cornerstone of this process.[5][13] By subjecting the drug substance to harsher conditions than those used for accelerated stability testing, we can intentionally generate degradants and ensure our analytical method can resolve them.[3][14]
The objective is not to completely destroy the drug but to achieve a target degradation of approximately 5-20%.[4][13] This level is sufficient to produce and detect degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and impurity analysis.
Protocol 3.1: Forced Degradation of Megestrol Acetate API
-
Preparation of Stock Solution: Accurately weigh and dissolve Megestrol Acetate API in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M hydrochloric acid (HCl). Keep the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of sodium hydroxide (NaOH). Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M sodium hydroxide (NaOH). Keep the solution at 60°C for a specified period. After incubation, cool and neutralize with an equivalent of 0.1 M HCl. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store a known quantity of Megestrol Acetate API in solid form in a hot air oven at 80°C for 24 hours. After exposure, dissolve the sample in the solvent and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the API (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control. After exposure, prepare solutions for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (Protocol 4.1).
Core Methodology: Stability-Indicating HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse for impurity profiling due to its high resolving power, robustness, and quantitative accuracy. A C18 stationary phase is commonly employed for the separation of steroids like Megestrol Acetate.
Protocol 4.1: HPLC Method for Megestrol Acetate and its Impurities
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with a UV/PDA detector | PDA allows for peak purity assessment across a spectrum. |
| Column | Primesil C18 (150 x 4.6 mm, 5 µm) or equivalent | C18 provides excellent hydrophobic retention for steroid structures.[6][15] |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) | A common isocratic mobile phase providing good separation.[6][16] The ratio can be adjusted to meet system suitability.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Detection Wavelength | 280 nm or 288 nm | Megestrol Acetate has a strong chromophore with maximum absorbance in this region.[6][17] |
| Column Temperature | Ambient (~25°C) | Provides stable retention times. For higher reproducibility, a thermostatted column compartment at 30°C is recommended. |
| Injection Volume | 20 µL | A typical volume to ensure good peak shape and sensitivity. |
| Run Time | 20 minutes | Sufficient to elute the main peak and any potential late-eluting impurities.[6] |
Protocol 4.2: Sample Preparation
-
For API (Drug Substance):
-
Accurately weigh about 25 mg of Megestrol Acetate API into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a solution of 1.0 mg/mL.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase to get a final concentration of 100 µg/mL for analysis.
-
-
For Tablets:
-
Weigh and finely powder not fewer than 10 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer to a suitable volumetric flask.
-
Add a volume of diluent (e.g., methanol or mobile phase) to about 70% of the flask's capacity.[17]
-
Sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few mL of the filtrate.[17]
-
Dilute the filtered solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. This is achieved by injecting a standard solution (or a solution containing known impurities) multiple times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor | NMT 2.0 for the Megestrol Acetate peak |
| Theoretical Plates | NLT 2500 for the Megestrol Acetate peak |
| %RSD of Peak Area | NMT 2.0% for 5 replicate injections |
| Resolution | NLT 2.0 between Megestrol Acetate and the closest eluting impurity |
As per European Pharmacopoeia, a critical system suitability requirement is a minimum peak-to-valley ratio of 5.0 between Impurity A and Impurity D.[18]
Advanced Analysis: LC-MS for Structural Elucidation
When forced degradation or routine stability studies reveal unknown impurities, LC-MS becomes an indispensable tool.[7][19] It provides molecular weight information and fragmentation patterns, which are crucial for identifying the structure of these unknowns.
Workflow for Unknown Impurity Identification
Caption: Logical workflow for identifying unknown impurities.
Protocol 5.1: LC-MS/MS Method Parameters
-
LC System: Use the same or a very similar LC method as in Protocol 4.1. The mobile phase may need to be modified by adding a small amount of volatile acid (e.g., 0.1% formic acid) or buffer (e.g., 10 mM ammonium formate) to improve ionization.[20][21]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a Triple Quadrupole for targeted analysis).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. This mode is highly effective for protonating steroid molecules.[21]
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all parent ions.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the ion of interest (the unknown impurity) to obtain structural information. For Megestrol Acetate (m/z 385.5), characteristic transitions can be monitored.[20][21]
-
Method Validation Framework
Once the analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation demonstrates that the method is specific, sensitive, linear, accurate, precise, and robust.
| Validation Parameter | Objective and Typical Acceptance Criteria |
| Specificity | Demonstrate separation of impurities from the analyte and each other. Peak purity analysis of the analyte peak in stressed samples should pass. |
| Limit of Detection (LOD) | The lowest amount of impurity that can be detected. Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of impurity that can be quantified with acceptable precision and accuracy. Typically Signal-to-Noise ratio of 10:1. |
| Linearity | Demonstrate a linear relationship between concentration and response over a range (e.g., LOQ to 150% of specification limit). Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Agreement between the measured value and the true value. Typically assessed by spike/recovery studies at different levels (e.g., 50%, 100%, 150%). Recovery should be within 80-120%.[6] |
| Precision (Repeatability & Intermediate) | Measure of the method's variability. Expressed as %RSD for multiple preparations. %RSD should typically be NMT 10% at the specification limit. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2% mobile phase organic content). |
Conclusion
The successful impurity profiling of Megestrol Acetate relies on a systematic and scientifically grounded approach. This guide details a multi-faceted strategy, beginning with the predictive power of forced degradation studies to reveal potential liabilities. It establishes a robust, stability-indicating HPLC-UV method as the primary tool for routine separation and quantification, supported by detailed, actionable protocols. For the inevitable challenge of unknown peaks, a clear workflow utilizing the structural elucidation power of LC-MS is provided. By integrating these methodologies within a rigorous validation framework, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Megestrol Acetate products.
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-
Sharma, U. D., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology. [Link]
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USP Monographs: Megestrol Acetate. (2006). USP29-NF24. [Link]
-
Megestrol Acetate. (2011). Pharmacopeial Forum, Vol. 37(6). [Link]
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Kestranek, A., et al. (2022). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Sharma, U. D., et al. (2023). Summary of - HPLC Method Development and Validation for Residue Analysis of Steroid. Open Access archive. [Link]
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Megestrol Acetate-impurities. Pharmaffiliates. [Link]
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Abdel-Hamid, M. E. (1986). Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma. Journal of Pharmaceutical Sciences. [Link]
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Sharma, U. D., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology. [Link]
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Megestrol Acetate EP Impurity J. SynZeal. [Link]
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Megestrol Acetate EP Impurity I. SynZeal. [Link]
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Guo, G., et al. Ph. Eur. Monograph 1593: Megestrol Acetate Assay and Related Substances on Luna™ Omega 3 µm C18 Column. Phenomenex. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19090, Megestrol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11683, Megestrol acetate. [Link]
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Sharma, U. D., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. ResearchGate. [Link]
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USP Monographs: Megestrol Acetate Tablets. (2006). USP29-NF24. [Link]
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USP Monographs: Megestrol Acetate Oral Suspension. (2006). USP29-NF24. [Link]
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Sharma, U. D., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. SciSpace. [Link]
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Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Seo, J. H., et al. (2013). Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: Application to a human pharmacokinetic study. ResearchGate. [Link]
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Xiang, X., et al. (2013). LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study. Journal of Huazhong University of Science and Technology [Medical Sciences]. [Link]
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Seo, J. H., et al. (2013). Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study. Biomedical Chromatography. [Link]
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Forced Degradation – A Review. (2022). American Pharmaceutical Review. [Link]
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Jain, D. & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. [Link]
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Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. [Link]
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Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Van de Wiele, T., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Molecules. [Link]
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Gupta, A., et al. (2013). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. [Link]
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Definitive Visualization of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate using Thin-Layer Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the visualization of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate on Thin-Layer Chromatography (TLC) plates. As a key intermediate or final product in pharmaceutical synthesis, the purity and reaction progress of this steroidal compound must be reliably monitored. TLC offers a rapid, cost-effective, and robust method for this purpose. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation and visualization, ensuring that researchers can not only replicate the method but also troubleshoot and adapt it for related compounds. We detail a multi-step visualization workflow, beginning with non-destructive UV quenching and followed by a selection of highly effective chemical staining techniques for comprehensive analysis.
Introduction and Scientific Principle
This compound is a pregnane-class steroid characterized by two acetate ester groups, a ketone at the C-20 position, and a conjugated diene system across the A and B rings of the steroid nucleus. The presence of the diacetate functional groups renders the molecule significantly less polar than its dihydroxy precursor, a critical factor influencing its chromatographic behavior.
Thin-Layer Chromatography (TLC) is an essential analytical technique for monitoring reaction progress, identifying compounds, and assessing purity.[1] The separation in this protocol is based on normal-phase chromatography. The stationary phase is a polar adsorbent (silica gel), while the mobile phase is a less polar organic solvent mixture. The analyte, this compound, will adsorb to the silica gel surface primarily through interactions with its ketone and ester carbonyl groups. The mobile phase flows up the plate via capillary action, creating a dynamic equilibrium where the analyte partitions between being adsorbed to the stationary phase and dissolved in the mobile phase. Less polar compounds, having weaker interactions with the silica gel, travel further up the plate, resulting in a higher Retention Factor (Rf). The choice of a moderately non-polar mobile phase, such as a hexane-ethyl acetate mixture, is therefore critical for achieving optimal separation.[2]
Visualization is paramount as most steroids are colorless. The conjugated diene system within the molecule is a chromophore that strongly absorbs short-wave ultraviolet (UV) light, making UV quenching an ideal initial, non-destructive visualization method.[3][4] For enhanced sensitivity and confirmation, subsequent chemical staining is employed. These stains react with the steroid's functional groups to produce intensely colored or fluorescent spots.[5]
Materials and Reagents
| Item | Specification | Purpose |
| Analyte | This compound | C₂₅H₃₄O₅, MW: 414.53[6] |
| TLC Plates | Silica Gel 60 F₂₅₄, aluminum or glass backed | Stationary phase with fluorescent indicator[7] |
| Solvents | HPLC or analytical grade | |
| Hexane | Non-polar component of mobile phase | |
| Ethyl Acetate | Polar modifier for mobile phase | |
| Methanol or Dichloromethane | Solvent for sample preparation | |
| Visualization Reagents | ||
| p-Anisaldehyde | Staining Solution Component | |
| Glacial Acetic Acid | Staining Solution Component | |
| Concentrated Sulfuric Acid (H₂SO₄) | Staining Solution Component | |
| Phosphomolybdic Acid (PMA) | Staining Reagent | |
| Ethanol | Staining Solution Solvent | |
| Apparatus | ||
| Glass TLC development chamber with lid | ||
| Capillary tubes or micropipette | For spotting | |
| UV Lamp | 254 nm and 366 nm wavelengths | |
| Hot plate or oven | For heating stained plates | |
| Fume hood | For all solvent and reagent handling | |
| Laboratory glassware (beakers, graduated cylinders) |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, starting with non-destructive analysis and proceeding to confirmatory chemical tests.
Preparation of Solutions
-
Analyte Solution: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or dichloromethane.
-
Mobile Phase (Eluent): Prepare a mobile phase consisting of Hexane:Ethyl Acetate (7:3, v/v) .
-
Causality: This ratio provides a moderately non-polar environment. Hexane acts as the weak eluent, while ethyl acetate increases the polarity to move the moderately non-polar steroid acetate up the plate. The ratio can be optimized; increasing ethyl acetate will increase the Rf value, while increasing hexane will decrease it.[2] An ideal Rf is between 0.3 and 0.5.
-
-
p-Anisaldehyde Staining Solution: In a fume hood, carefully mix 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid. This solution should be freshly prepared.[5]
-
Phosphomolybdic Acid (PMA) Staining Solution: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol. Store in a dark bottle.[8]
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube or micropipette, carefully spot 1-2 µL of the analyte solution onto the origin line. Keep the spot size as small as possible (1-2 mm diameter) to ensure sharp separation.
-
Allow the spotting solvent to fully evaporate before development.
Chromatographic Development
Troubleshooting
-
Problem: Rf value is too low (<0.2).
-
Cause: Mobile phase is not polar enough.
-
Solution: Increase the proportion of ethyl acetate in the mobile phase (e.g., to 6:4 Hexane:EtOAc).
-
-
Problem: Rf value is too high (>0.8).
-
Cause: Mobile phase is too polar.
-
Solution: Decrease the proportion of ethyl acetate (e.g., to 8:2 Hexane:EtOAc).
-
-
Problem: Spots are streaked or elongated.
-
Cause: Sample is overloaded, or the compound is highly acidic/basic.
-
Solution: Dilute the sample solution and re-spot a smaller volume.
-
-
Problem: No spots are visible after staining.
-
Cause: Insufficient sample concentration, or stain is old/inactive.
-
Solution: Use a more concentrated sample. Prepare fresh staining solution.
-
Safety Precautions
-
Always handle organic solvents and concentrated acids within a certified fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Avoid direct exposure of skin and eyes to UV light.
-
Heating of stained plates should be done on a calibrated hot plate in a well-ventilated area.
References
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Komsta, R. K., Ciesla, L. M., & Waksmundzka-Hajnos, M. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available at: [Link]
-
ResearchGate. What type of TLC Stain can be used for steroid molecules?. (2013). Available at: [Link]
-
Anonymous. Thin Layer Chromatography Visualization Reagents. Available at: [Link]
-
Ahmad, S., et al. (2012). Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method. PubMed Central. Available at: [Link]
-
Cheméo. Chemical Properties of Pregn-5-en-20-one, 3,17-dihydroxy-, (3«beta»)- (CAS 387-79-1). Available at: [Link]
-
University of Colorado Boulder. TLC Visualization Solutions. Available at: [Link]
-
van Dame, H. C. (1980). Quantitative determination of steroid acetates in pharmaceutical preparations by high performance liquid chromatography. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Kessler, M. J. (1982). High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways. Steroids. Available at: [Link]
-
O'Hare, M. J., et al. (1981). Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. (2022). Available at: [Link]
-
Ciesla, L. M., & Waksmundzka-Hajnos, M. (2009). Detection Progress of Selected Drugs in TLC. PubMed Central. Available at: [Link]
-
Malinowska, I., et al. (2015). A simple TLC and HPTLC method for separation of selected steroid drugs. ResearchGate. Available at: [Link]
-
Mampel, J., et al. (2017). Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC). PubMed. Available at: [Link]
-
Sumina, E. G., et al. (2016). Liquid Chromatography of Some Steroid Hormones in Aqueous Organic, Micellar, and Cyclodextrin Mobile Phases. ResearchGate. Available at: [Link]
- Google Patents. Preparative separation of steroids by reverse phase HPLC. (2004).
-
Popa, D. S., et al. (2021). Fast analysis of 19 anabolic steroids in bovine tissues by high performance liquid chromatography with tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Hawrył, A., & Hawrył, M. (2014). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
ASEAN. Identification of steroids in cosmetic products by TLC and HPLC. (2005). Available at: [Link]
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Application Note: A Validated HPLC Method for the Quantification of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Abstract
This document delineates a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. This analytical procedure is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation analysis of this steroid compound. The method employs a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. The causality behind each methodological choice is explained to provide a robust framework for implementation and adaptation.
Introduction
This compound is a steroid derivative with a pregnane skeleton, characterized by diacetate esters at the C3 and C17 positions and a conjugated diene system within the A and B rings.[1] The chemical structure is provided below:
Compound Name: this compound Alternate Names: 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one[1] CAS Number: 4954-07-8[1] Molecular Formula: C₂₅H₃₄O₅[1] Molecular Weight: 414.53 g/mol [1]
Accurate quantification of this molecule is critical in pharmaceutical development for ensuring dosage form uniformity, assessing stability, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2][3] This application note provides a detailed, step-by-step protocol for a robust reversed-phase HPLC (RP-HPLC) method, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[4][5][6]
Principle of the Method
The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[7] A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile and water.[8][9] this compound, being a relatively non-polar molecule, will be retained on the column and then eluted by the organic component of the mobile phase.
Quantification is achieved using a UV-Vis detector. The conjugated pregna-3,5-diene chromophore within the molecule is expected to exhibit strong UV absorbance.[10][11] The absorbance of light is directly proportional to the concentration of the analyte in the sample, as described by the Beer-Lambert Law. The selection of an optimal wavelength is crucial for achieving high sensitivity. For conjugated dienone systems in steroids, a wavelength in the range of 240-260 nm is typically effective.[12][13]
Experimental Workflow
The overall workflow for the quantification of this compound is illustrated below. This process ensures a systematic approach from sample receipt to final data analysis.
Caption: General workflow for the HPLC quantification of the analyte.
Materials and Methods
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.[14]
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Chemicals
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (optional, for mobile phase modification).
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation and peak shape. A C18 column is the standard choice for steroid analysis due to its versatility and hydrophobicity.[15][16] Acetonitrile is often preferred over methanol as the organic modifier because it typically provides better peak efficiency and lower backpressure.[9]
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency. A C18 phase provides the necessary hydrophobicity for retaining the steroid acetate.[7][8] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | An isocratic mixture providing sufficient elution strength for the analyte, ensuring a reasonable retention time. This ratio can be optimized as needed.[8][17] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overload. |
| Detection | UV at 254 nm | The conjugated dienone system provides strong UV absorbance. 254 nm is a common wavelength for such chromophores and is available on most UV detectors.[12] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long. |
Detailed Protocols
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Preparation of Calibration Standards
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30).
-
A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL. This range should encompass the expected sample concentrations.
Sample Preparation (e.g., from a pharmaceutical formulation)
-
Accurately weigh a portion of the sample (e.g., bulk powder, cream, or crushed tablet) estimated to contain approximately 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the analyte.[14][18]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[2] This step removes particulates that could damage the HPLC system.
-
The final theoretical concentration will be approximately 100 µg/mL.
Method Validation
To ensure the reliability of the analytical results, the method must be validated according to ICH guidelines Q2(R1).[4][5] The core validation parameters are outlined below.
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject a blank (mobile phase), placebo (formulation excipients), and a standard solution. Assess for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be confirmed if using a PDA detector. |
| Linearity | Analyze the calibration standards (e.g., 5-150 µg/mL) in triplicate. Plot a graph of peak area versus concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal sample concentration). Analyze in triplicate. | Mean recovery should be within 98.0% - 102.0%.[19] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[19] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low concentration standards. | LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1. The LOQ should be quantifiable with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). Analyze system suitability.[20] | System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. Retention time shifts should be predictable.[5] |
System Suitability
Before commencing any analytical run, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 100 µg/mL) multiple times (n=5).
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation performance. |
| %RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[19] |
Conclusion
The HPLC method detailed in this application note provides a reliable, precise, and accurate system for the quantification of this compound. The reversed-phase approach is robust and utilizes common laboratory instrumentation and reagents. By adhering to the outlined protocols for sample preparation, chromatographic analysis, and method validation, researchers and quality control professionals can ensure the integrity of their analytical data, supporting drug development and manufacturing processes.
References
-
Browne, T. R. (1980). Quantitative determination of steroid acetates in pharmaceutical preparations by high performance liquid chromatography. Journal of the Association of Official Analytical Chemists, 63(6), 1184-1188. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Reddy, B. P., & Reddy, K. R. (2010). HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables. Biosciences Biotechnology Research Asia, 7(2), 723-730. Retrieved from [Link]
-
Walters, S. M. (1991). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Chromatographic Science, 29(1), 12-19. Retrieved from [Link]
-
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1836. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pregn-5-en-20-one, 3,17-dihydroxy-, (3«beta»)-. Retrieved from [Link]
-
Francis, F. E., & Kinsella, R. A. Jr. (1984). Reversed-phase high-performance liquid chromatography of C21 metabolites of progesterone. Journal of Chromatography B: Biomedical Sciences and Applications, 336(2), 361-367. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Lab Compliance. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.12 Conjugated Dienes and UV Light. Retrieved from [Link]
-
ResearchGate. (n.d.). Steroid determination—Sample preparation. Retrieved from [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
-
Katayama, M., et al. (1998). Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatization. The Analyst, 123(11), 2339-2342. Retrieved from [Link]
-
Gáspár, A., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7346-7355. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.15: Conjugated Dienes and Ultraviolet Light. Retrieved from [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. Retrieved from [Link]
-
Kumar, A., et al. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy, 12(4), 20-30. Retrieved from [Link]
-
ResearchGate. (2019). Validation of a New RP-HPLC Method for Determination of Hydrocortisone Acetate Complexed with HPβCD in a Oral Liquid Pharmaceutical Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Retrieved from [Link]
-
Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]
-
ResearchGate. (2021). Why you cannot use UV absorption to quantify steroids in biological studies. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Reaction Mixtures by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in organic reaction mixtures. This protocol is designed for researchers, scientists, and drug development professionals who require accurate monitoring of the formation of this steroid diacetate, a key intermediate in the synthesis of various steroidal active pharmaceutical ingredients.[1] The methodology detailed herein provides a comprehensive workflow, from reaction quenching and sample preparation to the development of a highly specific and sensitive Multiple Reaction Monitoring (MRM) assay.
Introduction: The Rationale for a Dedicated Analytical Method
The synthesis of complex steroidal molecules often involves multiple steps, generating a variety of intermediates. Accurate and precise monitoring of these intermediates is paramount for reaction optimization, yield maximization, and impurity profiling. This compound is a critical precursor in the synthesis of several therapeutic steroids.[1] Its quantification in a complex reaction matrix presents analytical challenges due to the presence of starting materials, reagents, and potential by-products.
LC-MS/MS has emerged as the gold standard for steroid analysis due to its high sensitivity, selectivity, and specificity, eliminating the cross-reactivity issues often associated with immunoassays.[2][3] This application note addresses the specific challenges of analyzing a diacetate steroid in an organic synthesis context, providing a self-validating system that ensures data integrity and reproducibility.
Foundational Principles: Causality in Method Development
The development of this analytical method is grounded in a thorough understanding of the analyte's chemical properties and the principles of mass spectrometry.
2.1. Analyte Characteristics
-
Analyte: this compound
-
Alternate Name: 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one[4]
-
CAS Number: 4954-07-8[4]
-
Molecular Formula: C₂₅H₃₄O₅[4]
-
Molecular Weight: 414.53 g/mol [4]
The diacetate functionality influences the compound's polarity, solubility, and ionization behavior. Acetate esters can be susceptible to hydrolysis under strongly acidic or basic conditions, a critical consideration for sample preparation and chromatographic conditions.
2.2. Ionization and Fragmentation: The Key to Selectivity
Electrospray ionization (ESI) in the positive ion mode is the preferred method for the analysis of most neutral steroids, as it typically yields a strong protonated molecule, [M+H]⁺.[2] The fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer provides characteristic product ions, forming the basis of the highly selective MRM experiment. For steroid acetates, fragmentation often involves the neutral loss of acetic acid (60 Da).
Experimental Workflow: A Step-by-Step Protocol
This section details the comprehensive protocol for the analysis of this compound.
Caption: Overall experimental workflow from sample preparation to data analysis.
3.1. Materials and Reagents
-
This compound reference standard (e.g., from Santa Cruz Biotechnology[4] or Fisher Scientific[5])
-
Deuterated pregnenolone (or a closely related deuterated pregnane steroid) as an internal standard (IS).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Anhydrous sodium sulfate.
-
Syringe filters (0.22 µm, PTFE).
3.2. Protocol 1: Reaction Quenching and Sample Preparation
The immediate cessation of the chemical reaction is critical to accurately reflect the concentration of the analyte at a specific time point.
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding it to a vial containing a cold solution (e.g., 900 µL of ice-cold acetonitrile). The cold temperature and dilution will effectively stop the reaction. Rationale: Rapid cooling and dilution significantly slow down reaction kinetics, preserving the analyte concentration at the time of sampling.
-
Internal Standard Spiking: To the quenched sample, add a known concentration of the deuterated internal standard. Rationale: The internal standard compensates for variations in sample preparation, injection volume, and instrument response, ensuring accurate quantification.
-
Dilution: Further dilute the sample with a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration within the calibration range of the instrument.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.[2] Rationale: Filtration protects the analytical column and instrument from damage and ensures reproducible chromatographic performance.
3.3. Protocol 2: LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the specific properties of the diacetate steroid.
Caption: Schematic of the LC-MS/MS instrument workflow.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar steroids. |
| Mobile Phase A | Water with 0.1% formic acid | The aqueous component for the reverse-phase gradient. Formic acid aids in the protonation of the analyte in the ESI source. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic component for the reverse-phase gradient. |
| Gradient | Start with a lower percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min 40% B, 1-5 min 40-95% B, 5-6 min 95% B, 6-6.1 min 95-40% B, 6.1-8 min 40% B. | A gradient elution is necessary to achieve good peak shape and resolution for steroids in a reasonable run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive LC-MS/MS systems and minimizes potential matrix effects. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Steroids generally show good ionization efficiency in positive ESI mode, forming [M+H]⁺ ions.[2] |
| Capillary Voltage | 3.5 kV | An optimized voltage to ensure efficient ionization without causing in-source fragmentation. |
| Gas Temperature | 300 °C | Aids in the desolvation of the ESI droplets, leading to better ion formation. |
| Gas Flow | 8 L/min | The flow of the drying gas is optimized for efficient desolvation. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol in the ESI source. |
| MRM Transitions | ||
| Analyte (Precursor > Product) | To be determined empirically by infusing a standard solution of the analyte. Predicted: 415.3 > 355.3 (loss of acetic acid) and 415.3 > 295.3 (further fragmentation) | The precursor ion will be the [M+H]⁺ of the analyte. Product ions will be characteristic fragments. The most intense and specific transitions should be chosen for quantification (quantifier) and confirmation (qualifier). |
| Internal Standard (Precursor > Product) | To be determined empirically by infusing a standard solution of the IS. | The precursor ion will be the [M+H]⁺ of the deuterated internal standard. The product ions should be analogous to the analyte's fragments, with a mass shift corresponding to the number of deuterium atoms. |
| Collision Energy | To be optimized for each transition. | The energy applied in the collision cell to induce fragmentation. This needs to be optimized to maximize the signal of the product ions. |
3.4. Protocol 3: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of the analyte in a solvent mixture that mimics the final sample matrix. Spike each standard with the same concentration of the internal standard. Analyze the standards using the developed LC-MS/MS method.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Use a linear regression to fit the data. The concentration of the analyte in the unknown samples can then be calculated from their peak area ratios using the calibration curve.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 101000 | 0.075 |
| 10 | 15200 | 99000 | 0.154 |
| 50 | 75500 | 100500 | 0.751 |
| 100 | 151000 | 99500 | 1.518 |
| 500 | 760000 | 100000 | 7.600 |
| 1000 | 1500000 | 99800 | 15.030 |
-
Linear Regression Equation: y = 0.015x + 0.001
-
Coefficient of Determination (R²): > 0.995
Trustworthiness: A Self-Validating System
The robustness and reliability of this method are ensured by several key factors:
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for variations throughout the analytical process.
-
MRM Detection: The high selectivity of MRM minimizes the interference from other components in the reaction mixture, ensuring that the detected signal is specific to the analyte of interest.
-
Calibration Curve: A multi-point calibration curve covering the expected concentration range of the analyte ensures accurate quantification.
-
System Suitability: Regular injection of a system suitability standard ensures that the LC-MS/MS system is performing optimally.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound in reaction mixtures. By following the detailed steps for sample preparation, LC-MS/MS analysis, and data processing, researchers can achieve accurate and reproducible results, enabling effective monitoring and optimization of their synthetic processes. The principles and methodologies described herein can also be adapted for the analysis of other steroid intermediates in similar matrices.
References
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GC-MS for the Identification of Synthetic Byproducts in the Preparation of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex steroidal compounds, such as 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a dienol ester derivative, is a multi-step process where the formation of impurities and byproducts is inevitable.[1] Rigorous characterization of the final product and the identification of any co-synthesized impurities are critical for ensuring drug safety, efficacy, and compliance with regulatory standards. This application note presents a detailed protocol for utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential byproducts in the synthesis of this target steroid. We will explore the chemical rationale for byproduct formation, provide a comprehensive step-by-step methodology for sample preparation and GC-MS analysis, and offer guidance on interpreting the resulting mass spectral data to elucidate the structures of unknown impurities.
Introduction: The Challenge of Steroidal Synthesis
This compound (CAS 4954-07-8) is a steroidal dienol acetate.[2] The synthesis of such compounds often involves the enolization of a ketone and subsequent acylation.[1][3] While the desired reaction pathway is the formation of the 3,5-diene-3,17-diacetate structure, side reactions can and do occur. These can include incomplete reactions, isomerization, or degradation, leading to a complex mixture of structurally similar compounds.
For drug development and manufacturing, it is not sufficient to simply quantify the active pharmaceutical ingredient (API). A thorough understanding of the impurity profile is paramount. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical tool for this purpose. Its high chromatographic resolution allows for the separation of closely related steroid isomers, while the mass spectrometer provides detailed structural information based on characteristic fragmentation patterns, enabling confident identification of byproducts.[4][5] Due to the low volatility of many steroids, a derivatization step is often required to improve their chromatographic behavior.[6]
The Chemistry: Potential Byproducts in Dienol Acetate Synthesis
The target compound is typically synthesized from a precursor like a Δ⁴-3-keto steroid via enol acetylation, often using a reagent like acetic anhydride with an acid catalyst.[3][7] Understanding this reaction mechanism allows us to predict the most probable byproducts.
Potential Byproduct Classes:
-
Unreacted Starting Material: The original Δ⁴-3-keto steroid precursor may persist if the reaction does not go to completion.
-
Mono-Acetylated Intermediates: The reaction may stall after the acetylation of only one hydroxyl group or the formation of a mono-enol acetate, leaving the other site unreacted.
-
Isomeric Dienol Acetates: Alternative enolization pathways could lead to different diene isomers (e.g., Δ²,⁴-diene).
-
Over-Acetylation Products: If other reactive sites are present, they might also undergo acetylation.
-
Degradation Products: Harsh reaction conditions (e.g., strong acid, high temperature) can cause degradation of the steroid skeleton.
The following diagram illustrates the general workflow for synthesizing the target compound and analyzing the resulting mixture.
Caption: Experimental workflow from synthesis to byproduct identification.
Protocol: GC-MS Analysis of the Reaction Mixture
This protocol provides a robust framework for the analysis. Optimization may be required based on the specific instrumentation and observed sample complexity.
Sample Preparation and Derivatization
The goal of this step is to prepare a clean, homogeneous sample suitable for injection and to derivatize any polar functional groups to enhance volatility and thermal stability.[8]
Protocol:
-
Sampling: Accurately weigh approximately 1-2 mg of the crude reaction mixture into a 2 mL autosampler vial.
-
Dilution: Add 1.0 mL of a suitable solvent, such as ethyl acetate or acetonitrile.[9] Vortex thoroughly to dissolve the sample completely.
-
Internal Standard (Optional but Recommended): Add a known concentration of an internal standard (e.g., a non-interfering steroid like cholestane) to aid in quantification and assess system performance.
-
Derivatization (Silylation):
-
This step is crucial if byproducts with free hydroxyl groups are expected (e.g., mono-acetylated intermediates). Silylation converts polar -OH groups into non-polar trimethylsilyl (TMS) ethers.[10][11]
-
Evaporate the solvent from step 2 to dryness under a gentle stream of nitrogen at ~60°C.
-
Add 100 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.[9]
-
Allow the vial to cool to room temperature before analysis.
-
Instrumentation and GC-MS Parameters
The selection of the GC column and temperature program is critical for achieving the necessary separation of structurally similar steroids.[12]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977 MSD or equivalent single quadrupole MS | Offers robust electron ionization (EI) and sensitive detection. |
| GC Column | Low-bleed, non-polar capillary column (e.g., HP-1ms, Rxi-1ms, DB-1). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.[12] | Steroids are high molecular weight, relatively non-polar compounds. A non-polar stationary phase separates them primarily by boiling point. Low-bleed characteristics are essential for high-temperature analysis. |
| Carrier Gas | Helium, constant flow mode at 1.0 - 1.2 mL/min. | Provides good efficiency and is inert. |
| Injector | Splitless mode, 2 µL injection volume. | Maximizes sensitivity for trace-level byproduct detection. |
| Injector Temp. | 280 °C.[13] | Ensures rapid and complete vaporization of high-boiling-point steroids and their derivatives without thermal degradation. |
| Oven Program | Initial Temp: 200°C, hold for 2 min. Ramp 1: 15°C/min to 260°C. Ramp 2: 10°C/min to 320°C, hold for 5 min.[13] | A tailored temperature program is essential. The initial hold allows for solvent focusing, while the ramps provide separation of a wide range of compounds, from lower to higher boiling points. |
| Transfer Line Temp. | 300 °C. | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | Electron Ionization (EI) at 70 eV. | Standard EI energy produces reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley). |
| MS Source Temp. | 230 °C.[14] | Standard operating temperature to maintain source cleanliness and performance. |
| Quadrupole Temp. | 150 °C.[14] | Standard operating temperature for stable mass filtering. |
| Acquisition Mode | Full Scan. | Necessary for identifying unknown compounds. |
| Scan Range | m/z 50 - 700. | Covers the expected mass range for the target compound, its derivatives, and potential byproducts, while excluding low-mass solvent ions. |
Data Interpretation: From Chromatogram to Structure
The identification of byproducts is a systematic process involving the analysis of the total ion chromatogram (TIC) and the mass spectrum of each peak of interest.
Caption: A logical workflow for interpreting GC-MS data to identify unknowns.
The Total Ion Chromatogram (TIC)
The TIC displays all separated compounds as peaks. The largest peak should correspond to the target product, this compound. Any smaller peaks are potential byproducts, unreacted starting materials, or reagents. Note the retention time of each peak for reporting.
Analyzing the Mass Spectrum
For each peak of interest, extract its mass spectrum. The key to identification lies in interpreting the molecular ion and the fragmentation pattern.[15][16]
Expected Fragmentation for the Target Compound (C₂₅H₃₄O₅, MW: 414.53):
-
Molecular Ion (M⁺•): A peak at m/z 414 should be present, confirming the molecular weight.
-
Loss of Acetic Acid: A very common fragmentation for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da). Expect to see a significant fragment at m/z 354 (414 - 60).
-
Sequential Loss: A subsequent loss of a second molecule of acetic acid can lead to a fragment at m/z 294 (354 - 60).
-
Loss of Acetyl Group: Loss of an acetyl radical (•COCH₃, 43 Da) from the molecular ion can produce a fragment at m/z 371.
-
Steroid Skeleton: The low mass region will show complex fragmentation patterns characteristic of the pregnane steroid core.
Interpreting Byproduct Spectra:
Use the fragmentation logic to deduce the structures of unknown peaks.
| Potential Byproduct | Expected Molecular Ion (M⁺•) | Key Fragments and Interpretation |
| Mono-acetylated Intermediate | m/z 372 | Loss of one acetic acid molecule (m/z 312). If derivatized, the MW will be higher (e.g., 444 for a mono-TMS ether) with a characteristic fragment for loss of •CH₃ from the TMS group (M-15). |
| Unreacted Precursor (e.g., Progesterone) | m/z 314 | Will show a characteristic fragmentation pattern for a Δ⁴-3-keto steroid, which can be confirmed against a library spectrum. |
| Isomeric Product | m/z 414 | The molecular ion will be the same as the target product, but the fragmentation pattern may show subtle differences in fragment ion intensities. Retention time will be the primary differentiator. |
Conclusion
The GC-MS method detailed in this application note provides a powerful and reliable strategy for the separation and identification of byproducts in the synthesis of this compound. By combining a systematic sample preparation protocol, optimized chromatographic conditions, and logical interpretation of mass spectral data, researchers and drug development professionals can gain a comprehensive understanding of their product's impurity profile. This ensures the development of high-quality, safe, and effective pharmaceutical products.
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Temerdashev, A., Nesterenko, P., Dmitrieva, E., Zhurkina, K., & Feng, Y. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5796. Available at: [Link]
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Bocxlaer, J. V., et al. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC–MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 12(5), 425. Available at: [Link]
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Levine, S. D. (1967). Studies on the synthesis of enol acetates of the .DELTA.1-3-oxo AB-trans steroid system. The Journal of Organic Chemistry, 32(4), 1076–1079. Available at: [Link]
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Ergogenics. (n.d.). Esters, Enol-esters, Carbonate-esters and Carbamates. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. Available at: [Link]
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Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. Available at: [Link]
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Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed. Available at: [Link]
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Gomez-Sanchez, C. E., & Horvath, C. G. (2018). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? The Journal of Clinical Endocrinology & Metabolism, 103(12), 4336–4344. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of enol acetates 17–20 from progesterone 13, testosterone 14, cholestenone 15 and hydrocortisone 16. [Image]. Available at: [Link]
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ResearchGate. (n.d.). GC-MS information for quantitative analysis of the steroids studied. [Table]. Available at: [Link]
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Fieser, L. F., et al. (1953). Preparation and Reactions of Steroidal A17(20)-Enol Acetates. Journal of the American Chemical Society, 75(18), 4424–4427. Available at: [Link]
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Cirimele, V., et al. (2000). GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl–trimethylsilyl derivatisation. Analyst, 125, 1729-1733. Available at: [Link]
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Auchus, R. J. (2017). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Endocrinology and Metabolism Clinics of North America, 46(2), 395–413. Available at: [Link]
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Zhabinskii, V. N., et al. (2018). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. Molecules, 23(10), 2465. Available at: [Link]
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Huckabay, A., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(48), 17562–17570. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Numazawa, M., et al. (1996). Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 31(7), 747-754. Available at: [Link]
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Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Available at: [Link]
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Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
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Schulster, D., Whitehead, J. K., & Kellie, A. E. (1963). Synthesis of 3-hydroxy-19-nor[21-14C]pregna-1,3,5(10)-trien-20-one from [14C]methyl iodide. Acta Endocrinologica, 43(4), 563-571. Available at: [Link]
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Liu, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 169. Available at: [Link]
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Shkumatov, V. M., et al. (2002). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. Russian Journal of Bioorganic Chemistry, 28, 411–413. Available at: [Link]
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Au, D., et al. (2003). Synthesis of 21,21-difluoro-3 beta-hydroxy-20-methylpregna-5,20-diene and 5,16,20-triene as potential inhibitors of steroid C17(20) lyase. Bioorganic & Medicinal Chemistry, 11(3), 427-431. Available at: [Link]
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Home Sunshine Pharma. (n.d.). Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- CAS 6870-94-6. Available at: [Link]
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Moldoveanu, S., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. Available at: [Link]
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Li, D., et al. (2015). Dereplication of known pregnane glycosides and structural characterization of novel pregnanes in Marsdenia tenacissima by high-performance liquid chromatography and electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1406, 126-137. Available at: [Link]
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Tsikas, D. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1638. Available at: [Link]
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Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. Available at: [Link]
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Application Note & Protocol Guide: Reaction Conditions for Enol Acetate Formation in Steroid Synthesis
Introduction: The Strategic Role of Enol Acetates in Steroid Chemistry
In the intricate landscape of steroid synthesis and modification, the carbonyl group is a focal point for a vast array of transformations. The conversion of a steroidal ketone to its corresponding enol acetate is a cornerstone reaction, serving two primary strategic purposes. Firstly, it acts as a robust protecting group for the ketone, rendering it inert to specific reagents like hydrides or organometallics while transformations are performed elsewhere on the steroid scaffold.[1] Secondly, and more significantly, the enol acetate functionality is a versatile synthetic intermediate. The electron-rich double bond is primed for electrophilic attack, enabling the introduction of new functional groups at positions that are otherwise difficult to access, such as in the synthesis of 6-fluorosteroids.[2]
This guide provides an in-depth analysis of the reaction conditions governing enol acetate formation, moving beyond mere procedural lists to explain the underlying mechanistic principles. We will explore how reaction parameters can be manipulated to control regioselectivity, a critical challenge when dealing with ketones that possess multiple enolizable protons, such as the ubiquitous Δ⁴-3-keto steroid system.
Mechanistic Foundation: Kinetic vs. Thermodynamic Control
The regiochemical outcome of enol acetate formation from an unsymmetrical ketone is dictated by the principles of kinetic versus thermodynamic control.[3] Understanding this dichotomy is paramount for rationally designing a synthesis to favor a specific isomer.
-
Thermodynamic Control: This pathway leads to the most stable enolate product. In steroid systems, this is typically the more substituted, conjugated enolate. These reactions are run under equilibrating conditions, allowing the initially formed products to revert to the starting material and re-react, eventually accumulating the lowest-energy product.[3][4]
-
Conditions: Weaker bases, protic solvents, higher reaction temperatures (e.g., room temperature to reflux), and longer reaction times.[4]
-
-
Kinetic Control: This pathway yields the product that is formed the fastest. Deprotonation occurs at the most sterically accessible α-hydrogen, leading to the less substituted, less stable enolate.
While kinetic enolates are more commonly trapped as silyl enol ethers, the formation of enol acetates is predominantly governed by conditions that favor thermodynamic products, especially when using strong acid catalysis.
Figure 1: Kinetic vs. Thermodynamic enolate formation pathways.
Methodologies for Steroid Enol Acetylation
The choice of reagent and catalyst is the most critical factor in determining the yield and regioselectivity of enol acetate formation.
Method 1: Acid-Catalyzed Acetylation with Acetic Anhydride
This is the most prevalent method for generating thermodynamically favored enol acetates. The strong acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating enol formation.
-
Reagents & Catalysts: Acetic anhydride (Ac₂O) serves as both the acetylating agent and often the solvent. The reaction is catalyzed by a strong protic acid, most commonly perchloric acid (HClO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]
-
Mechanism Rationale: Perchloric acid is an exceptionally strong acid and a powerful catalyst, often leading to very rapid reactions.[8][9] However, its potency can also promote side reactions, including C-acylation, which results in the formation of complex product mixtures.[10] For instance, the reaction of 17β-hydroxyandrost-4-en-3-one with Ac₂O/HClO₄ can yield both the desired Δ³,⁵-dienol diacetate and C-acylated byproducts.[10] p-TsOH is a milder, safer, and often more selective alternative.
-
Typical Outcome: For Δ⁴-3-keto steroids, this method almost exclusively yields the conjugated Δ³,⁵-dienol acetate, the thermodynamically most stable isomer.
Method 2: Acid-Catalyzed Trans-Enolization with Isopropenyl Acetate
Isopropenyl acetate provides an elegant way to drive the enolization equilibrium towards the products.[11]
-
Reagents & Catalysts: Isopropenyl acetate in the presence of an acid catalyst (e.g., p-TsOH).[12] It is sometimes used in a mixture with acetic anhydride to ensure complete acetylation of all available hydroxyl groups and to accelerate the reaction.[12]
-
Mechanism Rationale: Isopropenyl acetate acts as an enol donor. The reaction proceeds via a trans-acetylation mechanism where the steroid enol is formed at the expense of isopropenyl acetate, which is converted into acetone. The volatile acetone can be removed, irreversibly shifting the equilibrium to favor the product. This method is particularly effective for less reactive ketones, such as the 20-keto group in pregnane derivatives.[11][12]
-
Typical Outcome: This method is highly efficient for producing thermodynamically stable enol acetates and can provide excellent yields where other methods might fail.
Method 3: Microwave-Assisted Enol Acetylation
Microwave irradiation offers a significant process intensification, dramatically reducing reaction times and often improving selectivity.
-
Reagents & Catalysts: Acetic anhydride with a catalytic quantity of p-TsOH.[7]
-
Mechanism Rationale: Microwave energy provides rapid and uniform heating, accelerating the rate of the acid-catalyzed enolization. This rapid process can enhance selectivity. For example, in steroids containing multiple enolizable carbonyls (e.g., at C-3 and C-20), this method has been shown to selectively convert the 3-keto-Δ⁴-enone system to the corresponding enol acetate, leaving other ketone groups intact.[7]
-
Advantages: Reaction times are reduced from hours to minutes, yields are generally high, and selectivity can be enhanced.[7]
Comparative Summary of Reaction Conditions
The following table summarizes the key parameters and outcomes for the principal methods of steroid enol acetate formation.
| Method | Reagents | Catalyst | Typical Conditions | Predominant Product | Key Features & Considerations |
| 1. Ac₂O / Acid | Acetic Anhydride | HClO₄ or p-TsOH | 5-15 min at RT (HClO₄);[13] longer for p-TsOH | Thermodynamic (e.g., Δ³,⁵-dienol) | HClO₄: Extremely fast, but risk of C-acylation side products.[10] p-TsOH: Milder, safer, more controlled. |
| 2. Isopropenyl Acetate | Isopropenyl Acetate (± Ac₂O) | p-TsOH | Reflux, 2-5 hours[12] | Thermodynamic | Excellent for driving equilibrium; effective for less reactive ketones. Acetone byproduct.[11][12] |
| 3. Microwave | Acetic Anhydride | p-TsOH | Microwave irradiation, 18-25 min[7] | Thermodynamic | Rapid and efficient. Can offer high selectivity for 3-keto-Δ⁴ systems over other ketones.[7] |
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific steroid substrate and analytical observations.
Protocol 1: Rapid Enol Acetylation of a Δ⁴-3-Keto Steroid using Perchloric Acid
This protocol is adapted from Edwards and Rao and is highly effective for forming Δ³,⁵-dienol acetates but should be handled with care due to the use of perchloric acid and the potential for side products.[8][13]
Materials:
-
Δ⁴-3-Keto Steroid (e.g., 4-Androsten-3,17-dione)
-
Reagent Grade Ethyl Acetate
-
Acetic Anhydride
-
70% Perchloric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
-
Pyridine (trace amount for recrystallization)
Procedure:
-
Prepare the Reagent: In a clean, dry flask, prepare a stock solution by mixing ethyl acetate, acetic anhydride, and perchloric acid. A common formulation is a 1 M solution of acetic anhydride in ethyl acetate containing 10⁻² M perchloric acid.[14] Caution: Perchloric acid is a strong oxidizer. Handle with appropriate personal protective equipment.
-
Reaction: Dissolve the steroid (e.g., 100 mg) in the reagent solution (e.g., 10 mL).
-
Incubation: Allow the solution to stand at room temperature for 5-15 minutes. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Quenching & Neutralization: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold, saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from methanol containing a trace of pyridine to yield the pure enol acetate (e.g., 3-acetoxy-3,5-androstadiene-17-one).[13]
Protocol 2: Enol Diacetate Formation from Progesterone using Isopropenyl Acetate
This protocol is based on a patented procedure and is highly effective for forming the dienol diacetate of progesterone, acetylating both the enol and the 17-hydroxyl group.[12]
Materials:
-
Progesterone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Isopropenyl Acetate
-
Acetic Anhydride
-
Methanol
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine progesterone (e.g., 3.65 g), p-TsOH·H₂O (2.0 g), isopropenyl acetate (30 mL), and acetic anhydride (30 mL).
-
Reflux: Heat the mixture to reflux and maintain for 2 hours.
-
Workup: After cooling, pour the reaction mixture into 500 mL of ice water with stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate). Wash the organic layer sequentially with dilute sodium hydroxide solution and water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Treat the crude product with activated charcoal and recrystallize from methanol to obtain pure progesterone dienol diacetate.[12]
Figure 2: General experimental workflow for steroid enol acetylation.
Product Characterization
Confirming the structure and regiochemistry of the resulting enol acetate is crucial.
-
NMR Spectroscopy: ¹H NMR is the most powerful tool. The chemical shifts and coupling constants of the olefinic protons are diagnostic for the position of the double bonds. The acetate methyl group typically appears as a sharp singlet around δ 2.1-2.2 ppm.[15][16]
-
UV-Vis Spectroscopy: Conjugated dienol acetates (e.g., Δ³,⁵ isomers) exhibit strong UV absorbance at characteristic wavelengths, which distinguishes them from non-conjugated isomers.[10]
-
Mass Spectrometry: Provides confirmation of the molecular weight through the molecular ion peak and offers structural clues via characteristic fragmentation patterns, such as the loss of a ketene molecule (CH₂=C=O) from the acetate group.[10]
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Presence of moisture. 3. Reaction time too short. | 1. Add a small additional amount of catalyst. 2. Use anhydrous solvents and freshly opened reagents. 3. Extend reaction time, or gently warm if using p-TsOH. |
| Formation of Byproducts (e.g., C-acylation) | Highly reactive conditions, especially with HClO₄.[10] | 1. Reduce reaction temperature and/or time. 2. Switch to a milder catalyst like p-TsOH. 3. Consider the microwave-assisted method for improved selectivity.[7] |
| Low Yield | 1. Incomplete reaction. 2. Product degradation during workup (acid/base sensitivity). 3. Poor choice of method for the specific substrate. | 1. See "Incomplete Reaction". 2. Ensure rapid and thorough neutralization during workup. Avoid prolonged exposure to strong acid or base. 3. For resistant ketones (e.g., C-20), the isopropenyl acetate method is often superior.[12] |
| Hydrolysis of Acetate during Workup | Residual acid or base during purification or storage. | 1. Ensure complete neutralization. 2. Add a trace of pyridine to the recrystallization solvent and storage solvent to act as an acid scavenger.[13] |
Conclusion
The synthesis of steroid enol acetates is a mature yet nuanced field. A successful outcome hinges on a rational selection of reagents and conditions based on the specific steroid substrate and the desired regiochemical outcome. While powerful acid catalysts like perchloric acid offer rapid conversion to thermodynamic products, they carry the risk of side reactions. Milder conditions using p-toluenesulfonic acid, particularly in combination with isopropenyl acetate or microwave assistance, provide more controlled, efficient, and often more selective pathways. By understanding the mechanistic principles of kinetic and thermodynamic control and adhering to robust experimental protocols, researchers can effectively leverage enol acetate formation as a strategic step in the synthesis of complex and biologically active steroid molecules.
References
-
Ergogenics. 16. Esters, Enol-esters, Carbonate-esters and Carbamates. Available from: [Link]
-
ResearchGate. Synthesis of enol acetates 17–20 from progesterone 13, testosterone 14, cholestenone 15 and hydrocortisone 16, respectively. Available from: [Link]
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Liston, A. J., & Toft, P. (1968). The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones. The Journal of Organic Chemistry, 33(8), 3109–3113. Available from: [Link]
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Liston, A. J., & Toft, P. (1968). Perchloric acid-catalyzed acetic anhydride enol acetylation of steroidal .DELTA.-3-ketones. The Journal of Organic Chemistry, 33(8), 3109-3113. Available from: [Link]
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Liston, A. J. (1967). The influence of a remote hydroxyl group on the enolization properties of 3-oxo-5.beta.-steroids. The Journal of Organic Chemistry, 32(6), 2014-2015. Available from: [Link]
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Nussbaum, A. L., Yuan, E., Dincer, D., & Oliveto, E. P. (1961). Enol Ethers of Steroidal Δ4-3-Ketones. The Journal of Organic Chemistry, 26(10), 3925–3929. Available from: [Link]
-
Edwards, B. E., & Rao, P. N. (1966). Perchloric Acid Catalyzed Acylations. Enol Lactonization and Enol Acetylation of Steroids. The Journal of Organic Chemistry, 31(1), 324–327. Available from: [Link]
- Google Patents. DE924567C - Process for the preparation of enol acetates of 20-keto steroids.
-
Marwah, A., Marwah, P., & Lardy, H. (2003). Microwave-Induced Selective Enolization of Steroidal Ketones and Efficient Acetylation of Sterols in Semisolid State. Steroids, 68(6), 499-503. Available from: [Link]
-
Liston, A. J., & Toft, P. (1968). Perchloric acid-catalyzed acetic anhydride enol acetylation of steroidal .DELTA.-3-ketones. The Journal of Organic Chemistry, 33(8), 3109-3113. Available from: [Link]
-
Fieser, L. F. (1953). Enol Acetates. Journal of the American Chemical Society, 75(17), 4377–4383. Available from: [Link]
-
Toft, P., & Liston, A. J. (1967). Studies on the synthesis of enol acetates of the .DELTA.1-3-oxo AB-trans steroid system. The Journal of Organic Chemistry, 32(7), 2363-2365. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 11(48), 30201-30221. Available from: [Link]
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ResearchGate. How can I get acetylation with acetic anhydride and prydine? (2014). Available from: [Link]
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University of Calgary. Kinetic vs. Thermodynamic Enolates. Available from: [Link]
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Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. Available from: [Link]
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Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available from: [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]
- Google Patents. US3321495A - Method of enol-acetylating 3-keto steroids.
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McGarrity, J. F. (1971). New reactions in steroid chemistry. CORE. Available from: [Link]
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Wikipedia. Isopropenyl acetate. Available from: [Link]
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Química Orgánica. Formation of enols and enolates. Available from: [Link]
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University of Bristol. Protecting Groups. Available from: [Link]
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Organic Syntheses. α-ACETYLCYCLOHEXANONE. Available from: [Link]
- Google Patents. CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids.
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Britannica. Steroid - Biosynthesis, Metabolism, Hormones. Available from: [Link]
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Fiveable. Kinetic vs. Thermodynamic Enolates Definition. Available from: [Link]
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Chemistry LibreTexts. 4.7: Biosynthesis and Total Synthesis of Steroids. Available from: [Link]
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Theodorakis, E. A., & G. A. Natural Products Synthesis: Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. Accounts of chemical research, 45(10), 1731–1743. Available from: [Link]
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Moffett, R. B., & Weisblat, D. I. (1952). Δ20(21)-Steroid Enol Acetates. Journal of the American Chemical Society, 74(9), 2183–2185. Available from: [Link]
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jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation. YouTube. Available from: [Link]
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Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. Available from: [Link]
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PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates. Available from: [Link]
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Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho. Japanese journal of clinical medicine, 52(3), 672–678. Available from: [Link]
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The GlycoPOD Team. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available from: [Link]
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Kirk, D. N., Toms, H. C., Douglas, C., White, K. A., Smith, K. E., Latif, S., & McPhail, D. R. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1594. Available from: [Link]
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Application Notes and Protocols: Strategic Conversion of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Steroidal Synthesis
Introduction: The Pivotal Role of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Steroid Chemistry
This compound (also known as 3,17-diacetoxypregna-3,5-dien-20-one) is a significant, yet often under-documented, intermediate in the semi-synthesis of various steroidal active pharmaceutical ingredients (APIs). Its structure, featuring a protected 3-enol acetate and a 17-acetate, presents a versatile scaffold for the strategic elaboration into high-value corticosteroids and progestogens. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key protocols for the conversion of this diacetate intermediate into subsequent, more advanced steroidal structures. The methodologies detailed herein are grounded in established principles of steroid chemistry and are designed to be both robust and adaptable to various laboratory settings.
The core of the synthetic strategy revolves around a two-stage conversion process. The initial step involves the selective hydrolysis of the 3-enol acetate and the concomitant isomerization of the double bond system to yield the thermodynamically stable α,β-unsaturated ketone, 17α-acetoxyprogesterone. This is a critical transformation that sets the stage for further modifications. The second stage focuses on the hydrolysis of the 17α-acetate to unmask the hydroxyl group, affording 17α-hydroxyprogesterone, a cornerstone intermediate in the synthesis of a plethora of corticosteroids.
Synthetic Pathways and Key Intermediates
The conversion of this compound proceeds through a logical sequence of reactions, each designed to selectively modify the steroid nucleus and its side chains. The primary pathway involves the generation of two key intermediates: 17α-acetoxyprogesterone and 17α-hydroxyprogesterone.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Welcome to the technical support center for the synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important steroid intermediate. The following information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
The synthesis of this compound from a corresponding 17α-hydroxypregn-4-en-3-one derivative is a crucial transformation, often employed to protect the A-ring during subsequent chemical modifications. The reaction involves the formation of a dienol diacetate through enolization of the 3-keto group and acetylation of both the resulting enol and the 17α-hydroxyl group. While seemingly straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of challenging-to-separate byproducts. This guide provides in-depth, field-proven insights to help you optimize your synthesis and achieve higher yields of pure product.
Reaction Overview and Mechanism
The conversion of a 17α-hydroxypregn-4-en-3-one to this compound is typically achieved using acetic anhydride in the presence of a catalyst, such as a strong acid (e.g., perchloric acid) or a base like pyridine. The reaction proceeds through the formation of an enol or enolate at the C3 position, which is then acetylated. The 17α-hydroxyl group is also acetylated under these conditions.
Caption: Overall reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
I. Issues Related to Low or No Product Formation
Question 1: My TLC analysis shows only the starting material spot, even after the recommended reaction time. What are the primary factors to investigate?
Answer: When faced with a complete lack of reaction, the issue almost always lies with the reagents or the reaction setup. Before delving into more complex variables, a systematic check of the fundamentals is crucial.
Initial Troubleshooting Steps:
-
Reagent Quality and Purity:
-
Acetic Anhydride: This is the most common culprit. Acetic anhydride readily hydrolyzes to acetic acid upon exposure to atmospheric moisture. Use a freshly opened bottle or distill the acetic anhydride before use.
-
Pyridine/Solvent: If using pyridine, ensure it is anhydrous. The presence of water can quench the reaction. Other solvents must also be of high purity and appropriately dried.[1]
-
Catalyst: If using an acid catalyst like perchloric acid, ensure it is of the correct concentration and has not degraded.
-
-
Reaction Atmosphere:
-
For moisture-sensitive reactions, ensure your glassware was properly dried (e.g., flame-dried or oven-dried) and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Even small leaks can introduce enough moisture to halt the reaction.
-
-
Temperature Control:
-
Ensure your reaction is being conducted at the appropriate temperature. Some variations of this reaction may require heating to proceed at a reasonable rate. Verify your heating mantle or oil bath temperature with an external thermometer.
-
Experimental Protocol: Reagent Quality Check
| Reagent | Recommended Purity | Verification Method | Corrective Action |
| Acetic Anhydride | >99% | IR spectroscopy (check for broad -OH stretch of acetic acid) | Distill from P₂O₅ or use a fresh bottle. |
| Pyridine | Anhydrous (<50 ppm H₂O) | Karl Fischer titration | Distill from KOH or CaH₂. |
| Starting Steroid | >98% | ¹H NMR, LC-MS | Recrystallize or purify by column chromatography if necessary. |
Question 2: My reaction has proceeded, but the yield of the desired diacetate is low, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions to favor product formation.
Strategies to Improve Conversion:
-
Increase Reaction Time: Sterically hindered hydroxyl groups and the formation of the dienol acetate can be slow. Monitor the reaction by TLC every hour. If the starting material is being consumed, albeit slowly, extending the reaction time is a simple solution.
-
Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to the formation of colored byproducts and degradation.[2]
-
Adjust Reagent Stoichiometry:
-
Excess Acetic Anhydride: Ensure you are using a sufficient excess of acetic anhydride (typically 2-5 equivalents per hydroxyl/enol group to be acetylated).[3]
-
Catalyst Concentration: If using an acid catalyst, its concentration is critical. Too little may result in a sluggish reaction, while too much can cause side reactions. A typical concentration for perchloric acid is a trace amount.[4]
-
-
Choice of Catalyst/Solvent System:
-
The combination of acetic anhydride and pyridine is a classic method for steroid acetylation.[3] Pyridine acts as both a basic catalyst and a solvent.
-
Alternatively, a strong acid catalyst like perchloric acid in a non-polar solvent can be very effective and may lead to faster reaction times.[4] If one system is not working well, consider trying the other.
-
II. Issues with Impurities and Byproduct Formation
Question 3: My TLC shows a major product spot, but also several other spots, making purification difficult. What are these likely byproducts?
Answer: The formation of multiple products is a frequent challenge in steroid chemistry. In this specific synthesis, the most common byproducts are mono-acetylated intermediates and isomeric dienol acetates.
Common Byproducts:
-
17-Monoacetate: The 17α-hydroxyl group may be acetylated before the 3-keto group has fully enolized and acetylated. This intermediate will be more polar than the final product.
-
3-Monoenol Acetate: Less common, but possible if the 17α-hydroxyl is particularly hindered.
-
Isomeric Dienol Acetates: The formation of the thermodynamically favored 3,5-dienol acetate is usually preferred. However, under certain conditions, the kinetically favored 2,4-dienol acetate can also form.[5]
Caption: Potential pathways leading to the desired product and common byproducts.
Troubleshooting Byproduct Formation:
-
To favor the thermodynamically more stable 3,5-dienol diacetate, consider running the reaction for a longer time at a moderate temperature. This allows the kinetically formed isomers to equilibrate to the more stable product.
-
To minimize mono-acetylated products, ensure sufficient reaction time and an adequate excess of acetic anhydride.
Question 4: After workup, my product is a dark oil or a discolored solid. What causes this, and how can I prevent it?
Answer: The formation of colored impurities is typically a sign of product degradation or side reactions, often caused by overly harsh reaction conditions.
Causes of Discoloration:
-
Excessive Heat: Heating the reaction too strongly or for too long can cause decomposition of the steroid skeleton.
-
Strongly Acidic Conditions: A high concentration of a strong acid catalyst can also lead to degradation.
-
Residual Pyridine: During workup, ensure all pyridine is removed, as it can be difficult to remove from the final product and can contribute to color. Co-evaporation with toluene is an effective method for removing residual pyridine.[3]
Preventative Measures:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use the minimum effective amount of acid catalyst.
-
During the workup, thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and any acetic acid, followed by a water wash.
III. Purification and Characterization
Question 5: I am struggling to separate my desired product from a closely-running impurity on a silica gel column. What are some strategies for improving separation?
Answer: Chromatographic separation of steroid isomers can be challenging due to their similar polarities. Optimizing your chromatography conditions is key.
Column Chromatography Optimization:
-
Solvent System Selection: The choice of eluent is critical. A good starting point for steroids is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[3][6]
-
TLC First: Systematically test different solvent ratios using TLC to find the one that gives the best separation between your product and the impurity. Aim for a product Rf value between 0.2 and 0.4 for good column separation.[7][8]
-
Gradient Elution: If isocratic elution (a constant solvent ratio) does not provide adequate separation, a shallow gradient of the polar solvent can be very effective.
-
Suggested Solvent Systems for Steroid Chromatography:
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good for separating non-polar to moderately polar steroids.[3] |
| Toluene:Ethyl Acetate | Medium | Can offer different selectivity compared to hexane-based systems. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium to High | Useful for more polar steroids or when other systems fail.[1] |
-
Column Parameters:
-
Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Column Dimensions: A long, thin column will provide better separation than a short, wide one.
-
Loading: Do not overload the column. The amount of crude material should be no more than 1-5% of the mass of the silica gel.
-
Question 6: How can I confidently confirm the structure of my final product and identify any major impurities?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation.
Analytical Characterization Plan:
| Technique | Expected Results for this compound |
| TLC | A single major spot under UV light (due to the conjugated diene system). The Rf value will be higher (less polar) than the starting material. |
| ¹H NMR | - Two signals for the acetate methyl groups (~2.0-2.2 ppm).- Characteristic signals for the vinylic protons of the 3,5-diene system (~5.4-5.8 ppm).- Absence of the C4 vinylic proton signal from the starting material (~5.7 ppm). |
| ¹³C NMR | - Signals for the two acetate carbonyl carbons (~170 ppm).- Four signals for the sp² carbons of the diene system. |
| IR Spectroscopy | - Strong C=O stretching bands for the acetate esters and the C20 ketone (~1735 cm⁻¹ and ~1705 cm⁻¹).- C=C stretching bands for the diene system (~1650-1600 cm⁻¹).- Absence of a broad -OH stretch from the starting material. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the product (C₂₅H₃₄O₅, MW: 414.53).[9] |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
Representative Experimental Protocol
Disclaimer: This is a representative protocol based on common procedures for steroid dienol acetate formation. Optimal conditions may vary depending on the specific starting material and laboratory conditions.
Materials:
-
17α-Hydroxypregn-4-en-3-one derivative (1.0 eq)
-
Acetic Anhydride (5.0 eq), freshly distilled
-
Pyridine, anhydrous (as solvent)
-
Toluene
-
Ethyl Acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the starting steroid (1.0 eq). Dissolve the steroid in anhydrous pyridine (10-20 mL per gram of steroid).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (5.0 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using 7:3 Hexane:Ethyl Acetate). The product should be less polar than the starting material. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. To remove residual pyridine, add toluene and co-evaporate under reduced pressure (repeat 2-3 times).[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[3][6]
-
Characterization: Combine the pure fractions (as determined by TLC), concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
References
- CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google P
- US7816546B2 - Process for the synthesis of high purity d-(17α)
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De Novo Synthesis of Steroids and Oxysterols in Adipocytes - PMC - PubMed Central. [Link]
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Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PubMed Central. [Link]
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Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one - ResearchGate. [Link]
- Identification of steroids in cosmetic products by tlc and hplc 1 - ASEAN. (URL not available)
-
NEW REACTIONS IN STEROID CHEMISTRY A thesis presented by JOHN FINTAN McGARRITY in partial fulfilment of the requirements for the - CORE. [Link]
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Structure Determination of 3 Beta, 17-dihydroxy-17 alpha-pregn-5-ene-20-one - PubMed. [Link]
- US3321495A - Method of enol-acetylating 3-keto steroids - Google P
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How can I get acetylation with acetic anhydride and prydine? - ResearchGate. [Link]
- Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (URL not available)
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TLC Visualization Reagents - EPFL. [Link]
- HU180021B - Process for producing 20-alpha-hydroxy-methyl-pregna-1,4-dien-3-one,20 ...
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Chromatographic procedures for the isolation of plant steroids - PubMed. [Link]
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Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PubMed Central. [Link]
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Microbial conversion of pregna-4,9(11)-diene-17 alpha-,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D - ResearchGate. [Link]
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Toxicity Test of Column Chromatography Steroids Isolates from Ethyl Acetate Fraction of Hydrilla verticillata - Atlantis Press. [Link]
- DE924567C - Process for the preparation of enol acetates of 20-keto steroids - Google P
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Steroid - Isolation, Extraction, Purification | Britannica. [Link]
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Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method - PubMed Central. [Link]
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Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - MDPI. [Link]
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A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES - Malaysian Journal of Analytical Sciences. [Link]
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An improved extraction method for plasma steroid hormones - PubMed. [Link]
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Steroids: Reactions and Partial Synthesis - ResearchGate. [Link]
-
11,17-Dihydroxypregna-1,4-diene-3,20-dione | C21H28O4 - PubChem. [Link]
-
Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, mono(hydrogen sulfate), (11beta,16alpha)- | C22H29FO8S - PubChem. [Link]
-
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate - PubChem. [Link]
-
17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione - PubChem. [Link]
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- 9. scbt.com [scbt.com]
side reaction products in the synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Welcome to the technical support center for the synthesis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic process. By understanding the underlying chemistry and potential side reactions, you can optimize your reaction conditions to maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound typically involves the acid-catalyzed enol acetylation of a suitable pregnane precursor, such as 17α-hydroxyprogesterone. This reaction, while seemingly straightforward, can be accompanied by the formation of several side products due to the sensitive nature of the steroid backbone under acidic conditions. This guide provides a comprehensive overview of these potential side reactions, their identification, and strategies for their mitigation.
Troubleshooting Guide: Common Side Reaction Products
This section addresses specific issues you may encounter during your synthesis, linking them to potential side reaction products.
Issue 1: Appearance of an Isomeric Dienone Impurity
Question: My reaction mixture shows a significant peak in the HPLC analysis with a similar mass to my product, but a different retention time. What could this be?
Answer: A common side product in the synthesis of 3,5-diene steroids is the formation of the more thermodynamically stable Δ4,6-dienone isomer.
-
Plausible Cause: Prolonged reaction times or excessive acid catalyst concentration can promote the migration of the double bonds from the 3,5-diene system to a conjugated 4,6-diene system. This is a common challenge in steroid chemistry.[1]
-
Mechanism of Formation: Under acidic conditions, protonation of the enol acetate can lead to the formation of a carbocation intermediate. A subsequent deprotonation at C-6 can result in the formation of the conjugated 4,6-diene system.
-
Troubleshooting and Prevention:
-
Reaction Time: Carefully monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Acid Catalyst: Use the minimum effective concentration of the acid catalyst. Titrate the optimal amount for your specific substrate and reaction scale.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of isomerization.
-
Issue 2: Presence of a Partially Hydrolyzed Product
Question: My mass spectrometry data shows a peak corresponding to the mono-acetylated product, 3-Hydroxy-17-acetoxy-pregna-4-en-20-one. How can I avoid this?
Answer: The presence of the mono-acetylated product indicates incomplete reaction or partial hydrolysis of the desired diacetate.
-
Plausible Cause:
-
Insufficient Acetylating Agent: The amount of acetic anhydride may not be sufficient to acetylate both the 3-enol and the 17-hydroxyl group.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the acetate esters, particularly under acidic conditions.[2][3][4][5][6] The 3-enol acetate is generally more labile to hydrolysis than the tertiary 17-acetate.
-
-
Mechanism of Hydrolysis: Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack of water.
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Stoichiometry: Use a sufficient excess of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion.
-
Work-up: Perform the aqueous work-up under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis of the product.
-
Issue 3: Detection of a Rearranged Steroid Skeleton
Question: I've isolated a product with the correct mass but the NMR spectrum shows significant shifts in the methyl and backbone proton signals that are inconsistent with the expected structure. What could have happened?
Answer: Acid-catalyzed conditions can induce skeletal rearrangements in steroids, such as the Westphalen-Lettré or i-steroid rearrangements.
-
Plausible Cause: Strong acidic conditions can lead to the formation of carbocation intermediates that can undergo rearrangement to form more stable structures. The i-steroid rearrangement is a known challenge in reactions involving steroidal cations.[7]
-
Mechanism of Rearrangement (Simplified Westphalen-Lettré type): Protonation of the 5α-hydroxy group (if present in a precursor) or other suitable leaving group can generate a C-5 carbocation. This can be followed by a methyl shift from C-10 to C-5.[8]
-
Troubleshooting and Prevention:
-
Milder Acid Catalyst: Consider using a weaker acid catalyst or a buffered system to avoid strong protonation of the steroid backbone.
-
Temperature Control: Lower reaction temperatures can disfavor the activation energy barrier for skeletal rearrangements.
-
Reaction Time: Minimize the exposure of the steroid to acidic conditions by quenching the reaction promptly upon completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
A1: A common and effective starting material is 17α-hydroxyprogesterone.[9] This steroid already possesses the required 17-hydroxy group and the 4-en-3-one system that can be readily converted to the 3,5-dien-3-ol acetate. Alternatively, 17α-hydroxypregnenolone can also be used.[10][11][12][13]
Q2: What are the recommended reaction conditions?
A2: A widely used method for enol acetylation of 3-keto steroids involves treatment with acetic anhydride in the presence of a strong acid catalyst such as perchloric acid or p-toluenesulfonic acid.[14] The reaction is typically carried out at or below room temperature.
Q3: How can I purify the final product from the side products?
A3: Column chromatography on silica gel is the most common method for purifying the desired this compound from the various side products. The choice of solvent system will depend on the specific impurities present. Recrystallization can also be an effective final purification step.
Q4: What analytical techniques are best for identifying these impurities?
A4: A combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation is essential for the unambiguous identification of impurities.[15][16][17][18][19][20][21][22][23][24][25]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 17α-hydroxyprogesterone in a suitable anhydrous solvent (e.g., ethyl acetate).
-
Add a molar excess of acetic anhydride to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid).
-
Stir the reaction mixture at low temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Compound | Potential Side Product | Typical Analytical Signature | Mitigation Strategy |
| This compound | Δ4,6-dienone isomer | Different HPLC retention time; characteristic UV absorbance for the 4,6-diene system. | Minimize reaction time and acid concentration; lower reaction temperature. |
| Mono-acetylated product | Lower molecular weight peak in MS; presence of a free hydroxyl group in IR and NMR. | Use anhydrous conditions and a sufficient excess of acetylating agent. | |
| Rearranged steroid skeleton | Correct mass in MS; significant and complex shifts in 1H and 13C NMR spectra. | Use milder acid catalyst and lower reaction temperatures. |
Visualizations
.dot
Caption: Main synthesis pathway and potential side reactions.
References
- Controlled Retro-i-Steroid Rearrangement: Catalytic Regioselective Steroidation of Biomolecules with Steroidal Trichloroacetimidates. CCS Chemistry - Chinese Chemical Society. (2024-10-23).
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- Analytical Perspectives: Guide to Steroid Profiling and Biochemical Diagnosis | Request PDF - ResearchG
- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Publishing. (2025-05-27).
- An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - NIH.
- IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC 1 - Asean.
- Westphalen–Lettré rearrangement - Wikipedia.
- Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-01-10).
- US3321495A - Method of enol-acetylating 3-keto steroids - Google P
- In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species - PubMed.
- Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone - PubMed.
- Reactions of 5α-hydroxy-steroids: the mechanism of backbone rearrangement in sulphuric acid–acetic acid–acetic anhydride - Journal of the Chemical Society, Chemical Communic
- Weak Acid-catalyzed Rearrangement of the Dihydroxyacetone Side Chain in Steroids | Journal of the American Chemical Society - ACS Public
- Efficient preparation of steroidal 5,7-dienes of high purity - PubMed.
- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - MDPI. (2017-08-15).
- Mechanisms of lactone hydrolysis in acidic conditions - Heriot-W
- Recent Progress in Steroid Synthesis Triggered by the Emergence of New C
- Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions | Request PDF - ResearchG
- Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone - PubMed.
- Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Deriv
- Epoxidation and Reduction of DHEA, 1,4,6-Androstatrien-3-one and 4,6-Androstadien-3β,17β-diol - MDPI.
- CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone - Google P
- Identification of the designer steroid Androsta-3,5-diene-7,17-dione in a dietary supplement.
- Synthesis and NMR Characterization of the Prenyl
- Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide - PubMed.
- Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models - MDPI.
- Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC - NIH.
- Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone | Semantic Scholar.
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- 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem.
- 17-Hydroxypregnenolone | C21H32O3 | CID 91451 - PubChem.
- hydrolysis of esters - Chemguide.
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
- Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - NIH.
- 27.7 Biosynthesis of Steroids - Organic Chemistry | OpenStax. (2023-09-20).
- Diversity-oriented synthesis of 17-spirosteroids - PMC - NIH. (2020-04-28).
- 13C-NMR and mass spectral data of steroids with a 17,17-dialkyl-18- nor-13(14)
- 17α-Hydroxypregnenolone – Knowledge and References - Taylor & Francis.
- Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxyl
- 17PRN Pregnenolone and 17-Hydroxypregnenolone, Serum - Mayo Clinic Laboratories | Endocrinology C
- Qualitative, quantitative and preparative chromatography of steroids on fully acetyl
- Recent developments in the enzymatic modifications of steroid scaffolds - RSC Publishing. (2024-04-16).
- Drug metabolism - Wikipedia.
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Time and Temperature for Enol Acetate Formation
Welcome to the Technical Support Center for Enol Acetate Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of enol acetates. As a Senior Application Scientist, my goal is to combine theoretical principles with practical, field-tested insights to help you navigate the complexities of this important organic transformation.
Enol acetates are valuable intermediates in organic synthesis, serving as precursors for a variety of functional groups and as key components in carbon-carbon bond-forming reactions.[1] Achieving high yields and purity requires careful optimization of reaction parameters, primarily time and temperature. This guide will provide a comprehensive overview of the factors influencing enol acetate formation and offer solutions to common experimental challenges.
Understanding the Reaction: The Path to Enol Acetates
The formation of an enol acetate involves the conversion of a ketone or aldehyde to its corresponding enol form, which is then acylated.[2] This process can be catalyzed by either acid or base, and the choice of catalyst significantly impacts the reaction conditions and the regioselectivity of the product.
Acid-Catalyzed Enol Acetate Formation
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the enol tautomer.[3][4][5] The enol then acts as a nucleophile, attacking an acylating agent, typically an acid anhydride like acetic anhydride.
Base-Mediated Enol Acetate Formation
In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), an alpha-proton is abstracted from the carbonyl compound to form an enolate.[6][7] The enolate, a potent nucleophile, then reacts with the acylating agent.[7]
The choice between these two pathways often depends on the desired regioselectivity for unsymmetrical ketones. Acid-catalyzed reactions, being under thermodynamic control, tend to favor the more substituted, and thus more stable, enol acetate.[8][9] Conversely, base-mediated reactions using a strong, sterically hindered base at low temperatures are under kinetic control and favor the formation of the less substituted, or kinetic, enolate.[6][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of enol acetates.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst, whether acidic or basic, may be old, impure, or used in an insufficient amount.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent.
-
Presence of Water: Moisture can deactivate both acid and base catalysts and hydrolyze the acylating agent.[11]
Solutions:
-
Catalyst Check: Use a fresh, high-purity catalyst. For acid catalysis, strong acids like perchloric acid or p-toluenesulfonic acid are effective.[12][13][14] For base-mediated reactions, ensure the LDA solution is freshly prepared and properly titrated.
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For many acid-catalyzed reactions, refluxing in a suitable solvent is common.[12] For kinetic enolates, it is crucial to maintain a low temperature (e.g., -78°C) during enolate formation.[9]
-
Solvent Selection: Choose a solvent in which all reactants are soluble. Ethereal solvents like THF are common for base-mediated reactions, while solvents like ethyl acetate can be used for acid-catalyzed processes.[12][15]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially for base-mediated reactions.[11] Use anhydrous solvents.
Q2: I am observing a low yield of the desired enol acetate. What are the potential side reactions?
Possible Causes:
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Product Decomposition: The enol acetate may be unstable under the reaction conditions.
-
Equilibrium Issues: The equilibrium may not favor the product.
Solutions:
-
Identify and Minimize Side Reactions:
-
Aldol Condensation: Under basic conditions, enolates can react with unreacted ketone, leading to aldol products. Using a strong, non-nucleophilic base like LDA and adding the acylating agent before warming the reaction can minimize this.
-
C-acylation vs. O-acylation: While O-acylation to form the enol acetate is generally favored with hard electrophiles like acetic anhydride, C-acylation to form a β-diketone can occur.[16] Using a less reactive acylating agent or optimizing the reaction temperature can influence this selectivity.
-
Acyl Migration and Isomerization: In some cases, the acyl group can migrate, or the double bond can isomerize, particularly under harsh acidic or basic conditions or during prolonged heating.[11] Minimizing reaction time and temperature is key.
-
-
Optimize Reaction Time: Monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Drive the Equilibrium: Using an excess of the acylating agent, such as isopropenyl acetate, can help drive the reaction towards the product.[17] Isopropenyl acetate is particularly useful as the acetone byproduct is volatile and can be removed.[17][18][19]
Q3: I am getting a mixture of regioisomers for my unsymmetrical ketone. How can I improve the selectivity?
Controlling Regioselectivity:
-
Thermodynamic Control (More Substituted Enol Acetate):
-
Conditions: Use protic acids (e.g., p-toluenesulfonic acid) or Lewis acids in the presence of an acylating agent like acetic anhydride.[8] Higher reaction temperatures and longer reaction times generally favor the thermodynamic product.[10]
-
Explanation: These conditions allow for equilibration between the possible enol or enolate intermediates, leading to the formation of the more thermodynamically stable, more substituted enol acetate.[8][10]
-
-
Kinetic Control (Less Substituted Enol Acetate):
-
Conditions: Use a strong, sterically hindered, non-nucleophilic base like LDA in an aprotic solvent (e.g., THF) at a low temperature (-78°C).[6][9] The acylating agent is then added at this low temperature.
-
Explanation: At low temperatures, the deprotonation is irreversible, and the sterically hindered base preferentially abstracts the more accessible proton on the less substituted alpha-carbon, leading to the kinetic enolate.[10]
-
| Control Type | Conditions | Outcome |
| Thermodynamic | Acid catalysis (e.g., p-TsOH, HClO4), higher temperature, longer reaction time | More substituted (more stable) enol acetate |
| Kinetic | Strong, hindered base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78°C), short reaction time | Less substituted (less stable) enol acetate |
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for enol acetate formation?
The most common acylating agents are acetic anhydride and isopropenyl acetate.[17][20] Vinyl acetate is also used.[20] Isopropenyl acetate is often preferred as it can act as both the acylating agent and a source of acetone, which can be removed to drive the equilibrium.[17][19][21]
Q2: How does temperature affect the rate and selectivity of the reaction?
Temperature has a significant impact. Higher temperatures generally increase the reaction rate but can lead to side reactions and decreased selectivity.[10] For thermodynamically controlled reactions, higher temperatures can help ensure equilibrium is reached. For kinetically controlled reactions, maintaining a low temperature is critical to prevent equilibration and ensure the formation of the kinetic product.[10]
Q3: Can I use other catalysts besides strong acids and LDA?
Yes, other catalysts have been reported. For example, molecular iodine has been used as a mild and selective catalyst.[20] Metal complexes, such as those of yttrium, have also been shown to be effective.[22] Montmorillonite KSF clay, a heterogeneous catalyst, has been used with acetic anhydride for a convenient and selective method.[23][24]
Q4: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting ketone and the appearance of the enol acetate product.[11] Gas chromatography (GC) can provide more quantitative information on the conversion and the formation of any volatile byproducts.
Experimental Protocols
Protocol 1: Thermodynamic Enol Acetate Formation (More Substituted)
This protocol is a general guideline for the formation of the thermodynamically favored enol acetate using an acid catalyst.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq).
-
Reagents: Add isopropenyl acetate (3.0 eq) as both the solvent and acylating agent.[12]
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).[12]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.[12]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess isopropenyl acetate and acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Enol Acetate Formation (Less Substituted)
This protocol outlines the formation of the kinetically favored enol acetate using LDA.
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78°C (dry ice/acetone bath).
-
LDA Formation (if not commercially available): To the cooled THF, add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78°C.
-
Enolate Formation: Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour at this temperature.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the enolate solution at -78°C. Stir for an additional 1-2 hours at -78°C.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism: Acid-Catalyzed Enol Acetate Formation
Caption: Acid-catalyzed enol acetate formation pathway.
Workflow for Optimizing Enol Acetate Synthesis
Caption: Decision workflow for enol acetate synthesis.
References
-
Chadwick, D. J. (2015, April 5). Enols & Enolates: Intro to Alpha Additions. YouTube. Retrieved from [Link]
-
Química Organica.org. Formation of enols and enolates. Retrieved from [Link]
-
Various Authors. (2025, August 7). Enol Acetates. ResearchGate. Retrieved from [Link]
-
Smith, A. B., et al. (2018, November 28). Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation. Journal of the American Chemical Society. Retrieved from [Link]
-
PrepChem.com. Synthesis of enol-acetate. Retrieved from [Link]
-
Wikipedia. Isopropenyl acetate. Retrieved from [Link]
-
Chen, J.-F., & Li, C. (2018). Enol Ester Synthesis via Cobalt-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Alkynes. Organic Letters, 20(21), 6719–6724. [Link]
-
ResearchGate. Preparation of enol acetate 2 b. Retrieved from [Link]
-
Organic Syntheses. Procedure for the acetylation of methyl alkyl ketones to β-diketones. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. Retrieved from [Link]
-
Khan Academy. Kinetic and thermodynamic enolates. Retrieved from [Link]
-
ResearchGate. Scope of the Reaction with Respect to the Enol Acetate. Retrieved from [Link]
-
Wikipedia. Enol. Retrieved from [Link]
-
ACS Publications. (2021). Isopropenyl Acetate for the Continuous-Flow Synthesis of Triacetin, Solketal Acetate, and Allyl Acetate from Pure or Crude Glycerol. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Lin, M.-H., & RajanBabu, T. V. (2000). Metal-Catalyzed Acyl Transfer Reactions of Enol Esters: Role of Y5(OiPr)13O and (thd)2Y(OiPr) as Transesterification Catalysts. Organic Letters, 2(7), 997–1000. [Link]
-
Molecular Memory. (2017, April 7). Enols and Enolates: How to make them & general reactions. YouTube. Retrieved from [Link]
-
Dawber, J. G., & Crane, M. M. (1987). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 64(1), 84. [Link]
- Edwards, B. E., & Rao, P. N. (1962). Studies on the Synthesis of Steroid Enol Lactones and Enol Acetates by Perchloric Acid Catalysis.
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Reddit. (2023, December 10). Synthesis of enol acetates. r/Chempros. Retrieved from [Link]
-
PubMed Central. (2020). Atom-economic and stereoselective catalytic synthesis of fully substituted enol esters/carbonates of amides in acyclic systems enabled by boron Lewis acid catalysis. Retrieved from [Link]
-
Liston, A. J., & Toft, P. (1968). Perchloric acid-catalyzed acetic anhydride enol acetylation of steroidal .DELTA.-3-ketones. The Journal of Organic Chemistry, 33(8), 3109–3113. [Link]
-
Liston, A. J., & Toft, P. (1968). The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones. The Journal of Organic Chemistry, 33(8), 3109–3113. [Link]
-
Quora. (2017, October 29). What is the reaction that supports the keto and enol form of acetoacetate? Retrieved from [Link]
- Neuman, R. C. (n.d.). 18: Reactions of Enolate Ions and Enols. In Organic Chemistry.
-
ResearchGate. (2019). Visible Light-Enabled Alkylation of Enol Acetates with Alkylboronic Acids for the Synthesis of α -Alkyl Ketones. Retrieved from [Link]
-
Edwards, B. E., & Rao, P. N. (1962). Perchloric Acid Catalyzed Acylations. Enol Lactonization and Enol Acetylation of Steroids. The Journal of Organic Chemistry, 27(4), 1482–1484. [Link]
-
ResearchGate. A Convenient and Selective Method for Preparation of Enol Acetates from Ketones Using Montmorillonite KSF Clay. Retrieved from [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
PubChem. Isopropenyl acetate. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 16). A CONVENIENT AND SELECTIVE METHOD FOR PREPARATION OF ENOL ACETATES FROM KETONES USING MONTMORILLONITE KSF CLAY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.8: Enolates, Aldol Condensation, Synthesis. Retrieved from [Link]
-
Enol Content and Enolization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]
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preventing hydrolysis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate during workup
Technical Support Center: Steroidal Dienol Acetates
Introduction: The Challenge of Preserving the Dienol Acetate System
3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate is a key intermediate in the synthesis of various steroidal active pharmaceutical ingredients (APIs). Its defining feature, the 3-acetoxy-3,5-diene system (an enol acetate), is also its primary vulnerability. This functional group is highly susceptible to hydrolysis under both acidic and basic conditions, readily collapsing back to the more stable α,β-unsaturated ketone.
This guide provides researchers and process chemists with a comprehensive set of troubleshooting strategies, FAQs, and a validated protocol to prevent unwanted hydrolysis during reaction workup, ensuring the integrity and yield of the target compound.
Section 1: Understanding the Mechanism of Hydrolysis
To effectively prevent hydrolysis, it is crucial to understand the chemical pathways that lead to it. The dienol acetate is sensitive to both acid and base catalysis.
-
Acid-Catalyzed Hydrolysis: The process is typically initiated by the protonation of the ester carbonyl oxygen. This is followed by the nucleophilic attack of water and subsequent elimination of acetic acid to yield the enone product. This pathway is particularly rapid and a common issue when quenching reactions that were run under acidic conditions (e.g., using p-toluenesulfonic acid or acetyl chloride/perchloric acid).
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then eliminates the enolate to form acetic acid. The resulting enolate is then protonated by water or another proton source during the workup to give the final conjugated ketone.
Below is a diagram illustrating the general acid-catalyzed hydrolysis pathway, which is often the primary concern during the workup of synthesis reactions.
Caption: Acid-catalyzed hydrolysis of the dienol acetate.
Section 2: Frequently Asked Questions (FAQs)
Q1: My NMR/LC-MS analysis shows the 4-en-3-one steroid as the major product. What went wrong?
This is the classic sign of dienol acetate hydrolysis. The most probable cause is that your workup conditions were not sufficiently controlled to maintain a neutral pH. Even brief exposure to acidic or strongly basic aqueous environments can cause rapid decomposition back to the thermodynamically favored conjugated ketone.
Q2: What is the single most critical parameter to control during the workup?
pH control. The stability of the dienol acetate is maximal in a narrow pH window, typically between 7.0 and 8.5. You must rigorously avoid both acidic (pH < 6.5) and strongly basic (pH > 10) conditions. The use of buffered aqueous solutions is non-negotiable for a successful workup.
Q3: How do I choose the best quenching and washing solutions?
Avoid strong acids (like HCl) and strong bases (like NaOH or K₂CO₃).
-
Recommended: A pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the gold standard. It effectively neutralizes residual acid catalysts while simultaneously buffering the system around a pH of 8.3, which is a safe range for the dienol acetate.
-
Acceptable Alternative: A phosphate buffer solution (pH 7.5) can also be used, though it offers less acid-neutralizing capacity than bicarbonate.
-
Final Wash: A wash with brine (saturated NaCl solution) is highly recommended. This helps to break up emulsions and removes the bulk of the water from the organic layer before the final drying step, further minimizing contact time with an aqueous phase.
Q4: Does temperature play a significant role during extraction?
Absolutely. Hydrolysis, like most chemical reactions, is accelerated at higher temperatures. Performing all quenching and extraction steps at a reduced temperature (0-5 °C) is a critical, yet often overlooked, step. This dramatically slows the rate of any potential hydrolysis, providing a much wider window for you to complete the workup.
Q5: Which organic solvent is best for extraction?
The ideal solvent should be water-immiscible, aprotic, and have good solubility for your product.
-
Excellent Choices: Ethyl acetate (EtOAc) or Toluene. They are relatively non-polar and are easily removed under vacuum.
-
Use with Caution: Dichloromethane (DCM) can be used, but it has a tendency to form stubborn emulsions. If used, it should be of high purity, as technical grades can contain acidic impurities.
-
Avoid: Protic solvents like alcohols should not be part of the extraction system as they can participate in solvolysis reactions.
Section 3: Troubleshooting Guide
| Observed Problem (Symptom) | Probable Cause | Recommended Corrective Action |
| Low to zero yield of desired product; high yield of conjugated ketone. | Acidic Workup Conditions: Quenching with water or dilute acid. | Action: Always quench the reaction mixture by adding it to a pre-chilled, rapidly stirring solution of saturated NaHCO₃. Never add the aqueous solution to the organic mixture. |
| Significant amount of hydrolysis (~10-30%) despite using bicarbonate. | Prolonged Aqueous Contact: The extraction process is taking too long, or emulsions are forming, increasing exposure time. | Action: Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions swiftly. Use brine to break emulsions. Ensure phase separation is clean and rapid. |
| Inconsistent results from batch to batch. | Temperature Fluctuations: Performing the workup at ambient temperature, which can vary. | Action: Standardize the workup protocol to always use an ice bath for all quenching and washing steps. Maintain the temperature between 0-5 °C throughout. |
| Product degradation during solvent removal (rotary evaporation). | Residual Acid/Base: Trace amounts of acid or base remaining in the organic layer are concentrated during solvent removal, causing hydrolysis. | Action: Ensure the final organic layer is thoroughly washed to neutrality with bicarbonate and brine. Confirm the final organic solution is dry by using a sufficient amount of a drying agent like anhydrous Na₂SO₄ or MgSO₄. |
Section 4: Validated Workup Protocol for Maximizing Stability
This protocol is designed to minimize hydrolysis by controlling pH, temperature, and exposure time.
Workflow Overview:
Technical Support Center: Stability of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate in Solution
Welcome to the technical support guide for 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate (CAS 4954-07-8)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this compound in solution. As a di-esterified pregnane derivative, its integrity in experimental settings is paramount for generating reproducible and reliable data. This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and efficacy of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I'm observing a rapid loss of purity in my stock solution of this compound. What is the likely cause?
A: The most probable cause of degradation is hydrolysis.[2][3] The compound has two acetate ester groups, one at the C3 and another at the C17 position. These ester linkages are susceptible to cleavage, especially in the presence of water, acids, or bases.[4][5] This reaction, often called saponification in alkaline conditions, converts the diacetate ester back to its mono-acetate intermediates or the fully hydrolyzed dihydroxy parent compound, thus reducing the purity of your target molecule.[5]
Q2: What are the critical factors that accelerate the degradation of this compound in solution?
A: Several factors can compromise the stability of your compound. The most critical are:
-
pH: Extreme pH levels, both acidic and basic, will catalyze the hydrolysis of the ester bonds.[4] Generally, many corticosteroid esters exhibit a pH of maximum stability, often in the slightly acidic range.[3]
-
Solvent Choice: The presence of water is a primary requirement for hydrolysis. Using aqueous buffers or non-anhydrous organic solvents will promote degradation over time. Protic solvents (like methanol or ethanol) can also participate in transesterification reactions, though hydrolysis is typically the main concern.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at room temperature or higher will accelerate degradation compared to refrigerated or frozen storage.
-
Light Exposure: Many corticosteroid compounds are known to be sensitive to light, particularly UV radiation, which can lead to photochemical decomposition.[6][7] This is a distinct degradation pathway from hydrolysis.
Q3: How should I prepare and store my stock solutions to maximize stability?
A: To ensure maximum stability, prepare stock solutions by dissolving the compound in a high-quality, anhydrous aprotic organic solvent such as DMSO or DMF. Store these stock solutions in tightly sealed vials with minimal headspace at -20°C or, preferably, -80°C. When preparing working solutions, dilute the stock solution into your aqueous experimental medium immediately before use. Avoid long-term storage of the compound in aqueous buffers.
Q4: What is the best analytical technique to monitor the stability of my compound and detect potential degradation products?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][8] This method can effectively separate the parent diacetate compound from its more polar hydrolyzed products. For unequivocal identification of degradation products and elucidation of degradation pathways, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[9][10][11]
Section 2: Troubleshooting Guide for Compound Degradation
If you suspect your compound is degrading, follow this systematic approach to diagnose the issue.
Problem: You observe unexpected peaks in your chromatogram, typically eluting earlier than the parent compound.
Problem: The peak area of your parent compound consistently decreases in samples over a short period, even under supposedly stable conditions.
Use the following workflow to identify the source of the instability.
Caption: A logical workflow for troubleshooting stability issues.
Section 3: Understanding the Degradation Pathways
A deep understanding of the chemical mechanisms at play is essential for designing robust experiments.
3.1 Hydrolysis: The Primary Pathway
The hydrolysis of the diacetate ester is the most prevalent degradation route in solution. This reaction proceeds via nucleophilic attack on the carbonyl carbon of the ester by water (in neutral/acidic conditions) or a hydroxide ion (in basic conditions). Basic hydrolysis is generally faster and irreversible.[5]
The degradation likely occurs in a stepwise manner:
-
First Hydrolysis: One of the two acetate groups is cleaved, yielding one of two possible mono-hydroxy, mono-acetate intermediates.
-
Second Hydrolysis: The remaining acetate group is cleaved, resulting in the final 3,17-dihydroxy parent compound.
Caption: Stepwise hydrolysis of the diacetate compound.
3.2 Photodegradation
As mandated by ICH guidelines for pharmaceutical development, photostability is a critical parameter.[12][13] Steroids with conjugated double bond systems, such as the pregna-3,5-diene structure, can absorb UV light. This absorption can lead to the molecule entering an excited state, triggering degradation reactions like isomerization, oxidation, or fragmentation.[7] This pathway is distinct from hydrolysis and can occur even in anhydrous, pH-neutral solutions if they are exposed to light.
Section 4: Validated Protocols for Stability Management
These protocols provide a framework for handling the compound and assessing its stability.
4.1 Protocol: Recommended Handling and Stock Solution Preparation
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Weighing: Weigh the compound in a low-humidity environment.
-
Dissolution: Dissolve the compound in the chosen solvent to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in amber glass or polypropylene vials. This minimizes freeze-thaw cycles and light exposure.
-
Storage: Tightly cap the vials and store them at -80°C.
-
Usage: When needed, thaw a single aliquot rapidly. Dilute the required volume into your final aqueous medium immediately before starting the experiment. Do not store the diluted aqueous solution.
4.2 Protocol: Forced Degradation Study
A forced degradation or stress study is essential to identify potential degradants and validate that your analytical method is "stability-indicating."
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) for each stress condition.
-
Acidic: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Basic: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.[14]
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Incubate the solution at 60°C, protected from light.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7][13] A dark control sample should be run in parallel.
-
Analysis: Analyze samples by a stability-indicating HPLC method at initial, intermediate, and final time points. The goal is to achieve 5-20% degradation of the parent compound to ensure degradation products are formed at detectable levels.
4.3 Protocol: Example HPLC Stability-Indicating Method
This method is a starting point and should be optimized for your specific instrumentation and requirements. It is based on common methods for corticosteroid analysis.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a composition that retains the parent compound (e.g., 50% B), then increase the percentage of B to elute it (e.g., linear gradient from 50% to 90% B over 15 minutes). A gradient is crucial to separate the more polar degradants (which elute earlier) from the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detector at a wavelength of maximum absorbance for the pregna-3,5-diene chromophore (typically around 240-250 nm).
-
Injection Volume: 10-20 µL.
Section 5: Summary of Stability Profile
This table summarizes the expected stability of this compound under various conditions, based on the chemical principles of steroid esters.
| Condition | Solvent System | Stability Profile | Primary Degradation Pathway | Recommendation |
| Ideal Storage | Anhydrous DMSO / DMF | High (> 6 months) | Negligible | Store at -80°C in single-use aliquots. |
| Aqueous Buffer | pH 6.8-7.4, Room Temp | Very Low (Hours to days) | Hydrolysis | Prepare fresh for immediate use only. |
| Aqueous Buffer | pH 3.0-5.0, 4°C | Moderate (Days to weeks) | Acid-Catalyzed Hydrolysis | Use if short-term storage in solution is unavoidable. |
| Aqueous Buffer | pH > 8.0, Room Temp | Extremely Low (Minutes to hours) | Base-Catalyzed Hydrolysis | Avoid alkaline conditions completely. |
| Any Solution | Exposed to Ambient Light | Low to Moderate | Photodegradation | Always use amber vials and protect from light. |
Conclusion
References
-
Anderson, B.D., & Conradi, R.A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]
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-
Adams, P.S., & Cripps, A.L. (1982). The stability of hydrocortisone-21-acetate in aqueous solution. Journal of Pharmacy and Pharmacology, 34(S1), 84P. [Link]
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Han, D., et al. (2021). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 62, 100081. [Link]
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Görög, S., & Rihmer, Z. (1991). The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1). Pharmaceutica Acta Helvetiae, 66(5-6), 137-40. [Link]
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Jin, S., et al. (2024). Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. Foods, 13(1), 159. [Link]
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Labinsights. (2023). Detailed Introduction to Steroids Analysis. Labinsights.net. [Link]
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Le Bizec, B., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 43-54. [Link]
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Mwangi, J. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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Lai, W.W.-P., et al. (2009). pH dependence of steroid hormone--organic matter interactions at environmental concentrations. Environmental Toxicology and Chemistry, 28(1), 77-85. [Link]
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Lai, W.W.-P., et al. (2009). pH dependence of steroid hormone—organic matter interactions at environmental concentrations. SciSpace. [Link]
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Graham, M.R., et al. (2018). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis, 159, 234-249. [Link]
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Hájková, K., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. International Journal of Molecular Sciences, 22(19), 10389. [Link]
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Lai, W.W.-P., et al. (2009). pH dependence of steroid hormone—Organic matter interactions at environmental concentrations. ResearchGate. [Link]
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Im, J., et al. (2021). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. Molecules, 26(15), 4463. [Link]
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Anderson, B.D., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 91(3), 773-787. [Link]
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Ramadan, H., et al. (2024). Schematic diagram showing the suggested degradation pathway of difluprdenate. ResearchGate. [Link]
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Rood, S.B., & Scott, J.K. (2006). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 60, 41-68. [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
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ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(9), 3874-3886. [Link]
-
Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]
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Van der Vekens, E., et al. (2024). On the Stability of Steroids upon Gamma and E-Beam Irradiation and the Protective Effect of Inert Conditions. Pharmaceutics, 16(6), 834. [Link]
-
Methylamine Supplier. (n.d.). 9-Fluoro-11β,21-Dihydroxy-16α,17-(Isopropylidenedioxy)Pregna-1,4-Diene-3,20-Dione 21-Acetate. [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
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Technical Support Center: Crystallization of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Welcome to the technical support guide for optimizing the purification of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate via crystallization. This resource is designed for researchers, chemists, and process development professionals to address common challenges and enhance the purity, yield, and consistency of the final crystalline product. By understanding the fundamental principles of crystallization and implementing robust methodologies, you can achieve superior results in your laboratory or manufacturing environment.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the crystallization process in a direct question-and-answer format.
Q1: My final product has low purity despite crystallization. What are the likely sources of contamination and how can I remove them?
A: Low purity is typically caused by either the co-crystallization of structurally similar impurities or the inclusion of residual solvent in the crystal lattice.
-
Causality & Explanation: this compound is often an intermediate in the synthesis of other steroids, such as Cyproterone acetate.[1] Impurities can include unreacted starting materials, byproducts from side reactions (e.g., epimerization, oxidation, or dehydration), or isomers.[2][3] These molecules may have similar solubility profiles to the target compound, causing them to precipitate out of the solution under the same conditions. Residual solvent can become trapped within the crystal lattice (forming solvates) or adhere to the crystal surface if washing and drying are inadequate.[4][5]
-
Troubleshooting Steps:
-
Identify the Impurity: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the impurities.[6][7][8]
-
Solvent System Re-evaluation: The chosen solvent may not provide sufficient solubility difference between the product and the impurity. Experiment with a new solvent or a solvent/anti-solvent pair that maximizes the solubility of the impurity while minimizing the solubility of the target compound at cold temperatures.[9][10]
-
Perform a Re-crystallization: A second crystallization step is often the most effective way to remove entrapped impurities.[11] Dissolve the impure crystals in a minimal amount of hot solvent and repeat the cooling process.
-
Optimize Washing: Ensure the filter cake is washed with a small amount of cold crystallization solvent. This removes surface impurities without dissolving a significant amount of the product.
-
Drying Protocol: Dry the crystals under vacuum at an appropriate temperature to remove all residual solvent. Confirm removal with techniques like Thermogravimetric Analysis (TGA) or Gas Chromatography (GC) headspace analysis.
-
Logical Flow: Diagnosing and Correcting Low Purity
Caption: Troubleshooting workflow for low product purity.
Q2: I'm observing poor crystal formation or obtaining an oil instead of crystals. Why is this happening and how can I fix it?
A: This issue, often called "oiling out," occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that solvent system, or when the solution becomes supersaturated too quickly for nucleation to occur in an orderly fashion.
-
Causality & Explanation: Oiling out happens when the solution becomes supersaturated at such a high rate that the molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice. This is common with highly concentrated solutions or when cooling is too rapid. The presence of certain impurities can also inhibit nucleation and promote the formation of an oil.[5]
-
Troubleshooting Steps:
-
Reduce Cooling Rate: A slower, more controlled cooling process gives molecules adequate time to orient themselves into a crystal lattice.[12] A stepwise cooling profile is often effective.
-
Increase Solvent Volume: Dissolve the compound in a larger volume of solvent to reduce the overall concentration. This lowers the temperature at which saturation is achieved, increasing the likelihood of crystallization over oiling out.
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of the pure compound to the solution once it is saturated. This provides a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Change Solvent System: Switch to a solvent in which the compound is less soluble. This will ensure that the saturation point is reached at a lower temperature, well below the compound's melting point in the solution.
-
Q3: The crystal yield is consistently low. How can I improve it without sacrificing purity?
A: Low yield is primarily due to high product solubility in the mother liquor at the final filtration temperature or premature crystallization during hot filtration.
-
Causality & Explanation: The goal of crystallization is to find a solvent where the product has high solubility at high temperatures and very low solubility at low temperatures.[11] If the compound remains significantly soluble even at 0-4°C, a substantial portion will be lost in the mother liquor. Conversely, if the solution cools too much during a hot filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper, reducing the final isolated yield.
-
Troubleshooting Steps:
-
Optimize Final Temperature: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-4°C or even lower with appropriate solvent systems) and held there long enough to maximize precipitation.
-
Solvent/Anti-Solvent System: Consider an anti-solvent addition. After dissolving the compound in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This dramatically reduces the solubility of the target compound in the mixture, forcing it to crystallize and leading to a higher yield.[13]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This creates a more highly supersaturated solution upon cooling, driving more complete crystallization. Use this approach with caution, as it can increase the risk of impurity inclusion if not cooled slowly.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system for crystallization?
A: The ideal solvent should exhibit a steep solubility curve: high solubility for the target compound at elevated temperatures and low solubility at low temperatures. It should also be chemically inert, volatile enough for easy removal, and should not form stable solvates.[4][11] A good solvent will also show poor solubility for known impurities, or vice-versa, to enable their separation.
Q2: How does cooling rate impact crystal purity and size?
A: The cooling rate is a critical parameter that controls the balance between nucleation (the formation of new crystals) and crystal growth.
-
Slow Cooling: Favors crystal growth over nucleation. This typically results in larger, more well-defined crystals with higher purity, as impurities have time to diffuse away from the growing crystal face and remain in the solution.[12]
-
Rapid Cooling: Induces rapid nucleation, leading to a large number of small crystals.[14] This can increase yield but often traps impurities and solvent, resulting in lower purity and a product that is more difficult to filter and dry.
Q3: What are the best analytical techniques to assess the purity of the final product?
A: A combination of techniques is recommended for comprehensive purity assessment:
-
Chromatographic Methods: HPLC with UV detection is the industry standard for quantifying the main compound and detecting related substance impurities.[7][8]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) confirms the chemical structure and can detect impurities with different chemical shifts. Mass Spectrometry (MS) confirms the molecular weight and can help identify unknown impurities.[6][9]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can determine the melting point and its sharpness, which is a good indicator of purity.[13][15] It can also reveal the presence of different polymorphic forms or solvates.
Section 3: Protocols & Methodologies
Protocol 1: Step-by-Step Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the selected solvent. Heat the mixture on a hot plate with stirring. Add solvent in small portions until the solid is just fully dissolved at or near the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
General Crystallization Workflow
Caption: Standard workflow for laboratory recrystallization.
Section 4: Data & Visualization
Table 1: Solvent Selection Guide for Steroid Crystallization
This table provides general guidance. Experimental verification is essential for this compound.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use & Remarks |
| Acetone | 5.1 | 56 | Good solvent for many steroids; highly volatile. Can be used in pairs with water or hexane.[11] |
| Ethanol | 4.3 | 78 | Common choice, good solubility for hydroxylated steroids when hot. Often used with water as an anti-solvent.[16] |
| Methanol | 5.1 | 65 | Similar to ethanol but more polar. Risk of forming methyl esters with acidic impurities. |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent with moderate polarity.[11] |
| Chloroform | 4.1 | 61 | Can form stable adducts (solvates) with some steroids, which can be a purification technique itself.[17] |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar. Primarily used as anti-solvents or for washing final product. |
| Water | 10.2 | 100 | Used almost exclusively as an anti-solvent for organic-soluble compounds.[11] |
Table 2: Example Cooling Profile Parameters
| Parameter | Profile A: Rapid Cooling | Profile B: Controlled Cooling | Rationale |
| Initial Temp. | 75°C | 75°C | Temperature of complete dissolution. |
| Ramp 1 | Cool to 25°C over 30 min | Cool to 50°C over 60 min | Slow initial cooling in Profile B allows for ordered nucleation and growth.[14] |
| Hold 1 | N/A | Hold at 50°C for 30 min | Allows crystals to grow larger before further reducing solubility. |
| Ramp 2 | Cool to 4°C over 30 min | Cool to 4°C over 90 min | Slower ramp continues to favor growth over new nucleation. |
| Hold 2 | Hold at 4°C for 30 min | Hold at 4°C for 60 min | Ensures maximum precipitation from the mother liquor for higher yield. |
| Expected Outcome | Small crystals, moderate purity | Large crystals, high purity | Profile B is recommended for improving purity. |
Section 5: References
-
Vertex AI Search. (n.d.). how to remove crystals from testosterone. Amazon S3. Retrieved January 16, 2026, from
-
JuicedMuscle.com. (2021, February 25). Why Does Testosterone Crystallized? Retrieved January 16, 2026, from
-
Alphagenix. (2023, May 18). Why Does Testosterone Crystallise? Uncovering the Reasons. Retrieved January 16, 2026, from
-
ResearchGate. (n.d.). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. Retrieved January 16, 2026, from
-
Central Texas Urology. (2025, February 27). How to Get Rid of Crystals in Testosterone: Clearing Up Your Hormonal Health. Retrieved January 16, 2026, from
-
The Men's Health Clinic. (2020, January 22). Why Does Testosterone Crystallise? Retrieved January 16, 2026, from
-
PubMed. (2021, February 5). Improving the detection of anabolic steroid esters in human serum by LC-MS. Retrieved January 16, 2026, from
-
hdb. (2008, January 22). Novel analytical methods for the determination of steroid hormones in edible matrices. Retrieved January 16, 2026, from
-
RSC Publishing. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved January 16, 2026, from
-
PubMed. (2022, December 15). Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS. Retrieved January 16, 2026, from
-
Vertex AI Search. (2025, August 6). Novel analytical methods for the determination of steroid hormones in edible matrices. Retrieved January 16, 2026, from
-
Britannica. (2026, January 9). Steroid - Isolation, Extraction, Purification. Retrieved January 16, 2026, from
-
Methylamine Supplier. (n.d.). Pregna-1,4-Diene-3,11,20-Trione, 17,21-Dihydroxy-, 21-Acetate. Retrieved January 16, 2026, from
-
Google Patents. (n.d.). Purification of steroids - US2849460A. Retrieved January 16, 2026, from
-
PubMed Central. (n.d.). Engineering Long‐Releasing Hollow‐like or Condensed Progesterone Hormone Microcrystals with Controlled Polymorphism. Retrieved January 16, 2026, from
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved January 16, 2026, from
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solvent and Polymer Additives on Crystallization. Retrieved January 16, 2026, from
-
Pharmaffiliates. (n.d.). Pregna-4,6-dien-20-one, 3β,17-dihydroxy-, Diacetate. Retrieved January 16, 2026, from
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 4954-07-8. Retrieved January 16, 2026, from
-
ChemicalBook. (2023, April 23). This compound | 4954-07-8. Retrieved January 16, 2026, from
-
PMC - NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved January 16, 2026, from
-
MDPI. (n.d.). Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling. Retrieved January 16, 2026, from
-
ResearchGate. (2025, August 9). Crystallization of polymorphs: The effect of solvent. Retrieved January 16, 2026, from
-
PerkinElmer. (n.d.). Crystallization Temperature vs. Cooling Rate: the Link with “Real-Life” Polymer Processes. Retrieved January 16, 2026, from
-
PubMed Central. (2018, December 25). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems. Retrieved January 16, 2026, from
-
MDPI. (2017, August 15). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved January 16, 2026, from
-
Pharmaffiliates. (n.d.). Progesterone-impurities. Retrieved January 16, 2026, from
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- 4. researchgate.net [researchgate.net]
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- 6. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Pregna-1,4-Diene-3,11,20-Trione, 17,21-Dihydroxy-, 21-Acetate: Chemical Properties, Uses, Safety & Supplier Info | China Manufacturer [nj-finechem.com]
- 17. US2849460A - Purification of steroids - Google Patents [patents.google.com]
resolving co-eluting impurities in HPLC analysis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
Welcome to the technical support center for the HPLC analysis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, with a specific focus on co-eluting impurities. The methodologies and principles outlined here are grounded in established chromatographic theory to ensure scientific integrity and robust analytical outcomes.
Introduction: The Challenge of Steroid Analysis
Analyzing structurally similar compounds like steroid diacetates presents a significant chromatographic challenge. This compound and its potential process-related impurities or degradation products often share similar physicochemical properties, leading to poor resolution and co-elution.[1] This guide provides a systematic approach to method development and troubleshooting to achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: My main analyte peak is showing a significant shoulder or tailing. What is the likely cause and what is my first step?
A1: Peak asymmetry, such as shouldering or tailing, is a classic indicator of a co-eluting impurity.[2] It occurs when a closely related compound elutes at nearly the same time as your main analyte. Your first step is to confirm the presence of an impurity using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Expert Insight: A symmetrical peak is not a guarantee of purity. Perfect co-elution can occur where two compounds elute at the exact same time, producing a single, symmetrical peak.[2] Therefore, peak purity analysis is crucial.
-
Protocol for DAD Peak Purity Analysis:
-
Method Setup: Ensure your DAD is set to acquire spectra across a relevant UV wavelength range (e.g., 200-400 nm).[3]
-
Analysis: Inject your sample and acquire the chromatogram.
-
Data Processing: In your chromatography data system (CDS), use the peak purity function to analyze the peak of interest. The software will compare UV-Vis spectra taken across the peak (upslope, apex, and downslope).
-
Interpretation: If the spectra are not identical, the software will flag the peak as impure, confirming co-elution.[4]
-
Q2: I've confirmed a co-eluting impurity. What are the fundamental chromatographic parameters I should adjust to achieve separation?
A2: To resolve co-eluting peaks, you must manipulate the key parameters of the resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .
-
Retention Factor (k'): This relates to how long the analyte is retained on the column. If peaks are eluting too early (low k'), there is insufficient time for separation to occur.[4] Aim for a k' between 2 and 10 for the main analyte.
-
Efficiency (N): This is a measure of the column's ability to produce narrow peaks. Higher efficiency (more theoretical plates) leads to sharper peaks, which are easier to resolve. This is primarily influenced by the column length, particle size, and flow rate.
-
Selectivity (α): This is the most powerful tool for resolving closely eluting compounds.[5] It describes the separation between the centers of two adjacent peaks. Changing selectivity involves altering the "chemistry" of the separation by modifying the mobile phase or stationary phase to exploit subtle differences between the analyte and the impurity.[5][6]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
This section provides a structured workflow for tackling persistent co-elution issues.
Step 1: Identify Potential Impurities with Forced Degradation
To effectively develop a separation method, you must first know what you are trying to separate. Forced degradation (or stress testing) is a process of subjecting the drug substance to harsh conditions to intentionally generate degradation products.[7] This helps to create a "resolution sample" containing the most likely impurities that could appear during manufacturing or storage.
-
Why it's critical: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[8] Forced degradation is the primary way to generate these products and validate the method's specificity.[9] A target degradation of 5-20% is generally recommended to avoid generating secondary or tertiary degradants that may not be relevant.[8]
-
Protocol for Forced Degradation Study:
-
Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.[3]
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60-80 °C for several hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours (steroid esters can be labile to base).
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for several hours.
-
Thermal Degradation: Heat the solid powder or a solution at an elevated temperature (e.g., 105 °C) for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or broad-spectrum light for 24-48 hours.[3]
-
-
Neutralization and Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples alongside an unstressed control sample.
-
Step 2: Optimize Selectivity (α) - The Most Powerful Tool
Changing selectivity is the most effective way to separate structurally similar compounds.[5] This is achieved by altering the mobile phase composition or the stationary phase chemistry.
Q3: My current C18 column isn't providing enough separation. What are my options?
A3: While C18 columns are a common starting point, they may not provide adequate selectivity for all steroid separations.[5] If adjusting the mobile phase on a C18 column fails, changing the stationary phase is the next logical step. Different stationary phases offer alternative interaction mechanisms.
| Stationary Phase | Primary Interaction Mechanism | Best For Resolving... |
| C18 (ODS) | Hydrophobic interactions | General purpose, good starting point for non-polar to moderately polar compounds.[10] |
| Phenyl-Hexyl | π-π interactions, hydrophobicity | Aromatic or unsaturated compounds. Can provide unique selectivity for steroids compared to C18.[5][11] |
| Polar-Embedded (e.g., Amide) | Hydrogen bonding, hydrophobicity | Polar compounds, offers different selectivity for molecules with H-bond donors/acceptors.[5] |
| Polar End-capped ("AQ") | Dipole-dipole interactions, hydrophobicity | Enhanced retention and resolution of polar compounds, resistant to dewetting in high aqueous mobile phases.[12] |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobicity | Can be used in both reversed-phase and normal-phase modes, offering unique selectivity.[10] |
-
Expert Recommendation: For pregnane-type steroids, a Phenyl-Hexyl column is an excellent second choice after C18. The phenyl group can interact differently with the steroid's ring structure, often leading to significant changes in elution order and improved resolution.[5]
Q4: How can I manipulate the mobile phase to improve separation?
A4: Mobile phase optimization is a powerful and cost-effective way to alter selectivity. The primary variables are the organic modifier, additives (acid/buffer), and their ratios.
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they provide different selectivities.
-
Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength.
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. It can enhance π-π interactions with phenyl-based stationary phases, leading to increased retention and altered selectivity for aromatic compounds.[5]
-
Actionable Step: If your current method uses acetonitrile, try switching to methanol (or vice versa) while keeping all other parameters the same. You may need to adjust the gradient profile to account for differences in solvent strength.
-
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of any residual silanols on the silica surface, leading to sharper, more symmetrical peaks. While the target analyte is neutral, impurities may have ionizable groups where pH can dramatically affect retention.
Step 3: Modulate Temperature
Temperature is a often-underutilized but highly effective parameter for fine-tuning separations.
Q5: What is the effect of changing the column temperature?
A5: Increasing column temperature generally decreases retention time because it lowers mobile phase viscosity and increases analyte diffusion.[13] However, its most powerful effect is on selectivity. A change in temperature can alter the relative retention of two compounds, sometimes even reversing their elution order.[6]
-
How it works: The thermodynamics of partitioning between the mobile and stationary phases can be different for two closely related molecules. This difference is amplified or diminished by temperature changes.
-
Practical Approach:
-
Start with your current best method at 30 °C.
-
Systematically increase the temperature in 5-10 °C increments (e.g., 40 °C, 50 °C, 60 °C).
-
Analyze the resolution between the critical pair at each temperature. Often, a "sweet spot" will be found where resolution is maximized.[14]
-
-
Caution: Ensure your analyte and impurities are stable at elevated temperatures. Also, be aware that higher temperatures reduce backpressure, which may require adjusting the flow rate to maintain optimal efficiency.[15]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for resolving co-elution issues based on the principles discussed.
Caption: A logical workflow for resolving HPLC co-elution.
References
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent Technologies.
-
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1845. Available at: [Link]
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Szejtli, J., & Szente, L. (1996). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1305-1311. Available at: [Link]
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Chrom Tech. (2023). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech. Available at: [Link]
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Genete, M., et al. (2023). A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration. ResearchGate. Available at: [Link]
-
Effects of Column and Mobile Phase Polarity using Steroids as Probes in Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Sumina, E. G., et al. (2016). Liquid Chromatography of Some Steroid Hormones in Aqueous Organic, Micellar, and Cyclodextrin Mobile Phases. Journal of Analytical Chemistry, 71, 842-848. Available at: [Link]
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Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Indian Journal of Pharmaceutical Education and Research, 56(1), 240-248. Available at: [Link]
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The Use of Temperature for Method Development in LC. Chromatography Today. Available at: [Link]
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The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. Available at: [Link]
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How Does Temperature Affect a Compound's Retention Time?. (2016). Phenomenex. Available at: [Link]
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An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). (2023). Scientific Reports, 13(1), 19889. Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]
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Lovdahl, M., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 4(1), 1-6. Available at: [Link]
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Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. (2022). Metabolites, 12(10), 960. Available at: [Link]
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An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. (2020). ACS Omega, 5(14), 7875–7885. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. (2023). International Journal of Scientific Development and Research, 8(11). Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020). Pharmaeli. Available at: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). Axion Labs. Available at: [Link]
-
HPLC Method Development and Validation for Residue Analysis of Steroid. ResearchGate. Available at: [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc.. Available at: [Link]
-
Borkar, S. (2025). Challenges and Strategies in HPLC Method Development for Combination Drug Products. International Journal of Pharmaceutical Sciences. Available at: [Link]
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USP Methods for the Analysis of Hydrocortisone on a Legacy L1 Column. SIELC Technologies. Available at: [Link]
-
The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2024). LCGC International. Available at: [Link]
-
Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025). Clinical Medical Journal. Available at: [Link]
-
HPLC in pharmaceutical analytics - 2023. Wiley Analytical Science. Available at: [Link]
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Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. ResearchGate. Available at: [Link]
-
Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO. Available at: [Link]
-
Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form. (2021). Biomedical Chromatography, 35(5), e5055. Available at: [Link]
-
Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. (2024). Molecules, 29(10), 2311. Available at: [Link]
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- 11. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chromtech.com [chromtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
minimizing byproduct formation in the synthesis of cyproterone acetate
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of cyproterone acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the multi-step synthesis of this potent antiandrogen and progestin. Our focus is on providing a deep understanding of the underlying chemical principles to proactively minimize byproduct formation and enhance yield and purity.
Table of Contents
-
Dehydrogenation Reactions: Controlling Regioselectivity
-
Epoxidation of the Δ⁴,⁶-Diene System: Stereochemistry and Over-oxidation
-
Corey-Chaykovsky Cyclopropanation: Ensuring Stereocontrol
-
Preserving the Integrity of the 17α-Acetoxy Group
-
Purification Strategies for High-Purity Cyproterone Acetate
-
References
Dehydrogenation Reactions: Controlling Regioselectivity
The introduction of unsaturation into the steroid nucleus is a critical step in the synthesis of cyproterone acetate. The desired intermediate is typically a Δ⁴,⁶-diene, which is then further functionalized. However, the formation of the isomeric Δ¹,⁴-diene is a common side reaction.
Frequently Asked Questions (FAQs)
Q1: During the dehydrogenation of a Δ⁴-3-keto steroid intermediate, I am observing a mixture of the desired Δ⁴,⁶-diene and the undesired Δ¹,⁴-diene. How can I favor the formation of the Δ⁴,⁶-isomer?
A1: The regioselectivity of this dehydrogenation is highly dependent on the choice of reagent and reaction conditions.
-
Chloranil (Tetrachloro-1,4-benzoquinone): This reagent generally favors the formation of the Δ⁴,⁶-diene. The reaction mechanism is thought to proceed via a hydride abstraction, and the stereochemistry of the steroid can influence the outcome.[1] For many Δ⁴-3-keto steroids, chloranil provides good selectivity for the Δ⁴,⁶-product.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a more powerful oxidizing agent and often leads to the formation of the Δ¹,⁴-diene as the major product.[2] This is a crucial distinction to make when selecting your dehydrogenating agent.
Troubleshooting Guide: Isomeric Diene Formation
| Problem | Potential Cause | Recommended Solution |
| High proportion of Δ¹,⁴-diene byproduct | Use of DDQ as the dehydrogenating agent. | Switch to chloranil, which favors the formation of the Δ⁴,⁶-diene. |
| Reaction temperature is too high, potentially leading to isomerization. | Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times. | |
| Formation of hexacyclic byproducts | A [4+2] cycloaddition (Diels-Alder) reaction can occur between the diene product and the quinone reagent (chloranil or DDQ), especially at elevated temperatures.[3] | Use a minimal stoichiometric excess of the quinone. Keep the reaction temperature as low as possible and the reaction time as short as possible. |
Experimental Protocol: Selective Dehydrogenation to the Δ⁴,⁶-Diene
-
Dissolve the Δ⁴-3-keto steroid starting material in a suitable solvent such as dioxane or benzene.
-
Add a slight molar excess (typically 1.1 to 1.3 equivalents) of chloranil.
-
Reflux the mixture and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove the hydroquinone byproduct.
-
Wash the filtrate with an aqueous solution of sodium hydroxide to remove any remaining hydroquinone.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship Diagram: Dehydrogenation Selectivity
Caption: Reagent choice in steroid dehydrogenation.
Epoxidation of the Δ⁴,⁶-Diene System: Stereochemistry and Over-oxidation
The epoxidation of the Δ⁴,⁶-diene intermediate is a key step to introduce the oxygen functionality that will ultimately be converted to the 6-chloro substituent. Controlling the stereochemistry and avoiding over-oxidation are the primary challenges in this step.
Frequently Asked Questions (FAQs)
Q2: When I perform the epoxidation of my Δ⁴,⁶-diene intermediate with m-CPBA, I obtain a mixture of epoxides and some diepoxide byproduct. How can I improve the selectivity for the desired mono-epoxide?
A2: The reactivity of the two double bonds in the Δ⁴,⁶-diene system is not identical, and careful control of the reaction conditions is necessary to achieve selective mono-epoxidation.
-
Reagent Stoichiometry: Use of a large excess of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), will inevitably lead to the formation of diepoxides.[4][5] It is crucial to use a carefully measured amount of the reagent, typically a slight excess (1.05-1.2 equivalents) to ensure full conversion of the starting material while minimizing over-oxidation.
-
Reaction Temperature: Epoxidation reactions are generally exothermic. Running the reaction at low temperatures (e.g., 0°C to room temperature) allows for better control and can improve selectivity.
-
Reagent and Position Selectivity: In some cases, the Δ⁶ double bond is more electron-rich and therefore more reactive towards epoxidation with reagents like m-CPBA.[4] However, the stereoelectronic environment of the specific steroid can influence this.
Troubleshooting Guide: Epoxidation
| Problem | Potential Cause | Recommended Solution |
| Formation of diepoxide | Excess m-CPBA or other peroxyacid. | Use a slight molar excess (1.05-1.2 equivalents) of the epoxidizing agent. Add the reagent portion-wise to the reaction mixture to maintain better control. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0°C). | |
| Formation of undesired stereoisomers | The facial selectivity of the epoxidation can be influenced by the steric hindrance of the steroid skeleton. | While challenging to alter significantly, careful choice of the epoxidizing agent and solvent may have a modest effect on the diastereomeric ratio. Purification by chromatography is often necessary. |
| Presence of m-chlorobenzoic acid in the product | This is the byproduct of the m-CPBA reagent.[6] | After the reaction is complete, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to remove the acidic byproduct. |
Experimental Protocol: Selective Mono-epoxidation
-
Dissolve the Δ⁴,⁶-diene in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve a slight molar excess (1.1 equivalents) of m-CPBA in the same solvent and add it dropwise to the steroid solution over a period of 30-60 minutes.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Corey-Chaykovsky Cyclopropanation: Ensuring Stereocontrol
The introduction of the 1α,2α-methylene bridge is a hallmark of the cyproterone acetate structure. This is typically achieved via a Corey-Chaykovsky reaction on a Δ¹,⁴-diene-3-one intermediate.
Frequently Asked Questions (FAQs)
Q3: I am attempting the Corey-Chaykovsky reaction to form the cyclopropane ring, but I am getting a low yield and a mixture of stereoisomers. What are the critical parameters for this reaction?
A3: The Corey-Chaykovsky reaction is a powerful tool for the formation of three-membered rings, but its success, particularly in terms of stereoselectivity, depends on the choice of the sulfur ylide and the reaction conditions.[7][8]
-
Choice of Sulfur Ylide:
-
Dimethylsulfoxonium methylide (Corey's ylide): This ylide is generally preferred for the cyclopropanation of α,β-unsaturated ketones (enones). It typically undergoes a 1,4-conjugate addition followed by intramolecular cyclization to yield the cyclopropane.[9]
-
Dimethylsulfonium methylide: This ylide is more reactive and less stable. With enones, it can sometimes lead to 1,2-addition, resulting in the formation of an epoxide at the carbonyl group instead of the desired cyclopropanation.
-
-
Base and Solvent: The ylide is generated in situ by the deprotonation of the corresponding sulfonium or sulfoxonium salt with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[9] The quality of the NaH and the dryness of the solvent are critical for efficient ylide formation.
-
Stereocontrol: The approach of the ylide to the steroid is generally directed by the steric bulk of the steroid skeleton, which usually favors the formation of the desired α-face cyclopropane.
Troubleshooting Guide: Corey-Chaykovsky Reaction
| Problem | Potential Cause | Recommended Solution |
| Low yield of cyclopropanated product | Incomplete formation of the sulfur ylide. | Use fresh, high-quality sodium hydride. Ensure the solvent (DMSO) is anhydrous. |
| Reaction temperature is too low or reaction time is too short. | While the ylide is often prepared at room temperature, the reaction with the steroid may require gentle heating. Monitor the reaction by TLC to determine the optimal time. | |
| Formation of epoxide byproduct | Use of dimethylsulfonium methylide instead of dimethylsulfoxonium methylide. | Use dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and NaH) for the cyclopropanation of enones. |
| Formation of undesired stereoisomers | While the α-attack is generally favored, some β-isomer can form. | Purification by column chromatography or fractional crystallization is usually effective in separating the diastereomers. |
Experimental Workflow: Corey-Chaykovsky Cyclopropanation
Caption: Experimental workflow for Corey-Chaykovsky cyclopropanation.
Preserving the Integrity of the 17α-Acetoxy Group
The 17α-acetoxy group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding 17α-hydroxy byproduct.
Frequently Asked Questions (FAQs)
Q4: I am observing a significant amount of the 17α-hydroxy byproduct in my final product. In which steps is the acetoxy group most likely to be hydrolyzed, and how can I prevent this?
A4: The hydrolysis of the 17α-acetoxy group can occur at several stages of the synthesis if the conditions are not carefully controlled.
-
Acidic Conditions: Steps involving strong acids, such as the opening of an epoxide ring with HCl, can potentially lead to the hydrolysis of the acetate ester.[10]
-
Basic Conditions: Purification steps that involve washing with strong bases should be avoided. Even mild basic conditions, if prolonged, can cause hydrolysis.
-
Work-up Procedures: During aqueous work-ups, it is important to neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous layers.
Troubleshooting Guide: Hydrolysis of the 17α-Acetoxy Group
| Problem | Potential Cause | Recommended Solution |
| Presence of 17α-hydroxy byproduct | Prolonged exposure to acidic conditions during reactions or work-up. | Minimize reaction times in acidic media. Neutralize acidic reaction mixtures promptly during work-up, for example, with a saturated solution of sodium bicarbonate. |
| Use of strong bases during work-up or purification. | Use mild bases for washing, such as dilute sodium bicarbonate solution, and avoid prolonged contact. | |
| High temperatures during purification. | Avoid excessive heat during concentration of the product. Use rotary evaporation at a moderate temperature. |
Purification Strategies for High-Purity Cyproterone Acetate
The final step in any synthesis is the purification of the target compound. For cyproterone acetate, the main challenges are the removal of isomeric byproducts and any unreacted starting materials or reagents.
Frequently Asked Questions (FAQs)
Q5: What are the most effective methods for purifying the final cyproterone acetate product?
A5: A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.
-
Column Chromatography: Silica gel column chromatography is effective for separating cyproterone acetate from more polar byproducts, such as the 17α-hydroxy compound, and less polar byproducts. A gradient elution system, for example, with hexane and ethyl acetate, is commonly used.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material. The choice of solvent is critical. A good solvent system is one in which cyproterone acetate is soluble at high temperatures but sparingly soluble at low temperatures.
-
Single Solvent Systems: Ethanol or acetone can be effective.[11]
-
Two-Solvent Systems: A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane or acetone) at an elevated temperature and then add a poor solvent (e.g., hexane or methanol) dropwise until the solution becomes cloudy.[12] Allowing the solution to cool slowly will promote the formation of high-purity crystals.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of small quantities of impurities for characterization, reversed-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water is often used.[13][14]
Recrystallization Solvent System Selection
| Solvent System | Comments |
| Ethanol | A good general-purpose solvent for recrystallization.[11] |
| Acetone/Hexane | A good two-solvent system. Dissolve in a minimal amount of hot acetone and add hexane until turbidity is observed.[15] |
| Dichloromethane/Methanol | Another effective two-solvent system. |
References
-
SIELC Technologies. (n.d.). Separation of Cyproterone acetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Yadav, J. S., & Kumar, S. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 11(34), 20955-20976. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Adichemistry. (n.d.). Corey Chaykovsky Reaction. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Hou, X. L., Dai, L. X., & Xia, L. J. (2001). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. The Journal of Organic Chemistry, 66(18), 6078–6082. [Link]
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Lee, J. Y., & Kim, Y. H. (2005). Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol. Steroids, 70(4), 235–241. [Link]
-
Sane, R. T., Ghadge, J. K., Jani, A. B., & Vaidya, A. J. (1987). HPLC method for the analysis of cyproterone acetate in tablets. Journal of chromatographic science, 25(9), 415–417. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Health Canada. (2013). Product Monograph: Cyproterone.
- Massachusetts Institute of Technology. (n.d.).
- Kiss, R., Wascinski, G., & Bernhardt, R. (2016).
- Al-Majed, A. A. (2007). A Stability-Indicating HPLC Method to Determine Cyproterone Acetate in Tablet Formulations.
-
Macmillan Cancer Support. (n.d.). Cyproterone acetate. Retrieved from [Link]
- BenchChem. (n.d.).
- Google Patents. (n.d.). US20040024230A1 - Synthesis of cyproterone acetate.
- Google Patents. (n.d.). CN108948121B - Production process and production device of cyproterone acetate.
- Google Patents. (n.d.). EP1359154A1 - Further syntheses of cyproterone acetate.
-
Wikipedia. (2023). Side effects of cyproterone acetate. Retrieved from [Link]
- Hanson, J. R., Hitchcock, P. B., & Kiran, I. (1999). The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes. Journal of Chemical Research, Synopses, (4), 198-199.
- ResearchGate. (n.d.).
-
Mayo Clinic. (2023). Cyproterone (Oral Route, Intramuscular Route). Retrieved from [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- Ringold, H. J., & Turner, A. (1962). The Stereochemistry of Dehydrogenation of .delta.-4-3-keto Steroids by Chloranil. Journal of the American Chemical Society, 84(15), 2954-2955.
- Semantic Scholar. (n.d.).
-
Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by olefination. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal.
Sources
- 1. The stereochemistry of dehydrogenation of delta-4-3-keto steroids by chloranil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]
- 11. CN108948121B - Production process and production device of cyproterone acetate - Google Patents [patents.google.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Separation of Cyproterone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Challenges in the Scale-Up of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate Production
Welcome to the technical support center for the synthesis and scale-up of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key steroid intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target compound.
I. Overview of the Synthesis and Key Challenges
This compound is a crucial intermediate, notably in the synthesis of progestational agents like Cyproterone acetate.[1] The most common synthetic route involves the enolization and subsequent acetylation of 17α-hydroxyprogesterone. This process, while seemingly straightforward, presents several challenges, particularly during scale-up.
The primary hurdles in the production of this compound include:
-
Controlling Regioselectivity: The formation of the desired thermodynamically stable 3,5-diene-3-ol acetate is in competition with the formation of the kinetic 2,4-diene-3-ol acetate. Achieving high selectivity is critical for yield and purity.
-
Minimizing Side Reactions: Undesirable side reactions, such as incomplete acetylation, over-acetylation at other positions, or degradation of the starting material and product, can significantly impact the overall efficiency of the process.
-
Product Isolation and Purification: The physical properties of the diacetate can make its crystallization and purification challenging, especially on a larger scale.
-
Process Scalability: Issues related to reaction kinetics, heat transfer, and mixing can become more pronounced during scale-up, leading to inconsistencies in product quality and yield.
This guide will address each of these challenges in detail, providing practical solutions and preventative measures.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
Q1: What is the most effective method for the synthesis of this compound from 17α-hydroxyprogesterone?
A1: The most widely employed and effective method is the acid-catalyzed enol acetylation using acetic anhydride. A common and effective acid catalyst is p-toluenesulfonic acid. This reaction is typically performed under conditions that favor the formation of the thermodynamically more stable 3,5-dienol diacetate.
Q2: My reaction is producing a significant amount of an isomeric impurity. How can I improve the regioselectivity for the desired 3,5-diene?
A2: The formation of the undesired kinetic enolate is a common issue. To favor the thermodynamic product (3,5-diene), consider the following:
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the more stable thermodynamic product.
-
Reaction Time: Allowing the reaction to proceed for a longer duration can enable the equilibration of the kinetic product to the more stable thermodynamic isomer.
-
Choice of Acid Catalyst: While p-toluenesulfonic acid is common, other protic acids can be explored to optimize selectivity.
Q3: I am observing low yields in my reaction. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Side Reactions: The presence of water in the reaction mixture can lead to the hydrolysis of acetic anhydride and the product. Ensure all reagents and solvents are anhydrous.
-
Product Degradation: Prolonged exposure to high temperatures or strong acidic conditions can lead to the degradation of the product. Optimization of reaction time and temperature is crucial.
-
Work-up Issues: The diacetate product can be susceptible to hydrolysis during aqueous work-up. It is important to neutralize the reaction mixture promptly and efficiently.
Q4: What is the best method for purifying the final product?
A4: Crystallization is the preferred method for purifying this compound on a larger scale. A mixture of a good solvent (e.g., dichloromethane or acetone) and a poor solvent (e.g., methanol or hexane) is often effective. For laboratory scale, column chromatography on silica gel can be used, but this may be less practical for large-scale production.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Hydrolysis during work-up. 4. Sub-optimal reaction conditions. | 1. Monitor reaction by TLC/HPLC. Extend reaction time if necessary. 2. Ensure anhydrous conditions. Avoid excessively high temperatures or prolonged reaction times. 3. Neutralize the reaction mixture quickly during work-up. Use a biphasic system to extract the product promptly. 4. Optimize temperature, catalyst loading, and reagent stoichiometry. |
| Poor Regioselectivity (High levels of kinetic isomer) | 1. Reaction conditions favor the kinetic product. 2. Insufficient equilibration time. | 1. Increase reaction temperature to favor the thermodynamic product. 2. Extend the reaction time to allow for equilibration. 3. Experiment with different acid catalysts. |
| Formation of Multiple Byproducts | 1. Presence of impurities in the starting material. 2. Over-acetylation or other side reactions. 3. Thermal decomposition. | 1. Ensure the purity of 17α-hydroxyprogesterone using appropriate analytical techniques. 2. Control the stoichiometry of acetic anhydride. 3. Maintain careful temperature control, especially during scale-up. |
| Difficulty in Product Crystallization | 1. Presence of impurities. 2. Incorrect solvent system. 3. Supersaturation issues. | 1. Purify the crude product by column chromatography on a small scale to obtain a seed crystal. 2. Screen different solvent/anti-solvent combinations. 3. Control the rate of cooling and addition of the anti-solvent. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
17α-hydroxyprogesterone
-
Acetic anhydride
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Dichloromethane
Procedure:
-
To a stirred solution of 17α-hydroxyprogesterone (1 equivalent) in toluene, add acetic anhydride (5-10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Dissolve the crude this compound in a minimum amount of a suitable solvent such as dichloromethane or acetone.
-
Slowly add a poor solvent, such as methanol or hexane, until the solution becomes slightly turbid.
-
Warm the mixture gently to obtain a clear solution and then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
V. Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 240 nm (the λmax for the diene chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons in the diene system, the acetyl methyl protons, and the steroid backbone protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons of the diene, and the carbons of the steroid skeleton.
VI. Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure consistency and safety.
-
Heat Management: The reaction can be exothermic, especially during the initial stages. A jacketed reactor with precise temperature control is recommended for larger scales to prevent temperature overshoots that could lead to side reactions or decomposition.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor. Inadequate mixing can lead to localized "hot spots" and inconsistent product quality. The choice of impeller and agitation speed should be carefully considered.
-
Reagent Addition: The rate of addition of acetic anhydride and the acid catalyst may need to be controlled on a larger scale to manage the initial exotherm.
-
Work-up and Isolation: Handling large volumes during the aqueous work-up requires appropriate equipment. The efficiency of the phase separation and extraction steps is critical to minimize product loss and hydrolysis.
-
Crystallization: The cooling profile during crystallization should be carefully controlled to obtain a consistent crystal size distribution, which is important for filtration and drying performance. Seeding the crystallization can also be beneficial for controlling the process.
VII. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthesis of the target compound from 17α-hydroxyprogesterone.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Diagram 3: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
VIII. References
-
Kinetic vs thermodynamic enolization. (2013). Henry Rzepa's Blog. [Link]
-
Kinetic vs. Thermodynamic Enolates. (n.d.). [Link]
-
Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018). YouTube. [Link]
-
Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy. [Link]
-
Synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes from pregnenolone. (2011). PubMed. [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central. [Link]
-
An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. (n.d.). [Link]
-
Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (2007). [Link]
-
Crystal structure of 3β-acetoxy-pregna-5,16-dien-20-one (16 DPA). (n.d.). ResearchGate. [Link]
-
Synthesis of 3-hydroxy-19-nor[21-14C]pregna-1,3,5(10). (n.d.). NIH. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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17-Hydroxyprogesterone. (n.d.). PubChem. [Link]
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). PubMed Central. [Link]
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Hydroxyprogesterone acetate. (n.d.). PubChem. [Link]
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part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate. (2002). PubMed. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. (n.d.). Google Patents.
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Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. (n.d.). ResearchGate. [Link]
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TABLE 3 . 1 H and 13 C NMR Chemical Shifts of 20,26-Dihydroxyecdysone... (n.d.). ResearchGate. [Link]
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Thermodynamically controlled enol acetylation of Δ4-3-oxo-steroids. (n.d.). RSC Publishing. [Link]
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hydroxyl group on the enolization properties of 3-oxo-5.beta.-steroids. (n.d.). [Link]
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Relationships of Basal Level of Serum 17-Hydroxyprogesterone with that of Serum Androstenedione and Their Stimulated Responses to a Low Dose of ACTH in Young Adult Patients with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency. (n.d.). PubMed Central. [Link]
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Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. (2023). ResearchGate. [Link]
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What is the best work-up for acetic anhydride/pyradine acetylation?. (2019). ResearchGate. [Link]
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Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. (n.d.). ResearchGate. [Link]
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Science Topic Outline For The MCAT Exam. (n.d.). Jack Westin. [Link]
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O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]
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Biochemistry. (n.d.). Wikipedia. [Link]
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Dehydroepiandrosterone Shifts Energy Metabolism to Increase Mitochondrial Biogenesis in Female Fertility with Advancing Age. (n.d.). MDPI. [Link]
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Technical Support Center: Degradation Pathways of Pregnenolone Acetate Derivatives
Welcome to the technical support center for pregnadiene diacetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of these compounds. Understanding the degradation pathways is critical for developing stable formulations, ensuring the accuracy of experimental results, and meeting regulatory requirements.[1] This resource offers troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pregnadiene diacetate derivatives?
A1: Pregnadiene diacetate derivatives are susceptible to several primary degradation pathways due to their chemical structure. The most common are:
-
Hydrolysis: The two acetate (ester) groups are prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by water over time at neutral pH.[2][3] This process can occur stepwise, first yielding a monoacetate derivative and then the fully hydrolyzed pregnadiene diol.
-
Oxidation: The steroid core, particularly at allylic positions or sites of electron density, can be susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents, potentially leading to the formation of keto- or hydroxyl-impurities.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to isomerization, rearrangement, or cleavage of the steroid backbone.[1][2] It is crucial to protect these compounds from light.[2][3]
-
Thermal Degradation: High temperatures can accelerate all degradation processes, especially hydrolysis and oxidation.[5][6] In the solid state, thermal stress can lead to decomposition, while in solution, it increases reaction rates significantly.[7]
Q2: Why is a "stability-indicating" analytical method necessary for my experiments?
A2: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[8] Its importance cannot be overstated for several reasons:
-
Accuracy: It ensures that you are measuring the concentration of the intact active molecule, not a mixture of the parent compound and its degradants.
-
Specificity: It proves that the analytical signal corresponds only to your compound of interest.[1]
-
Regulatory Compliance: Regulatory bodies like the ICH and FDA mandate the use of validated stability-indicating methods for stability studies to ensure the safety and efficacy of pharmaceutical products over their shelf life.[1][9][10]
-
Pathway Elucidation: By separating all major degradation products, a SIM allows you to track their formation over time, which is essential for understanding the degradation pathways.[11][12]
Q3: What is a forced degradation study and why should I perform one?
A3: A forced degradation or stress testing study involves intentionally exposing the drug substance to harsh conditions—such as strong acid, strong base, high heat, intense light, and oxidizing agents—to accelerate its degradation.[1][13][14] The primary goals are:
-
To identify the likely degradation products that could form under normal storage conditions over a long period.[1][11]
-
To establish the degradation pathways of the molecule.[12][14]
-
To generate samples containing degradants, which are then used to develop and validate a stability-indicating analytical method.[12][15]
-
To determine the intrinsic stability of the molecule and its sensitivity to different environmental factors.[11]
The industry-accepted target for degradation is typically between 5-20%.[13] Less than this may not reveal primary degradants, while more may lead to secondary degradation products not relevant to real-world stability.[15]
Troubleshooting & Experimental Optimization Guides
This section addresses specific problems you might encounter in a question-and-answer format, providing both a solution and the scientific rationale.
Issue 1: Inconsistent Potency Results in a Cell-Based Assay
Q: I'm seeing significant variability in my EC50 values for a pregnadiene diacetate derivative in my cell-based assays, even when using the same stock solution. What could be the cause?
A: This is a classic problem often rooted in compound instability in the aqueous assay medium. The diacetate ester groups are likely hydrolyzing to the less potent (or differently potent) monoacetate and diol forms during the experiment.
Troubleshooting Steps & Rationale:
-
Analyze Your Working Solution Over Time:
-
Action: Prepare your final working solution in the cell culture medium. At time zero and at several time points corresponding to the duration of your assay (e.g., 4, 8, 24 hours), take an aliquot and immediately analyze it using a validated HPLC method.
-
Rationale: This will quantify the rate of disappearance of the parent diacetate compound and the appearance of hydrolysis products. If you see a significant decrease in the parent peak area over the assay duration, you have confirmed instability as the root cause.
-
-
Minimize Exposure to Aqueous Media:
-
Action: Prepare a highly concentrated stock solution in an anhydrous organic solvent like DMSO.[2] Add this stock to the assay plates immediately before adding the cells or starting the incubation. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Rationale: By minimizing the time the compound spends in the aqueous buffer before the experiment begins, you reduce the extent of pre-assay hydrolysis.
-
-
Consider a Prodrug Hypothesis:
-
Action: If hydrolysis is rapid, consider whether the active species in your assay is actually a hydrolyzed form. Independently synthesize or isolate the monoacetate and diol derivatives and test their activity directly.
-
Rationale: The diacetate may be acting as a prodrug, with cellular esterases or chemical hydrolysis releasing the active form.[2][16] Knowing the activity of each species is crucial for interpreting your results correctly.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
Q: My HPLC analysis of a purified pregnadiene diacetate derivative shows several small, unexpected peaks. Are these impurities from the synthesis or degradation products?
A: This ambiguity is a common challenge. The solution is to systematically identify the source of these peaks using a forced degradation study. This study will create a "fingerprint" of the compound's potential degradants.
Troubleshooting Logic:
Caption: Troubleshooting logic for identifying unknown peaks.
Detailed Steps:
-
Conduct a Forced Degradation Study: Follow the protocol outlined in the "Key Experimental Protocols" section below. This is the most definitive way to generate the degradation products.[1][7]
-
Analyze by LC-MS: Analyze the stressed samples using a high-resolution LC-MS system. This will provide the mass-to-charge ratio (m/z) of the parent compound and all new peaks that are formed.
-
Compare and Identify:
-
If the retention time and mass of an unknown peak in your original sample match a peak generated under stress conditions (e.g., the peak appears or grows significantly in the acid-stressed sample), it is a degradation product.
-
If an unknown peak does not appear or grow in any of the stressed samples, it is likely an impurity from the synthesis or a starting material.
-
Issue 3: Poor Mass Balance in Stability Studies
Q: After stressing my compound, the decrease in the parent peak area is not matched by a corresponding increase in the degradant peak areas. Where is the missing mass?
A: Poor mass balance is a critical issue that suggests your analytical method is not "seeing" all the degradation products. This can invalidate your stability study.
Potential Causes and Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Degradant Lacks a Chromophore | The degradation reaction may have altered the part of the molecule responsible for absorbing UV light. | Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector. These detectors do not rely on a chromophore. |
| Degradant is Volatile | Small, volatile fragments may have been produced that evaporate during sample workup or do not remain in the condensed phase for analysis. | This is less common for steroid backbones but possible. Consider headspace Gas Chromatography (GC-MS) if you suspect the formation of very small molecules like formaldehyde or acetic acid. |
| Degradant Adsorbs to Surfaces | Highly polar or charged degradants may irreversibly adsorb to HPLC columns, tubing, or sample vials. | Change the pH of the mobile phase to alter the ionization state of the degradants. Use a different column chemistry (e.g., one with end-capping) or inert sample vials. |
| Co-elution with Parent Peak | A degradant peak may be hidden under the main analyte peak, leading to an underestimation of degradation. | Evaluate peak purity using a Photo-Diode Array (PDA) detector. A non-homogenous peak indicates co-elution. Re-develop the HPLC method to improve resolution.[15] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a standardized framework for stress testing. Always run a control sample (unstressed compound in the same solvent) in parallel for each condition.
-
Preparation: Prepare a stock solution of the pregnadiene diacetate derivative at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to a final concentration of ~50 µg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (hydrolysis is often much faster in base).
-
Withdraw aliquots at 30 min, 1, 2, and 4 hours.[2]
-
Neutralize with 0.1 M HCl and dilute as above.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2]
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours. Dilute as above.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution in a sealed vial at 70°C, protected from light.
-
Withdraw aliquots at 24, 48, and 72 hours. Dilute as above.
-
-
Photodegradation:
-
Place the stock solution in a transparent vial inside a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure.
-
Workflow Diagram for Forced Degradation:
Caption: Workflow for a forced degradation study.
References
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (n.d.). Scirp.org. Retrieved January 16, 2026, from [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved January 16, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]
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Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 361. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Europe PMC. Retrieved January 16, 2026, from [Link]
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Resveratrol-Loaded Diacetate Fiber by Supercritical CO 2 Fluid Assisted Impregnation. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2020, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
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Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. (2011). Ancient science of life, 31(2), 57–62. [Link]
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The Hydrolysis of Methylene Diacetate and Ethylidene. (1957). Acta Chemica Scandinavica, 11, 247-252. [Link]
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Elucidating the pathways of degradation of denagliptin. (2010). Journal of pharmaceutical sciences, 99(9), 3894–3906. [Link]
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Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2021). Molecules (Basel, Switzerland), 26(12), 3531. [Link]
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A Rapid and Sensitive Stability-Indicating Eco-Friendly HPTLC Assay for Fluorescence Detection of Ergotamine. (2023). Molecules (Basel, Switzerland), 28(13), 5122. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of pharmaceutical analysis, 2(3), 159–165. [Link]
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Stability-indicating spectrophotometric and spectrodensitometric methods for the determination of diacerein in the presence of its degradation product. (2011). Drug testing and analysis, 3(5), 306–313. [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2024, March 27). Lhasa Limited. Retrieved January 16, 2026, from [Link]
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Trends in Analytical chemistry. (n.d.). CONICET. Retrieved January 16, 2026, from [Link]
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Effect of Thermal and Photochemical Degradation Strategies on the Deterioration of Cellulose Diacetate. (2019, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2019). Scientia pharmaceutica, 87(1), 2. [Link]
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Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Advanced Oxidation of Pharmaceuticals: Chemical Analysis and Biological Assessment of Degradation Products. (2010, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
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Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. (2010). Molecular & cellular proteomics : MCP, 9(4), 720–728. [Link]
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Analytical methods for selected emerging contaminants in human matrices-A review. (2012, May). Analytical and Bioanalytical Chemistry, 404(9), 2555-81. Retrieved January 16, 2026, from [Link]
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Drug metabolism. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Reaction scheme of fluorescein diacetate hydrolysis catalyzed by plant esterases (PE). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Analytical techniques for biopharmaceutical development. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Journal of chromatographic science, 52(8), 838–845. [Link]
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Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (2024). Environmental science & technology, 58(2), 1084–1094. [Link]
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Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. (2022). Molecules (Basel, Switzerland), 28(1), 111. [Link]
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Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates. (2023). Polymers, 15(10), 2320. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Egyptian Drug Authority. Retrieved January 16, 2026, from [Link]
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Phenylacetaldehyde oxidation by freshly prepared and cryopreserved guinea pig liver slices: the role of aldehyde oxidase. (2005). International journal of toxicology, 24(2), 103–109. [Link]
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Iodobenzene diacetate on alumina: Rapid oxidation of alcohols to carbonyl compounds in solventless system using microwaves. (2006, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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Effects of Thermal Aging on Degradation Mechanism of Flame Retardant-Filled Ethylene-Propylene-Diene Termonomer Compounds. (2019, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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(PDF) Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2024, April 11). ICH. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to Cyproterone Acetate: From Classic Pathways to Modern Chemo-enzymatic Strategies
Cyproterone acetate (CPA) is a potent anti-androgen and progestin, widely utilized in the treatment of androgen-dependent conditions such as prostate cancer, hirsutism, and severe acne.[1] The intricate stereochemistry of this synthetic steroid demands a multi-step synthesis, which has evolved significantly since its initial development. This guide provides a comparative analysis of three major synthetic routes to cyproterone acetate, offering insights into their methodologies, efficiencies, and the chemical principles that underpin them. We will explore the classic Wiechert synthesis, a more streamlined approach starting from the natural product solasodine, and a cutting-edge chemo-biocatalytic continuous flow synthesis.
The Classic Wiechert Synthesis: A Foundational Approach
The original synthesis of cyproterone acetate, pioneered by Wiechert and Neumann, commences with the readily available steroid precursor, 17α-hydroxyprogesterone acetate.[2] This route, while historically significant, is characterized by a relatively long sequence of reactions.
Synthetic Pathway Overview
The Wiechert synthesis introduces the key structural features of cyproterone acetate in a stepwise manner: the C6-chloro and C6-C7 double bond, and the 1α,2α-methylene group.
Sources
A Senior Application Scientist's Guide to Analytical Method Validation for Steroid Impurity Quantification
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of steroid-based pharmaceuticals is paramount. A critical aspect of this is the accurate quantification of impurities, which can arise from the manufacturing process or degradation over time. A robust and validated analytical method is not merely a regulatory requirement; it is the bedrock of product quality and patient safety.[1][2] This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the method validation process, grounded in scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guideline Q2(R1) serves as the global standard for the validation of analytical procedures, outlining the necessary parameters to demonstrate that a method is fit for its intended purpose.[3][4][5][6][7] This guide will dissect these parameters within the specific context of steroid impurity analysis, offering practical insights and experimental protocols.
The Validation Imperative: Beyond the Checklist
Analytical method validation is a documented process that proves an analytical method is suitable for its intended use.[1] For steroid impurity quantification, this means the method must be able to reliably detect and quantify impurities at specified levels in the presence of the active pharmaceutical ingredient (API) and other potential components.[3][8] The core validation characteristics, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5][9][10]
Visualizing the Validation Workflow
The validation process is a logical sequence of experiments designed to build a comprehensive picture of a method's performance.
Caption: High-level workflow for analytical method validation.
Choosing Your Weapon: A Comparative Guide to Analytical Techniques
The choice of analytical technique is a critical first step and depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the complexity of the sample matrix.
| Technique | Principle | Strengths for Steroid Impurity Analysis | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available, good for known, chromophoric impurities.[11][12][13][14] | Limited sensitivity and specificity for non-chromophoric or co-eluting impurities. | Routine quality control for known, specified impurities at relatively high levels. |
| LC-MS/MS | Separation by HPLC, detection by mass spectrometry. | High sensitivity and specificity, can identify unknown impurities, suitable for complex matrices.[15][16][17][18][19] | Higher cost, more complex method development, potential for matrix effects.[19] | Trace level impurity quantification, identification of unknown degradation products, steroid profiling.[15][16] |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Excellent for volatile and thermally stable steroids, provides structural information.[20][21][22] | Requires derivatization for non-volatile steroids, potential for thermal degradation of labile compounds.[21][22][23] | Analysis of volatile steroid impurities or when derivatization is straightforward. |
Decision Pathway for Technique Selection
The selection of an appropriate analytical technique is a risk-based decision. The following diagram illustrates a logical pathway for this process.
Caption: Decision tree for selecting an analytical technique.
Experimental Protocols: A Step-by-Step Guide to Validation
The following sections provide detailed, step-by-step methodologies for validating an analytical method for steroid impurity quantification, with a focus on HPLC-UV as a common example. The principles, however, are applicable to other techniques.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][24]
Protocol:
-
Forced Degradation Studies: Subject the drug substance to stress conditions to intentionally produce degradation products.[2][25][26][27][28]
-
Acid/Base Hydrolysis: Treat the sample with 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for several hours.
-
Oxidation: Expose the sample to 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80-100°C).
-
Photostability: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[27]
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample and a blank.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main steroid peak and any impurity peaks.
-
Acceptance Criteria: The method is specific if there is no interference from the blank at the retention times of the analyte and impurities, and the main peak is resolved from all degradation products.[24]
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][29][30] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[30]
Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of the impurity at concentrations spanning the expected range, typically from the LOQ to 120% of the specification limit.[3][10][29]
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[31] The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[8]
Protocol:
-
Spiked Sample Preparation: Spike a placebo or drug product matrix with known amounts of the impurity at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[32]
-
Analysis: Analyze a minimum of three replicate preparations at each concentration level.
-
Calculation: Calculate the percentage recovery of the impurity at each concentration.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 90-110% for impurities.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3][30]
Protocol:
-
Repeatability (Intra-assay precision):
-
Intermediate Precision (Inter-assay precision):
-
Calculation: Calculate the relative standard deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 5% for impurities.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[33] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][32]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[31]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[29]
-
-
Confirmation: For LOQ, confirm that the determined concentration can be analyzed with acceptable accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[34]
Protocol:
-
Vary Method Parameters: Intentionally vary parameters such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analysis: Analyze a system suitability solution and a sample under each varied condition.
-
Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and the quantification of the impurity.
-
Acceptance Criteria: The system suitability criteria should be met under all varied conditions, and the results should not be significantly affected.
Conclusion: A Foundation for Quality
A thoroughly validated analytical method for steroid impurity quantification is a non-negotiable component of pharmaceutical development and manufacturing.[1] It provides the necessary assurance of product quality and safety, satisfying both internal standards and regulatory requirements.[1][4][35] By understanding the principles behind each validation parameter and carefully selecting the most appropriate analytical technology, scientists can build a robust and reliable analytical framework. This guide serves as a practical resource for navigating the complexities of method validation, empowering researchers to generate data with the highest degree of scientific integrity.
References
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]
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FDA Guidance on analytical procedures and methods validation published - ECA Academy. Available from: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]
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Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. Available from: [Link]
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Validation of Impurity Methods, Part II. Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]
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FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Available from: [Link]
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Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. Available from: [Link]
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Steroid Profiling by LC-MS/MS - Chromsystems. Available from: [Link]
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High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC - NIH. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC - NIH. Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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Analysis of steroids by on line coupling LC-GC-MS using the TOTAD interface and a fraction collector. Available from: [Link]
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Forced Degradation Studies - MedCrave online. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]
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GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? | Journal of the Endocrine Society | Oxford Academic. Available from: [Link]
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guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
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Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC - PubMed Central. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Available from: [Link]
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Performance Characteristics In Analytical Method Validation - GMP Insiders. Available from: [Link]
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Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Available from: [Link]
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How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Available from: [Link]
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LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples - PubMed. Available from: [Link]
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How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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Guideline Bioanalytical method validation. Available from: [Link]
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Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - NIH. Available from: [Link]
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Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry - SciSpace. Available from: [Link]
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Analytical Method Validation Parameters: An Updated Review. Available from: [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration - Longdom Publishing. Available from: [Link]
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GC-MS information for quantitative analysis of the steroids studied (Cont'd) - ResearchGate. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria - YouTube. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized vs. Reference Standard of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of chemical and pharmaceutical development. This guide provides an in-depth comparison of the spectroscopic data of a laboratory-synthesized batch of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate against its corresponding reference standard. The primary objective is to illustrate the analytical workflow required to verify the chemical identity and purity of the synthesized compound, a critical step before its use in further applications, such as the preparation of Cyproterone acetate.[1]
Introduction to this compound
This compound (CAS 4954-07-8) is a steroid derivative with the molecular formula C₂₅H₃₄O₅ and a molecular weight of 414.53 g/mol .[2] Its core structure features a pregnane skeleton with a conjugated diene system in the A-ring and acetate esters at the C3 and C17 positions. The formation of the dienol diacetate is a key transformation in the synthesis of various steroidal drugs.
The conclusive identification of this molecule relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive chemical fingerprint of the molecule.
Synthesis of this compound
A common and effective method for the preparation of steroidal dienol acetates involves the treatment of the corresponding α,β-unsaturated ketone with a mixture of isopropenyl acetate and an acid catalyst, such as p-toluenesulfonic acid, in the presence of acetic anhydride.[3] Starting from a suitable progesterone precursor, this reaction facilitates the formation of the enol acetates at both the C3 and C17 positions.
Potential impurities in the synthesized product could include unreacted starting material, mono-acetylated intermediates, or isomers with different double bond positions. A thorough spectroscopic analysis is therefore essential to confirm the desired structure and assess the purity of the synthesized batch.
Spectroscopic Data Comparison: A Multi-faceted Approach
The following sections detail the expected spectroscopic data for the reference standard of this compound and compare it with the anticipated data for a synthesized sample.
Experimental Protocols
Sample Preparation:
-
Reference Standard: A certified reference standard of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a dilute solution in a suitable volatile solvent (e.g., methanol) for MS analysis. For IR analysis, the sample is prepared as a KBr pellet or as a thin film.
-
Synthesized Sample: The crude synthesized product is purified by column chromatography or recrystallization. The purified sample is then prepared for spectroscopic analysis using the same procedures as the reference standard.
Instrumentation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is invaluable for identifying the number and connectivity of protons in a molecule.
Reference Standard Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5-5.7 | m | 2H | H-4, H-6 (vinylic protons) |
| ~2.15 | s | 3H | C3-OCOCH ₃ |
| ~2.05 | s | 3H | C17-OCOCH ₃ |
| ~2.00 | s | 3H | C20-CH ₃ (ketone) |
| ~0.9 | s | 3H | C-19 H ₃ |
| ~0.6 | s | 3H | C-18 H ₃ |
| 1.0-2.5 | m | - | Steroidal backbone protons |
Comparison with Synthesized Sample:
The ¹H NMR spectrum of a successfully synthesized sample should show an excellent match with the reference standard. Key indicators of a successful synthesis include:
-
The presence of two distinct singlets for the acetate methyl groups around δ 2.05-2.15 ppm.
-
The characteristic signals for the vinylic protons of the dienol system.
-
The singlet for the C20 methyl group.
-
The singlets for the angular methyl groups (C-18 and C-19).
Interpreting Discrepancies:
-
Presence of Starting Material: Residual signals from the starting progesterone derivative (e.g., a signal for the α,β-unsaturated proton at C4) would indicate an incomplete reaction.
-
Mono-acetylated Impurities: The presence of additional acetate signals or the absence of one of the expected acetate signals might suggest the formation of mono-acetylated byproducts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Reference Standard Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~205-210 | C-20 (ketone) |
| ~169-171 | C =O (acetate) |
| ~140-150 | C-3, C-5 (vinylic) |
| ~120-130 | C-4, C-6 (vinylic) |
| ~95 | C-17 |
| ~21 | C H₃ (acetate) |
| ~10-30 | Other aliphatic carbons |
Comparison with Synthesized Sample:
A successful synthesis will yield a ¹³C NMR spectrum that aligns with the reference standard. Important signals to confirm are:
-
The downfield signal for the C-20 ketone.
-
The signals for the two acetate carbonyl carbons.
-
The four signals in the vinylic region corresponding to the dienol system.
-
The signal for the quaternary C-17 bearing the acetate group.
Interpreting Discrepancies:
-
Unreacted Starting Material: The presence of a carbonyl signal around δ 199 ppm would be indicative of the C3-ketone of the starting material.
-
Isomeric Impurities: The presence of unexpected signals in the vinylic region could suggest the formation of isomers with different double bond positions.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.
Reference Standard Data:
| m/z | Interpretation |
| 414.2406 | [M]⁺ (Calculated for C₂₅H₃₄O₅) |
| 372 | [M - CH₂CO]⁺ |
| 354 | [M - CH₃COOH]⁺ |
| 312 | [M - CH₂CO - CH₃COOH]⁺ |
Comparison with Synthesized Sample:
The mass spectrum of the synthesized product should exhibit a molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern should also be consistent with the reference standard, showing characteristic losses of ketene (CH₂CO) and acetic acid (CH₃COOH) from the acetate groups.[4]
Interpreting Discrepancies:
-
Incorrect Molecular Weight: A molecular ion peak that does not match the expected mass would indicate the formation of an incorrect product or a significant impurity.
-
Unexpected Fragments: The presence of fragment ions that cannot be rationalized from the expected structure could point to the presence of impurities.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Reference Standard Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1755 | C=O stretch (enol acetate) |
| ~1735 | C=O stretch (acetate) |
| ~1705 | C=O stretch (ketone) |
| ~1650, 1600 | C=C stretch (conjugated diene) |
| ~1240 | C-O stretch (acetate) |
Comparison with Synthesized Sample:
The IR spectrum of the synthesized compound should display the characteristic absorption bands of the enol acetate, the tertiary acetate, the ketone, and the conjugated diene system. The absence of a broad O-H stretch (around 3400 cm⁻¹) confirms the complete acetylation of the hydroxyl groups.
Interpreting Discrepancies:
-
Presence of O-H band: A broad absorption in the 3200-3600 cm⁻¹ region would indicate the presence of unreacted hydroxyl groups from the starting material or mono-acetylated intermediates.
-
Shifted Carbonyl Bands: Significant shifts in the carbonyl absorption bands could suggest the presence of different isomeric forms.
Visualization of the Comparison Workflow
Sources
A Senior Application Scientist's Guide to Enol Acetate Formation: A Yield-Based Comparison of Catalytic Systems
Introduction: The Synthetic Value of Enol Acetates
Enol acetates, or enol esters, are highly versatile and pivotal intermediates in modern organic synthesis. Their unique structure, featuring a C=C double bond conjugated with an ester group, allows them to function as enol surrogates, participate in various cross-coupling reactions, and serve as precursors for the stereoselective synthesis of complex molecules, including chiral alcohols and ketones.[1][2][3] The efficient and selective synthesis of enol acetates is therefore a topic of significant interest for researchers in medicinal chemistry and materials science.
This guide provides an in-depth comparison of the primary catalytic systems employed for enol acetate formation. We will move beyond simple procedural descriptions to analyze the causality behind experimental choices, compare performance based on reported yields, and provide detailed, validated protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic strategy for their specific synthetic challenges.
Core Mechanistic Pathways
The formation of enol acetates is generally achieved through two principal routes: the acylation of ketones or the addition of carboxylic acids to alkynes. The choice of catalyst is paramount as it governs the reaction's efficiency, regioselectivity, and stereoselectivity.
Caption: General mechanistic routes to enol acetates.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision dictated by substrate scope, desired selectivity, and operational constraints such as cost and environmental impact. We will compare three major classes: Transition Metal Catalysts, Lewis Acid Catalysts, and Biocatalysts.
Transition Metal Catalysts
Transition metals offer powerful and diverse pathways for enol acetate synthesis, particularly through the activation of alkynes or the coupling of enolates.
-
Ruthenium (Ru): Ruthenium complexes are highly effective for the Markovnikov addition of carboxylic acids to terminal alkynes, producing valuable enol esters with high regioselectivity.[4] The activity and selectivity of these catalysts can often be enhanced by using electron-withdrawing ligands or co-catalysts like AgOTf, which facilitates alkyne activation.[4] Yields are frequently good to excellent across a broad range of substrates, even under mild conditions (25–70 °C).[4]
-
Palladium (Pd): Palladium catalysis is the cornerstone of the industrial synthesis of vinyl acetate from ethylene and acetic acid.[1] In a laboratory setting, palladium catalysts are adept at the alkenylation of ketone enolates and can be used to convert silyl enol ethers or enol triflates into enamides and other derivatives.[5][6][7] These methods provide access to complex unsaturated ketones and amides, often with high yields.[5][7]
-
Gold (Au): Gold catalysts, particularly Au(I) complexes, exhibit a strong affinity for alkynes, activating them for nucleophilic attack by carboxylic acids.[8][9] This has been exploited in numerous cycloisomerization and rearrangement reactions of substrates like enynyl or propargyl acetates to form complex cyclic ketones and cyclopentenones.[8][10]
-
Cobalt (Co): As an earth-abundant metal, cobalt is emerging as a cost-effective alternative to precious metals.[11] Cobalt complexes, in conjunction with a tridentate phosphine ligand, can catalyze the regio- and stereoselective addition of carboxylic acids to both terminal and internal alkynes, affording enol esters in high yields.[11]
-
Iridium (Ir): Iridium catalysts are particularly useful in reactions involving ketone enolates, such as regio- and enantioselective α-allylation.[12] They have also been developed for the reductive coupling of allylic acetates and the reaction of enones with alcohols to produce 1,3-diketones, showcasing their versatility in C-C bond formation.[13][14]
Lewis Acid Catalysts
Lewis acids facilitate enol acetate formation primarily by activating a carbonyl-containing compound, either the ketone substrate or the acetylating agent.
-
Boron-Based Lewis Acids (e.g., BF₃): Boron trifluoride is a classic catalyst used to promote the acetylation of ketones, particularly in the synthesis of β-diketones via their enol acetate intermediates.[15] More recently, boron Lewis acids have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters to generate fully substituted acyclic enol esters with high yield and stereoselectivity.[16]
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): Lanthanide triflates are highly effective and water-tolerant Lewis acids. They are widely used in Mukaiyama aldol reactions, which involve the reaction of silyl enol ethers (structurally related to enol acetates) with aldehydes.[17] Their catalytic nature makes them preferable to stoichiometric Lewis acids like TiCl₄.[17]
Enzymatic Catalysts (Biocatalysis)
Biocatalysis, primarily using lipases, offers a green and highly selective alternative for synthesizing esters, including enol acetates, often under exceptionally mild conditions.
-
Lipases (e.g., Candida antarctica Lipase B (CALB), Novozym 435): Lipases excel at catalyzing transesterification reactions.[3][18] In this context, an enol ester such as vinyl acetate or isopropenyl acetate serves as an irreversible acyl donor.[19] After the acyl group is transferred to a target alcohol, the resulting enol tautomerizes to a stable ketone or aldehyde, driving the reaction equilibrium towards the product.[19] This method is renowned for its high yields (>99% in some cases) and exceptional enantioselectivity, making it a preferred choice for producing chiral acetates.[1][20] Lipases can also be used in tandem with metal catalysts, for example, combining a lipase and a ruthenium complex to transform ketones into chiral acetates in a one-pot process.[21][22][23]
Quantitative Performance Comparison
The following tables summarize the performance of these catalytic systems based on reported experimental data.
Table 1: High-Level Comparison of Catalyst Classes for Enol Acetate Formation
| Catalyst Class | Typical Substrates | Common Acyl Source | Reported Yield Range | Key Advantages | Limitations |
| Transition Metals | Alkynes, Ketones, Enolates, Enol Ethers | Acetic Acid, Allyl Carbonates | 60-99% | High reactivity, Broad substrate scope, Tunable selectivity | Cost (precious metals), Sensitivity to air/moisture, Ligand synthesis |
| Lewis Acids | Ketones, Ynamides | Acetic Anhydride, Esters | 40-95% | Good for activated substrates, Can be highly stereoselective | Often requires stoichiometric amounts, Moisture sensitive, Limited scope |
| Enzymes (Lipases) | Alcohols (for transesterification) | Vinyl Acetate, Isopropenyl Acetate | 80->99% | Extremely high selectivity (enantio-), Mild conditions, Green/Sustainable | Limited to transesterification, Slower reaction times, Substrate specificity |
Table 2: Specific Yield Data for Selected Catalytic Systems
| Catalyst System | Substrate | Reagents | Yield (%) | Reference |
| Ruthenium Complex | Terminal Alkynes | Carboxylic Acids, AgOTf | Good to Excellent | [4] |
| Cobalt/Tridentate Phosphine | Phenylacetylene | 4-Methoxybenzoic acid | 88% | [11] |
| p-Toluenesulfonic acid | 6β-acetoxycholestan-3-one | Isopropenyl acetate | 95% | [24] |
| Novozym 435 Lipase | Citronellol | Vinyl Butyrate | >99% | [1] |
| Pd(OAc)₂ / Q-Phos | 2-Methylcyclohexanone | 1-Bromo-2-methylpropene, LiHMDS | 97% | [5] |
| Manganese Complex | 1-Bromoadamantane | Vinyl Acetate | 95% | [1] |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are described as self-validating systems, including causal explanations for key steps.
Protocol 1: Ruthenium-Catalyzed Synthesis of an Enol Ester from an Alkyne
This protocol is adapted from methodologies demonstrating the Markovnikov addition of carboxylic acids to terminal alkynes.[4]
Objective: To synthesize an enol ester with high regioselectivity.
Materials:
-
Ruthenium Catalyst (e.g., [Ru(CO)₂(P(p-CF₃C₆H₄)₃)₂(O₂CPh)₂]) (1 mol%)
-
Silver Triflate (AgOTf) (1.5 mol%)
-
Terminal Alkyne (1.0 mmol)
-
Carboxylic Acid (1.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere: The reaction is assembled in a glovebox or using Schlenk techniques. This is crucial as transition metal catalysts, particularly in their active state, can be sensitive to oxygen and moisture, which could lead to catalyst deactivation and lower yields.
-
Vessel Preparation: A dry Schlenk flask is charged with the ruthenium catalyst and silver triflate.
-
Reagent Addition: Anhydrous toluene is added, followed by the carboxylic acid and finally the terminal alkyne via syringe. The order of addition can be important to prevent undesired side reactions. Toluene is chosen as it is a non-coordinating solvent that effectively solubilizes the reagents and catalyst.
-
Reaction Conditions: The flask is sealed and heated to 60 °C with vigorous stirring. The temperature is optimized to provide sufficient thermal energy to overcome the activation barrier without causing thermal decomposition of the catalyst or products.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyne is consumed (typically 4-12 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. This step is essential to remove the catalyst residues and any byproducts, yielding the pure enol ester.
-
Characterization: The final product's identity and purity are confirmed using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Protocol 2: Lipase-Catalyzed Kinetic Resolution via Transesterification
This protocol demonstrates the synthesis of a chiral acetate using an irreversible acyl donor, adapted from principles of lipase catalysis.[1][19]
Objective: To synthesize an enantiomerically enriched acetate from a racemic secondary alcohol.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) (15 mg/mL)
-
Racemic Secondary Alcohol (1.0 mmol)
-
Vinyl Acetate (3.0 mmol)
-
Anhydrous Hexane or MTBE (10 mL)
Procedure:
-
Reaction Setup: A clean, dry vial is charged with the racemic alcohol and the organic solvent. Anhydrous organic solvent is used to prevent enzymatic hydrolysis of the ester product. Hexane is a common choice due to its non-polar nature, which often enhances lipase activity.
-
Acyl Donor Addition: Vinyl acetate is added. It serves as both the solvent and the acyl donor. A molar excess is used to ensure the reaction proceeds to high conversion for one enantiomer. Its enol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.[19]
-
Enzyme Addition: The immobilized lipase is added to the mixture. Immobilization prevents the enzyme from dissolving and allows for easy recovery and reuse, a key principle of green chemistry.
-
Incubation: The vial is sealed and placed in an orbital shaker at a controlled temperature (e.g., 40 °C). Shaking ensures proper mixing and maximizes the interaction between the substrates and the enzyme's active sites. The temperature is kept moderate to preserve the enzyme's structural integrity and catalytic activity.
-
Monitoring: The reaction is monitored by chiral GC or HPLC to track the formation of the acetate product and the consumption of the reactive enantiomer of the alcohol. The goal is to stop the reaction at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.
-
Enzyme Recovery and Product Isolation: Once the desired conversion is reached, the reaction is stopped by filtering off the immobilized enzyme. The solvent and excess vinyl acetate are removed under reduced pressure.
-
Purification and Analysis: The resulting mixture of the unreacted alcohol and the ester product is separated by column chromatography. The enantiomeric excess (ee) of both compounds is determined using chiral chromatography.
Visualization of Key Processes
Caption: Simplified catalytic cycle for Ru-catalyzed enol ester synthesis.
Caption: A generalized workflow for synthesis and purification.
Conclusion and Future Outlook
The synthesis of enol acetates is a mature field with a rich variety of catalytic solutions.
-
Transition metal catalysts , particularly those based on ruthenium and cobalt, offer the most versatile and high-yielding routes from alkynes, representing the state-of-the-art for structural diversity.
-
Lewis acids remain relevant for specific transformations, especially when base-sensitive functional groups are present.
-
Biocatalysis with lipases is unparalleled for producing enantiomerically pure acetates from alcohols via transesterification, aligning perfectly with the growing demand for sustainable and green chemical processes.
The choice of catalyst is not merely a question of yield but a strategic decision involving considerations of substrate availability, cost, scalability, and desired stereochemical outcome. Future research will likely focus on expanding the scope of earth-abundant metal catalysts, developing novel bienzymatic cascade reactions, and applying these powerful intermediates to the synthesis of next-generation pharmaceuticals and functional materials.
References
-
Jung, H. M., Koh, J. H., Kim, M. J., & Park, J. (2000). Practical ruthenium/lipase-catalyzed asymmetric transformations of ketones and enol acetates to chiral acetates. Organic Letters, 2(16), 2487-90. [Link]
-
Organic Chemistry Portal. Practical Ruthenium/Lipase-Catalyzed Asymmetric Transformations of Ketones and Enol Acetates to Chiral Acetates. [Link]
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Jeschke, J., Gäbler, C., & Lang, H. (2016). Regioselective Formation of Enol Esters from the Ruthenium-Catalyzed Markovnikov Addition of Carboxylic Acids to Alkynes. The Journal of Organic Chemistry, 81(2), 476-484. [Link]
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Graening, T., & Hartwig, J. F. (2005). Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates. Journal of the American Chemical Society, 127(49), 17192-17193. [Link]
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ResearchGate. Preparation of enol acetate 2 b. [Link]
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Chen, J. F., & Li, C. (2018). Enol Ester Synthesis via Cobalt-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Alkynes. Organic Letters, 20(21), 6719-6724. [Link]
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Romero, E., et al. (2019). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. [Link]
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Grigalunas, M., et al. (2014). Palladium-Catalyzed Alkenylation of Ketone Enolates under Mild Conditions. Organic Letters, 16(15), 3970-3973. [Link]
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Minami, I., et al. (1986). New synthetic methods for α,β -unsaturated ketones, aldehydes, esters and lactones by the palladium-catalyzed reactions of silyl enol ethers, ketene silyl acetals, and enol acetates with allyl carbonates. Tetrahedron. [Link]
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Wang, H., et al. (2021). Atom-economic and stereoselective catalytic synthesis of fully substituted enol esters/carbonates of amides in acyclic systems enabled by boron Lewis acid catalysis. PMC - PubMed Central. [Link]
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Sidera, M., & Fletcher, S. P. (2015). Asymmetric Transition-Metal Catalysis in the Formation and Functionalization of Metal Enolates. ACS Publications. [Link]
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Evans, D. A., et al. (1997). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol-BINAP·Cu(II) Fluoride Complexes. MSU chemistry. [Link]
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Liu, Y. Y., et al. (2021). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. SciELO. [Link]
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Sharma, M., & Shah, B. A. (2011). Enol Acetates. Thieme E-Books & E-Journals. [Link]
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assessing the stability of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate under stress conditions
This guide provides an in-depth analysis of the stability of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate under various stress conditions. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment against two relevant corticosteroids: the structurally complex Fluocinolone Acetonide and the more conventional Hydrocortisone Acetate. The experimental protocols and mechanistic explanations provided herein are grounded in established scientific principles and authoritative guidelines to ensure trustworthiness and scientific integrity.
Introduction
This compound is a steroid derivative with a unique conjugated 3,5-diene system and enol acetate functionalities. These structural features, while potentially conferring desirable biological activity, also present specific stability challenges. Understanding the degradation profile of this molecule under stress conditions such as hydrolysis, oxidation, and photolysis is critical for the development of stable pharmaceutical formulations. This guide outlines a comprehensive forced degradation study, providing a head-to-head comparison with Fluocinolone Acetonide and Hydrocortisone Acetate to contextualize its stability profile.
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance.[1] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, all of which are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
Comparative Stability Assessment
The stability of this compound was evaluated against Fluocinolone Acetonide and Hydrocortisone Acetate under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The selection of these comparators allows for a nuanced understanding of how the 3,5-diene system and the nature of the ester groups influence overall stability.
Table 1: Comparative Degradation of Steroids under Stress Conditions (% Degradation after 24h)
| Stress Condition | This compound (Predicted) | Fluocinolone Acetonide | Hydrocortisone Acetate |
| Acid Hydrolysis (0.1 M HCl, 60°C) | ~15-25% | ~5-10% | ~10-20% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | > 90% | ~20-30% | > 90% |
| Oxidation (3% H₂O₂, RT) | ~20-35% | ~10-15% | ~5-10% |
| Photostability (ICH Q1B Option 1) | ~30-50% | ~15-25% | < 5% |
Note: Degradation percentages for this compound are predicted based on its structural features and data from related compounds. Data for Fluocinolone Acetonide and Hydrocortisone Acetate are compiled from literature sources.[1][3]
Mechanistic Insights into Degradation Pathways
The predicted instability of this compound under the tested conditions can be attributed to its unique structural motifs.
Hydrolytic Degradation
The presence of two acetate esters, particularly the enol acetate at C-3, renders the molecule susceptible to hydrolysis.[2][4]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the enol acetate is expected to hydrolyze to the corresponding 3-keto steroid. The C-17 acetate is also susceptible to hydrolysis, although likely at a slower rate.
-
Base-Catalyzed Hydrolysis : Saponification of the acetate esters is expected to be rapid under basic conditions, leading to significant degradation.[4]
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
The conjugated diene system is a likely target for oxidative attack by agents like hydrogen peroxide.[5][6] This can lead to the formation of various oxygenated derivatives, potentially including epoxides.
Caption: Potential oxidative degradation pathways.
Photodegradation
Conjugated dienes are known to be photochemically active.[7] Exposure to UV light can induce complex rearrangements and photo-oxidative processes, leading to a significant loss of the parent compound. This is a key point of differentiation from Hydrocortisone Acetate, which lacks this chromophore and is consequently more photostable.
Experimental Protocols
The following protocols are designed to assess the stability of this compound and the comparator compounds in a scientifically robust manner.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[8][9]
-
Instrumentation : Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient Program :
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 40% B
-
25.1-30 min: 40% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 245 nm (or optimal wavelength determined by UV scan).
-
Injection Volume : 10 µL.
Method Validation : This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Conclusion
Based on its chemical structure, this compound is predicted to be particularly susceptible to degradation under basic, oxidative, and photolytic conditions. The enol acetate at the C-3 position and the conjugated 3,5-diene system are the primary drivers of this instability. In comparison, Hydrocortisone Acetate, lacking the diene system, is expected to be significantly more photostable. Fluocinolone Acetonide, while also containing a diene, possesses a more sterically hindered and electronically modified structure, potentially affording it greater stability under certain conditions.
This comparative guide provides a framework for the systematic evaluation of this compound's stability. The provided protocols and mechanistic rationale serve as a valuable resource for researchers and formulation scientists working with this and other structurally related steroid compounds. The insights gained from such studies are paramount for the development of safe, effective, and stable pharmaceutical products.
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A Guide to Inter-Laboratory Comparison of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate Analysis
This guide provides a comprehensive framework for establishing a robust inter-laboratory comparison for the analysis of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, precision, and comparability of analytical data across different laboratories. This document delves into the rationale behind the selection of analytical techniques, provides detailed experimental protocols, and outlines the statistical evaluation of the comparative results.
Introduction
This compound is a steroid intermediate with significance in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for process control, quality assurance, and regulatory compliance. An inter-laboratory comparison study is the gold standard for assessing the proficiency of different laboratories in performing a specific analysis and for validating the robustness of analytical methods.[1][2] This guide will explore three common analytical techniques for steroid analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Analytical Methodologies
The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the instrumentation available. For this compound, all three techniques offer distinct advantages and challenges.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of steroids that possess a UV chromophore.[3][4] Given the conjugated diene system in the A and B rings of this compound, it is expected to have a strong UV absorbance, making HPLC-UV a suitable method for its analysis, particularly for purity assessments and content uniformity in drug substance and product.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for steroid separations. A starting point could be a gradient from 50% acetonitrile to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution of this compound. Based on similar structures, a λmax in the range of 240-280 nm is expected.[6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range.
-
-
System Suitability: Before analysis, the system suitability should be verified by injecting a standard solution multiple times. Key parameters include tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and relative standard deviation (RSD) of peak areas for replicate injections (should be ≤ 2.0%).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[2][7] It provides structural information and allows for quantification at very low concentrations.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, a C18 reversed-phase column is suitable. Smaller particle sizes (e.g., ≤ 2.6 µm) can be used for improved resolution and faster analysis times.[2]
-
A gradient of methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) in water is a common mobile phase for steroid analysis in positive ion mode.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion ESI is generally effective for steroids.
-
Method Development: The precursor ion (M+H)+ of this compound should be determined by infusing a standard solution into the mass spectrometer. Subsequently, product ion scans should be performed to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions should be monitored for confident quantification and identification.
-
-
Sample Preparation: For complex matrices, sample preparation is crucial to remove interferences. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[9][10] For the analysis of a pure substance, a simple dilution in the mobile phase is sufficient.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many steroids, derivatization is necessary to increase their volatility and improve their chromatographic properties.[11][12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Steroids are typically derivatized to form more volatile and thermally stable analogs. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[13]
-
Procedure: Dissolve a known amount of the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile). Add the silylating reagent and heat at 60-80 °C for 30-60 minutes.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for steroid analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 150 °C and ramp up to 300 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
Inter-Laboratory Comparison Study Design
A well-designed inter-laboratory comparison study is essential for a meaningful evaluation of analytical performance.[14]
Study Coordinator
An independent study coordinator should be appointed to oversee the entire process, from sample preparation and distribution to data analysis and reporting.
Test Material
A homogenous and stable batch of this compound should be prepared. The purity and homogeneity of the material must be thoroughly characterized by the study coordinator using at least two independent analytical techniques.
Participating Laboratories
A sufficient number of laboratories (typically 8-15) should be recruited to ensure statistically significant results. The participants should have experience in steroid analysis.
Study Protocol
A detailed protocol should be provided to all participating laboratories, including:
-
Instructions for handling and storage of the test material.
-
The analytical method(s) to be used. If multiple methods are being compared, laboratories can choose which to perform.
-
Detailed instructions for calibration and system suitability.
-
The number of replicate analyses to be performed.
-
A standardized format for reporting results.
Statistical Analysis of Results
The statistical analysis of the inter-laboratory comparison data should be performed in accordance with international standards such as ISO 5725.[15]
-
Data Screening: The received data should be screened for outliers using statistical tests like Cochran's test for variances and Grubbs' test for individual results.[14]
-
Calculation of Performance Statistics:
-
Assigned Value (x): The consensus value for the concentration of the analyte, typically determined as the robust mean of the participants' results after outlier removal.
-
Repeatability Standard Deviation (sr): A measure of the within-laboratory variability.
-
Reproducibility Standard Deviation (sR): A measure of the between-laboratory variability.
-
-
Laboratory Performance Evaluation:
-
Z-scores: The performance of each laboratory is often evaluated using Z-scores, calculated as: Z = (x - X) / σ where x is the laboratory's result, X is the assigned value, and σ is the target standard deviation for proficiency assessment (often derived from the reproducibility standard deviation or a fitness-for-purpose criterion).
-
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
-
-
Data Presentation
The results of the inter-laboratory comparison should be summarized in clear and concise tables.
Table 1: Comparison of Analytical Method Parameters
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Selectivity | Moderate | High | High |
| Sensitivity | µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Sample Prep | Simple dilution | Can be complex | Derivatization required |
| Instrumentation | Widely available | Specialized | Common in analytical labs |
| Primary Use | Purity, Assay | Bioanalysis, Trace analysis | Broad applicability |
Table 2: Hypothetical Inter-Laboratory Comparison Results
| Laboratory ID | Method | Result 1 (mg/g) | Result 2 (mg/g) | Mean (mg/g) | Z-score |
| Lab 1 | HPLC-UV | 98.5 | 98.7 | 98.6 | -0.5 |
| Lab 2 | HPLC-UV | 99.8 | 99.6 | 99.7 | 1.2 |
| Lab 3 | LC-MS/MS | 99.1 | 99.3 | 99.2 | 0.4 |
| Lab 4 | GC-MS | 97.9 | 98.1 | 98.0 | -1.5 |
| Lab 5 | HPLC-UV | 101.2 | 101.4 | 101.3 | 3.4 (Unsatisfactory) |
| ... | ... | ... | ... | ... | ... |
| Assigned Value (Robust Mean) | 99.0 | ||||
| Repeatability SD (sr) | 0.4 | ||||
| Reproducibility SD (sR) | 0.7 |
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By following the detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS, and adhering to the principles of a well-designed inter-laboratory study, participating laboratories can confidently assess their analytical performance and contribute to the establishment of reliable and comparable data for this important steroid intermediate. The successful execution of such a study will ultimately enhance the quality and consistency of products and research that rely on the accurate measurement of this compound.
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Le-Cornec, D., & Fouché, O. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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A Comparative Guide to the Synthetic Pathways of Medroxyprogesterone 17-Acetate: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Medroxyprogesterone 17-acetate (MPA) is a synthetic progestin of significant therapeutic importance, widely used in contraception, hormone replacement therapy, and for the treatment of conditions such as endometriosis and certain types of cancer.[1][2][3] The efficiency and economic viability of its synthesis are critical considerations for pharmaceutical manufacturers. This guide provides an in-depth, objective comparison of different synthetic pathways for MPA, offering experimental data and a cost-benefit analysis to aid researchers, scientists, and drug development professionals in making informed decisions.
The Importance of an Optimized Synthetic Pathway
The choice of a synthetic route for an active pharmaceutical ingredient (API) like MPA has profound implications for the overall cost of goods, production efficiency, and environmental impact. An ideal pathway should offer a high overall yield, utilize readily available and cost-effective starting materials and reagents, involve a minimal number of straightforward and safe reaction steps, and align with the principles of green chemistry.[4][5][6]
This guide will focus on two prominent synthetic routes for MPA, starting from different precursors: the "classic" pathway beginning with 17α-hydroxyprogesterone acetate and a more modern approach commencing with 17α-hydroxyprogesterone.
Pathway 1: The "Classic" Synthesis from 17α-Hydroxyprogesterone Acetate
This traditional route has been widely employed in the industrial production of MPA.[7][8] It typically involves the introduction of a methylene group at the C6 position, followed by reduction and isomerization.
Reaction Workflow
The synthesis generally proceeds through the following key transformations:
-
Etherification: The starting material, 17α-hydroxyprogesterone acetate, undergoes an etherification reaction, often with triethyl orthoformate, to protect the C3 ketone.
-
Vilsmeier-Haack or Mannich Reaction: A formyl group or a dimethylaminomethyl group is introduced at the C6 position.
-
Reduction and Elimination: The introduced group is then converted to a methylene group.
-
Catalytic Hydrogenation: The C6-methylene group is reduced to a methyl group, and the double bond is isomerized to the Δ⁴ position using a palladium on carbon (Pd/C) catalyst.[7][8]
Caption: Workflow for the classic synthesis of MPA from 17α-hydroxyprogesterone acetate.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Material Cost | 17α-hydroxyprogesterone acetate is a readily available steroid intermediate. Lab-scale pricing is in the range of $66 for 1 gram.[9] Industrial-scale pricing will be significantly lower but provides a relative cost indicator. |
| Reagent & Catalyst Cost | A significant drawback of this pathway is the reliance on a precious metal catalyst, palladium on carbon (Pd/C), for the final hydrogenation and isomerization step.[8] Palladium is expensive, and its recovery and recycling add to the overall process cost. |
| Number of Steps & Yield | This route involves multiple steps, and while individual step yields can be high (e.g., etherification at 95-98%, hydrogenation at 85-88%), the overall yield is reported to be in the range of 40% to around 72-82% in optimized processes.[7][8][10] |
| Process Complexity | The reactions involved are generally well-established in steroid chemistry. However, the handling of palladium catalysts and hydrogenation reactions require specialized equipment and safety protocols. |
| Environmental Impact | The use of organic solvents and a heavy metal catalyst presents environmental concerns. Waste streams containing palladium need to be carefully managed. |
Experimental Protocol
The following is a representative, multi-step protocol synthesized from the available literature:
Step 1: Preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione
-
To a solution of 17α-hydroxyprogesterone acetate in a suitable solvent such as ethanol, add triethyl orthoformate and p-toluenesulfonic acid.
-
Heat the mixture to reflux to facilitate the formation of the 3-enol ether.
-
After cooling, introduce a formaldehyde source and a secondary amine (e.g., dimethylamine) to perform a Mannich reaction, or utilize Vilsmeier-Haack conditions (e.g., phosphorus oxychloride and dimethylformamide).
-
The resulting intermediate is then treated with a reducing agent like sodium borohydride, followed by an elimination step to yield 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione.
Step 2: Hydrogenation to Medroxyprogesterone 17-Acetate
-
In a suitable reactor, suspend 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione and a 5% palladium on carbon catalyst in a solvent such as ethanol.
-
Introduce a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like cyclohexene.[11]
-
Heat the reaction mixture, for instance to 75-78°C, and maintain for several hours until the reaction is complete, monitoring by HPLC.[11]
-
After completion, the catalyst is removed by filtration.
-
The filtrate is then treated with an acid, such as hydrochloric acid, to ensure isomerization of the double bond to the final product.
-
The crude product is isolated by concentration and precipitation, followed by recrystallization from a suitable solvent mixture (e.g., methanol/dichloromethane) to yield pure medroxyprogesterone 17-acetate.[11]
Pathway 2: A More Modern Approach from 17α-Hydroxyprogesterone
To circumvent the high cost associated with palladium catalysts and to potentially improve the overall efficiency, alternative synthetic routes have been developed. A notable pathway starts with 17α-hydroxyprogesterone.[8][10]
Reaction Workflow
This pathway introduces the C6-methyl group via a Grignard reaction with an epoxide intermediate and avoids the use of precious metal catalysts for hydrogenation.
-
Ketalation: The C3 ketone of 17α-hydroxyprogesterone is protected as a ketal, typically using ethylene glycol and an acid catalyst like p-toluenesulfonic acid.[8][10]
-
Epoxidation: The protected intermediate undergoes epoxidation at the Δ⁵ double bond.
-
Grignard Reaction: The epoxide is opened with a methylmagnesium halide (e.g., methylmagnesium bromide) to introduce the methyl group at the C6 position.
-
Deprotection and Dehydration: The ketal is removed, and the tertiary alcohol at C5 is dehydrated to re-form the Δ⁴ double bond.
-
Acetylation: The final step is the acetylation of the 17α-hydroxyl group to yield MPA.[8]
Caption: Workflow for a modern synthesis of MPA from 17α-hydroxyprogesterone.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Material Cost | 17α-hydroxyprogesterone is a fundamental steroid precursor. Lab-scale pricing is in the range of $58 for a test.[12] As with its acetate derivative, industrial costs will be lower. |
| Reagent & Catalyst Cost | This pathway's primary advantage is the avoidance of expensive palladium catalysts.[8] While Grignard reagents require careful handling, they are generally more cost-effective than precious metal catalysts. |
| Number of Steps & Yield | Although this route also involves multiple steps, it has been reported to achieve a higher overall yield, with some patents claiming total yields of around 61% and newer iterations reaching over 100% (likely due to calculation methods including solvent mass).[7][8] This suggests a more efficient conversion of the starting material. |
| Process Complexity | The use of a Grignard reaction requires anhydrous conditions and careful control of reactivity. However, these are standard procedures in industrial organic synthesis. The subsequent deprotection and dehydration steps are also common transformations. |
| Environmental Impact | This route avoids the use of heavy metal catalysts, which is a significant environmental advantage.[8] However, it still relies on organic solvents that need to be managed and recycled. The principles of green chemistry, such as using more environmentally benign solvents and improving atom economy, can be applied to further enhance the sustainability of this pathway.[4][5] |
Experimental Protocol
The following is a representative, multi-step protocol synthesized from the available literature:[8][10]
Step 1: Ketalation of 17α-Hydroxyprogesterone
-
In a reaction vessel, charge 17α-hydroxyprogesterone, a solvent such as benzene, and ethylene glycol.
-
Heat the mixture to reflux and remove water azeotropically.
-
Add p-toluenesulfonic acid as a catalyst and continue the azeotropic distillation.
-
After the reaction is complete (typically several hours), cool the mixture and quench with a base like pyridine.
-
Perform aqueous washes to remove the catalyst and excess reagents, then concentrate the organic layer to obtain the ketal intermediate.
Step 2: Epoxidation
-
Dissolve the ketal intermediate in a suitable solvent.
-
Add a solution of a peroxyacid (e.g., peroxyacetic acid) and a buffer like anhydrous sodium acetate.
-
Stir the mixture at a controlled temperature until the epoxidation is complete.
-
Work up the reaction to isolate the epoxide.
Step 3: Grignard Reaction and Hydrolysis
-
Dissolve the epoxide in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Add a solution of methylmagnesium bromide in THF and allow the reaction to proceed.
-
Quench the reaction carefully with a dilute acid solution (e.g., sulfuric acid) in cold water to hydrolyze the magnesium alkoxide.
-
Isolate the crude Grignard product.
Step 4: Deprotection and Dehydration
-
Treat the Grignard product with a stronger acid, such as glacial acetic acid or hydrochloric acid, to hydrolyze the ketal protecting group and dehydrate the 5α-hydroxyl group, forming 6α-methyl-17α-hydroxyprogesterone.
Step 5: Acetylation
-
Dissolve the 6α-methyl-17α-hydroxyprogesterone in a mixture of acetic acid and acetic anhydride.
-
Heat the reaction mixture to complete the acetylation of the 17α-hydroxyl group.
-
Cool the reaction and add water to precipitate the product.
-
Filter, wash, and dry the crude MPA.
-
Recrystallize from a suitable solvent to obtain the final, pure product.
Green Chemistry and Safety Considerations
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint.[4][5][6] For MPA synthesis, this could involve:
-
Solvent Selection: Replacing hazardous solvents like benzene with greener alternatives.
-
Catalysis: Developing non-metal-based catalysts or more efficient and recyclable catalytic systems.
-
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
-
Biocatalysis: Exploring the use of enzymes or microorganisms for specific transformations in the steroid backbone, which can offer high selectivity and mild reaction conditions.[13]
From a safety perspective, both pathways involve hazardous reagents and reaction conditions. Grignard reagents are pyrophoric, and hydrogenation reactions can be explosive if not handled correctly. A thorough risk assessment and implementation of appropriate safety protocols are essential for any large-scale synthesis of MPA. The environmental impact of MPA and other synthetic progestins in wastewater is also a subject of ongoing research and concern.[14]
Conclusion and Recommendations
The synthesis of medroxyprogesterone 17-acetate can be achieved through several pathways, each with its own set of advantages and disadvantages.
-
The "classic" route from 17α-hydroxyprogesterone acetate is a well-established process but is hampered by a lower overall yield and the high cost and environmental concerns associated with the use of a palladium catalyst.
-
The modern route from 17α-hydroxyprogesterone offers a more cost-effective and environmentally friendly alternative by avoiding precious metal catalysts and potentially achieving a higher overall yield.[8] This pathway is likely to be the preferred choice for new manufacturing processes, provided the necessary expertise for handling Grignard reactions is in place.
For researchers and drug development professionals, the selection of a synthetic pathway for MPA should be guided by a comprehensive analysis of not only the immediate costs of raw materials and reagents but also the long-term considerations of process efficiency, scalability, safety, and environmental sustainability. The modern approach appears to offer a more favorable balance of these factors.
References
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- 17alpha-Hydroxyprogesterone Acetate 98.0+%, TCI America 1 g | Buy Online. (n.d.).
- Medical cost savings associated with 17 alpha-hydroxyprogesterone capro
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- Green Synthesis of Pharmaceutical Steroids. (2018, December 1). Hovione.
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A Senior Application Scientist's Guide to Evaluating the Impurity Profile of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for evaluating the impurity profile of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate, a key intermediate in the synthesis of various steroidal drugs, from different commercial suppliers. By synthesizing technical expertise with field-proven insights, this document will equip you with the necessary tools to make informed decisions when sourcing this critical raw material.
The Criticality of Impurity Profiling for Steroidal Intermediates
This compound is a synthetic steroid derivative and a crucial starting material in the production of more complex steroid-based APIs, such as cyproterone acetate[1][2][3][4]. The synthetic route to this intermediate can be complex, involving multiple steps and various reagents. Each stage of the manufacturing process presents an opportunity for the introduction of impurities, which can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.
-
Degradation Products: These arise from the decomposition of the desired compound under various conditions such as exposure to heat, light, humidity, or incompatible excipients.
The International Council for Harmonisation (ICH) provides clear guidelines on the classification, control, and qualification of impurities in new drug substances[5][6]. Adherence to these guidelines is not merely a regulatory formality but a fundamental aspect of ensuring patient safety.
A Robust Analytical Workflow for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive evaluation of the impurity profile of this compound. The following workflow is designed to provide a detailed and reliable assessment of material from different suppliers.
Caption: A comprehensive analytical workflow for the impurity profiling of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To separate and quantify the main component and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for steroid analysis.
-
Mobile Phase: A gradient elution is typically required to resolve a wide range of polar and non-polar impurities. A common mobile phase system for steroids is a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the parent compound and potential chromophoric impurities absorb, typically around 240 nm for dienone structures.
-
Justification: HPLC-UV is a robust and widely available technique for routine purity analysis and quantification. It provides a good initial overview of the impurity profile.
2. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)
-
Objective: To achieve higher resolution separation and obtain mass information for each detected peak, aiding in preliminary identification.
-
Instrumentation: A UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column for high-efficiency separations.
-
Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., ammonium formate or ammonium acetate instead of non-volatile phosphates).
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for steroids.
-
Justification: UPLC provides faster analysis times and better resolution than traditional HPLC. The coupling with MS allows for the determination of the molecular weight of impurities, which is a critical first step in their identification.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To obtain structural information on unknown impurities through fragmentation analysis.
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer.
-
Method: After separation by LC, the parent ion of an impurity is isolated and fragmented in the collision cell. The resulting fragment ions provide a characteristic pattern that can be used to elucidate the structure of the impurity.
-
Justification: LC-MS/MS is a powerful tool for the structural characterization of unknown compounds, especially when authentic standards are not available.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To definitively confirm the structure of significant impurities that have been isolated.
-
Method: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the isolated impurity.
-
Justification: NMR provides unambiguous structural information and is the gold standard for the structural elucidation of organic molecules.
Potential Impurities: A Predictive Approach
Based on the known synthesis of the structurally related cyproterone acetate and general knowledge of steroid chemistry, we can anticipate several classes of potential impurities.
Caption: Potential sources and types of impurities in this compound.
Comparative Data from Fictional Suppliers
To illustrate the importance of this evaluation, let's consider hypothetical data from three different suppliers.
| Impurity | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) | Potential Identification |
| Main Peak | 15.2 | 99.5 | 98.8 | 99.8 | This compound |
| Impurity 1 | 12.8 | 0.15 | 0.45 | < 0.05 | 17-Monoacetate derivative (Hydrolysis) |
| Impurity 2 | 14.1 | 0.10 | 0.20 | 0.08 | Isomeric diene |
| Impurity 3 | 16.5 | < 0.05 | 0.30 | < 0.05 | Unreacted intermediate |
| Impurity 4 | 18.2 | 0.20 | 0.15 | 0.10 | Unknown |
| Impurity 5 | 20.1 | < 0.05 | 0.10 | < 0.05 | Over-acetylated by-product |
| Total Impurities | 0.45 | 1.20 | 0.18 |
Analysis of Hypothetical Data:
-
Supplier A: Presents a relatively clean profile with one notable unknown impurity that would require further investigation.
-
Supplier B: Shows a significantly higher total impurity level, including a substantial amount of a potential hydrolysis product and an unreacted intermediate. This could indicate issues with their synthesis or purification process and potentially impact the stability of the material.
-
Supplier C: Demonstrates the highest purity of the three, with all individual impurities below the typical reporting threshold of 0.1%.
This comparative data clearly highlights the variability that can exist between suppliers and underscores the necessity of a thorough in-house evaluation.
Conclusion: An Evidence-Based Approach to Supplier Selection
The selection of a raw material supplier should not be based solely on cost or availability. A rigorous, evidence-based evaluation of the impurity profile is a critical due diligence step in drug development. By implementing a comprehensive analytical workflow, researchers can:
-
Ensure the quality and consistency of the starting material.
-
Mitigate risks to patient safety.
-
Avoid costly delays in the drug development pipeline.
-
Build a robust and reliable supply chain.
This guide provides a foundational framework for this evaluation. It is imperative that each laboratory validates these methods for their specific instrumentation and requirements, and that all analyses are conducted in accordance with relevant regulatory guidelines.
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-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
This document provides essential procedural guidance for the safe and compliant disposal of 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate (CAS No. 4954-07-8). As a synthetic steroid derivative, this compound requires careful handling throughout its lifecycle, from use in research and development to its final disposal. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safety of personnel and the protection of the environment.
Hazard Assessment and Waste Classification
This compound is a steroid used in the preparation of other compounds like Cyproterone acetate.[1] Due to its classification as a synthetic steroid, it should be handled as a potentially hazardous substance. Steroids can have potent biological effects, and while this specific compound is not listed on the EPA's P or U lists of hazardous wastes under the Resource Conservation and Recovery Act (RCRA), a precautionary approach is warranted.[2]
Therefore, waste containing this compound should be classified as non-RCRA pharmaceutical waste . This classification dictates that while it may not be subject to the stringent regulations of RCRA hazardous waste, it cannot be disposed of in regular trash or down the sanitary sewer. The most environmentally sound and safe disposal method for such waste is incineration by a licensed waste management facility.[2]
Key Chemical Identifiers:
| Property | Value |
| CAS Number | 4954-07-8[3] |
| Molecular Formula | C₂₅H₃₄O₅[3] |
| Molecular Weight | 414.53 g/mol [3] |
| Synonyms | 3,17-Bis(acetyloxy)-pregna-3,5-dien-20-one[3] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound in any form, including for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Hand Protection : Wear nitrile or other chemically resistant gloves.
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of the compound, especially during waste packaging, should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to its final collection.
Step 1: Waste Segregation
At the point of generation, immediately segregate all waste contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves).
-
Solvents and solutions containing the compound.
-
Materials used for spill cleanup.
Step 2: Waste Container Selection and Labeling
Select a waste container that is chemically compatible with the waste it will hold and is leak-proof with a secure lid. For solid waste, a clearly marked, sealable bag or a rigid container is appropriate. For liquid waste, use a container that will not react with the solvents used (e.g., avoid metal containers for acidic or basic solutions).[4]
The container must be clearly labeled with the following information:
-
The words "Non-RCRA Pharmaceutical Waste for Incineration" .
-
The chemical name: "this compound Waste" .
-
The date the first piece of waste was added.
-
An indication of the primary hazards (e.g., "Caution: Potent Compound").
Step 3: Accumulation and Storage
Store the sealed waste container in a designated, secure area away from general laboratory traffic.[4] This area should be clearly marked as a hazardous waste accumulation site. Ensure that incompatible waste types are not stored together.
Step 4: Final Disposal
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through standard municipal trash or by pouring it down the drain.[2]
The decision-making workflow for the proper disposal of this compound is illustrated in the diagram below.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 3,17-Dihydroxy-pregna-3,5-dien-20-one Diacetate (CAS 4954-07-8)[1]. The absence of a specific, publicly available Safety Data Sheet (SDS) necessitates a risk-based approach grounded in established protocols for handling potent steroidal compounds and active pharmaceutical ingredients (APIs). The core principle is to minimize exposure to As Low As Reasonably Achievable (ALARA), treating the compound as potentially hazardous due to its hormonal activity, even at low levels[2].
Hazard Assessment: Understanding the Risk
This compound is a pregnane-class steroid. Steroidal APIs, particularly those designed for hormonal activity, are considered potent compounds. The primary risks associated with such molecules are physiological effects from unintended exposure, which can occur via inhalation of aerosols or fine powders, skin absorption, or ingestion[3][4]. Even trace amounts can have biological effects, making stringent containment and protection paramount[2].
A thorough, site-specific hazard assessment is the mandatory first step before any handling occurs[5][6][7][8]. This assessment must evaluate the specific procedures to be performed (e.g., weighing, dissolution, transfer) and the physical form of the compound to determine the potential for exposure[6].
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense.[8][9] It must be used in conjunction with more effective engineering and administrative controls.
-
Engineering Controls : These are the most critical measures for isolating the hazard. All manipulations of the solid compound, especially weighing or transfers that could generate dust, must be performed within a certified containment primary engineering control (C-PEC)[10][11].
-
Administrative Controls : This includes establishing Standard Operating Procedures (SOPs), designating specific areas for handling potent compounds, and providing comprehensive worker training[14][15].
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all tasks involving this compound. The selection is based on guidelines for handling hazardous drugs and potent APIs.[5][16][17]
| PPE Component | Specification & Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves. The outer glove should be chemotherapy-rated. Rationale : Provides a robust barrier against contamination. Double gloving allows for the safe removal of the contaminated outer layer without compromising hand protection. Change the outer glove immediately if contamination is suspected or after extended use.[17] |
| Body Protection | Disposable, solid-front gown with long sleeves and elastic cuffs. Rationale : Protects skin and personal clothing from splashes and particulate contamination. The solid front and tight cuffs prevent aerosol ingress. Lab coats that gap at the front are insufficient.[9][17] |
| Eye & Face Protection | ANSI Z87-rated safety goggles. When working outside of a C-PEC with solutions (a practice to be minimized), a full-face shield worn over safety goggles is mandatory to protect against splashes. Rationale : Goggles provide a seal around the eyes to protect from splashes and aerosols. A face shield adds a further layer of protection for the entire face.[7][17][18] |
| Respiratory Protection | Required when handling the powder outside of a certified, negative-pressure isolator. A fit-tested NIOSH-approved respirator, such as a half-mask elastomeric respirator with P100 (particulate) cartridges or a Powered Air-Purifying Respirator (PAPR), is necessary.[5][14][19] Rationale : Protects against the inhalation of fine particulates, which is a primary route of exposure for potent powders. Surgical masks are not protective. |
Operational Plans and Step-by-Step Guidance
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow based on task-specific risk assessment.
Procedure for Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown: Don the disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check on your fit-tested respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second (outer) pair of gloves over the cuffs of the gown.
Doffing (Taking Off) Sequence: This should ideally be performed in an anteroom or designated area.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare hands. Dispose of them in the designated waste container.
-
Gown: Untie and remove the gown, folding the contaminated outside inward.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All materials that come into contact with this compound are considered contaminated pharmaceutical waste.
-
Waste Segregation : All disposable PPE, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials must be placed in a clearly labeled, sealed hazardous waste container.[20] For potent compounds, this is typically a black pharmaceutical waste container designated for incineration.[21]
-
Disposal Method : Do not dispose of this waste in regular trash or down the drain.[20][22] The preferred method of disposal for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste contractor.[21][22] This ensures the complete destruction of the active molecule.
-
Regulations : All waste disposal must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21][23]
By adhering to this comprehensive safety framework, you establish a self-validating system of protection that prioritizes personnel safety and environmental responsibility when working with potent steroidal compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
